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L-ALANINE (2,3,3,3-D4; 15N) Documentation Hub

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  • Product: L-ALANINE (2,3,3,3-D4; 15N)

Core Science & Biosynthesis

Foundational

What is L-ALANINE (2,3,3,3-D4; 15N) and its properties

[1] Executive Summary L-Alanine (2,3,3,3-D4; 15N) is a highly specialized stable isotope-labeled (SIL) analog of the non-essential amino acid L-Alanine. Characterized by a mass shift of +5 Daltons (Da) relative to its na...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

L-Alanine (2,3,3,3-D4; 15N) is a highly specialized stable isotope-labeled (SIL) analog of the non-essential amino acid L-Alanine. Characterized by a mass shift of +5 Daltons (Da) relative to its natural counterpart, this isotopologue incorporates four deuterium atoms (


H) at the methyl and alpha-carbon positions, and one nitrogen-15 (

N) atom at the amino terminus.

This guide details its critical role as an internal standard in quantitative proteomics and metabolomics, and its utility as a dual-tracer in metabolic flux analysis (MFA). By decoupling nitrogen metabolism from carbon skeleton integrity, this molecule provides researchers with a high-fidelity probe for investigating the glucose-alanine cycle, protein turnover, and transaminase kinetics.

Part 1: Chemical & Physical Identity

The distinct isotopic signature of L-Alanine (2,3,3,3-D4; 15N) renders it chemically identical to natural alanine in terms of reactivity, yet physically distinguishable via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Physicochemical Properties Table[2]
PropertySpecification
Chemical Name L-Alanine (2,3,3,3-D4; 15N)
Linear Formula

Molecular Weight 94.11 g/mol (Natural L-Alanine: ~89.09 g/mol )
Mass Shift +5 Da (M+5)
Isotopic Purity Typically ≥ 98 atom % D; ≥ 98 atom %

N
Solubility Soluble in water (approx. 166 g/L); slightly soluble in ethanol
Appearance White to off-white crystalline powder
Unlabeled CAS 56-41-7
pKa Values Carboxyl: ~2.34
Structural Configuration
  • Methyl Group (

    
    ):  Fully deuterated (
    
    
    
    ).
  • Alpha Carbon (

    
    ):  Deuterated (
    
    
    
    ).
  • Amino Group:

    
    N-labeled.[1][2][3][4][5]
    
  • Exchangeable Protons: The protons on the carboxyl (-COOH) and amino (-NH

    
    ) groups exchange rapidly with solvent water. In aqueous solution, the mass shift observed is primarily driven by the non-exchangeable carbon-bound deuteriums and the nitrogen isotope.
    

Part 2: Synthesis & Stability[9]

Synthesis Route

Production typically involves enzymatic resolution of racemic isotopic precursors or chemical synthesis using deuterated methyl iodide and


N-labeled ammonium salts. The enzymatic route is preferred for high enantiomeric purity (>99% L-isomer), ensuring the absence of D-Alanine which could confound biological assays.
Stability & The Kinetic Isotope Effect (KIE)
  • Chemical Stability: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium. This makes the molecule highly stable during storage.

  • Biological Stability (The Alpha-Proton Caution): The deuterium at the C2 (alpha) position is stable in neutral solution. However, in the presence of Alanine Transaminase (ALT/GPT) , this position is labile. During transamination, the alpha-deuterium is removed.

    • Implication: If used as a tracer in live cells, the loss of the alpha-deuterium (transition from M+5 to M+4 species) can serve as a specific marker for reversible transaminase activity.

Part 3: Core Applications

Mass Spectrometry (LC-MS/MS) Internal Standard

This is the primary application. The +5 Da mass shift is ideal because it avoids interference from the natural isotopic envelope of alanine (M+1 and M+2 abundances are negligible at M+5).

  • Matrix Effect Correction: As a co-eluting standard, it experiences the exact same ionization suppression or enhancement as the analyte, providing absolute quantification accuracy.

  • Chromatographic Isotope Effect: Researchers must note that deuterated compounds often elute slightly earlier than non-labeled analogs on Reverse Phase (C18) columns. This is due to the slightly lower lipophilicity of the C-D bond.

    • Mitigation: Ensure integration windows are wide enough to capture both the light (analyte) and heavy (standard) peaks if they separate slightly.

Metabolic Flux Analysis (MFA)

L-Alanine (2,3,3,3-D4; 15N) acts as a "dual-channel" probe:

  • Nitrogen Tracking (

    
    N):  Traces the flow of nitrogen into the Urea Cycle or other amino acids (e.g., Glutamate) via transamination.
    
  • Carbon Tracking (D4): Traces the carbon skeleton into Pyruvate (via ALT) and subsequently into the TCA cycle or Gluconeogenesis.

    • Note: Upon conversion to Pyruvate, the alpha-D is lost. The resulting Pyruvate will be D3-labeled. This allows researchers to distinguish Pyruvate derived from this specific Alanine vs. Pyruvate derived from Glucose (unlabeled).

Part 4: Experimental Protocols

Protocol A: Quantitative LC-MS/MS Analysis of Alanine in Plasma

Objective: Absolute quantification of L-Alanine using L-Alanine (2,3,3,3-D4; 15N) as an Internal Standard (ISTD).

Reagents
  • ISTD Stock: 10 mM L-Alanine (2,3,3,3-D4; 15N) in 0.1M HCl.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow
  • Sample Prep: Aliquot 50 µL of plasma.

  • Spike: Add 10 µL of ISTD Working Solution (100 µM). Crucial: Spike before protein precipitation to account for extraction losses.

  • Precipitation: Add 200 µL cold Methanol. Vortex 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to autosampler vial.

LC-MS/MS Conditions (Triple Quadrupole)
  • Column: HILIC or C18 (HILIC preferred for polar amino acids).

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)Collision EnergyLogic
L-Alanine (Natural) 90.1

44.1

~15 eVLoss of HCOOH (

fragment)
L-Alanine (D4; 15N) 95.1

49.1

~15 eVFragment retains D4 and 15N (

)

Note: The product ion calculation assumes the standard amine-ethyl fragment. The mass shift in the fragment is +5 (4 Deuteriums + 1


N are all retained in the amine-ethyl fragment; the lost carboxyl carbon is unlabeled).

Part 5: Visualization & Logic

Diagram 1: LC-MS/MS Quantification Workflow

This diagram illustrates the logical flow of using the SIL-ISTD to normalize data against experimental variability.

LCMS_Workflow Sample Biological Sample (Contains Natural Alanine) Mix Homogenization & Equilibration Sample->Mix ISTD Add ISTD (L-Alanine D4; 15N) ISTD->Mix Spike Before Prep Extract Protein Precipitation (Methanol/Acetonitrile) Mix->Extract LC LC Separation (HILIC Column) Extract->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area Analyte / Area ISTD) MS->Data Quantification

Caption: Workflow for absolute quantification using L-Alanine (D4; 15N) to correct for extraction efficiency and matrix effects.

Diagram 2: Metabolic Fate & Tracing

This diagram visualizes how the isotope labels diverge during metabolism, specifically at the transamination step.

Metabolic_Fate Ala_Input L-Alanine (D4; 15N) (Input Tracer) ALT Enzyme: ALT (Alanine Transaminase) Ala_Input->ALT Transport into Cell Pyruvate Pyruvate (D3) (Alpha-D is Lost) ALT->Pyruvate Carbon Skeleton Flow Glutamate Glutamate (15N) (Nitrogen Transfer) ALT->Glutamate Amino Group Transfer TCA TCA Cycle (Citrate D3...) Pyruvate->TCA Oxidation Urea Urea Cycle (15N Excretion) Glutamate->Urea Deamination

Caption: Divergence of isotopic labels during transamination. Note the loss of the alpha-deuterium in the conversion to Pyruvate.

References

  • Cambridge Isotope Laboratories. (n.d.). L-Alanine (2,3,3,3-D4, 98%; 15N, 98%) Product Specification. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). L-Alanine-15N Product Information. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Retention Time Shifts and Matrix Effects. Retrieved from

  • National Institutes of Health (NIH). (2019). Effects of deuteration on transamination and oxidation of hyperpolarized 13C-Pyruvate. PMC6402832. Retrieved from

  • MedChemExpress. (n.d.). L-Alanine-d4 Technical Data. Retrieved from

Sources

Exploratory

Technical Whitepaper: Chemo-Enzymatic Synthesis of L-ALANINE (2,3,3,3-D4; 15N)

Executive Summary This technical guide details the high-fidelity synthesis of L-Alanine (2,3,3,3-D4; 15N) , a critical isotopomer used in biomolecular NMR (protein dynamics), metabolomics, and mass spectrometry (internal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of L-Alanine (2,3,3,3-D4; 15N) , a critical isotopomer used in biomolecular NMR (protein dynamics), metabolomics, and mass spectrometry (internal standards).

Unlike traditional Strecker synthesis, which yields racemic mixtures requiring resolution and often suffers from lower isotopic enrichment, this protocol utilizes a Coupled Enzymatic Reductive Amination system. This approach ensures:

  • Stereochemical Purity: >99.5% ee (L-isomer) via L-Alanine Dehydrogenase (AlaDH).

  • Isotopic Integrity: Prevention of H/D back-exchange at the labile C3-methyl position by utilizing a D

    
    O reaction matrix.
    
  • Atom Economy: In situ regeneration of the deuterated cofactor (NADD) using Formate Dehydrogenase (FDH).

Retrosynthetic Strategy & Mechanistic Logic

To achieve the specific labeling pattern (D4-


N), we must account for the distinct origins of each isotope:
  • Nitrogen (

    
    N):  Introduced via 
    
    
    
    NH
    
    
    Cl.[1][2]
  • C3-Methyl Deuteriums (D3): Originate from the precursor Sodium Pyruvate-d3 .

  • C2-Alpha Deuterium (D1): Transferred as a deuteride (D

    
    ) from the cofactor NADD .
    
The Challenge of "Washout"

The methyl protons of pyruvate are acidic (


, but kinetically active via enolization). If Pyruvate-d3 is dissolved in H

O, the deuterium atoms at C3 will rapidly exchange with solvent protons before the enzymatic reaction completes. Therefore, the entire reaction must be performed in D

O
.
The Coupled Cycle

Direct addition of stoichiometric NADD is cost-prohibitive. We employ a regeneration cycle where Formate Dehydrogenase (FDH) transfers a deuterium from Sodium Formate-d to NAD


, generating NADD in situ.

EnzymaticCycle cluster_0 Cofactor Recycling (FDH System) cluster_1 Product Synthesis (AlaDH System) Formate Sodium Formate-d (DCOO-) FDH Formate Dehydrogenase (FDH) Formate->FDH CO2 CO2 (Gas) FDH->CO2 NADD NADD (Deuterated) FDH->NADD D- Transfer Pyruvate Pyruvate-d3 (CD3-CO-COO-) AlaDH Alanine Dehydrogenase (AlaDH) Pyruvate->AlaDH Ammonia 15NH4Cl Ammonia->AlaDH Alanine L-ALANINE (2,3,3,3-D4; 15N) AlaDH->Alanine NAD NAD+ AlaDH->NAD Recycle NAD->FDH NADD->AlaDH

Figure 1: Coupled enzymatic cycle. FDH regenerates NADD using Formate-d, driving the AlaDH reductive amination while installing the C2-Deuterium.

Experimental Protocol

Materials & Reagents
ReagentIsotopic SpecsRole
Sodium Pyruvate-d3 >99% DCarbon Backbone (C1, C2, C3)

NH

Cl
>99%

N
Nitrogen Source
Sodium Formate-d >99% DDeuterium Source for C2 (via NADD)
NAD

Natural AbundanceCofactor (Catalytic amount)
D

O
>99.9% DSolvent (Prevents H/D exchange)
L-Alanine Dehydrogenase (EC 1.4.1.[1][2][3][4][5]1)Primary Catalyst
Formate Dehydrogenase (EC 1.2.1.2)Cofactor Recycling Enzyme
Step 1: Precursor Preparation (Pyruvate-d3)

Note: If commercial Pyruvate-d3 is unavailable, use this exchange protocol.

  • Dissolve Sodium Pyruvate (10 mmol) in 10 mL of D

    
    O.
    
  • Adjust pD to 10-11 using NaOD (30% in D

    
    O). High pH catalyzes the enolization.
    
  • Stir at room temperature for 24 hours.

  • Monitor by

    
    H-NMR.[5] The methyl singlet at 
    
    
    
    2.36 ppm should disappear.
  • Lyophilize to dryness to remove HDO.

  • Repeat the dissolution in fresh D

    
    O and lyophilization 2x to ensure >99% D incorporation at the methyl group.
    
Step 2: Coupled Enzymatic Synthesis (The "One-Pot")

Reaction Mix Setup (50 mL Scale):

  • Buffer Prep: In a reaction vessel, add 40 mL of D

    
    O .
    
  • Substrate Addition: Add:

    • Sodium Pyruvate-d3 (5.0 mmol, 0.56 g)

    • 
      NH
      
      
      
      Cl (7.5 mmol, 0.41 g) - 1.5 eq excess to drive equilibrium.
    • Sodium Formate-d (7.5 mmol, 0.52 g)

  • Cofactor: Add NAD

    
     (0.1 mmol, ~66 mg). Only catalytic amounts are needed.
    
  • pH Adjustment: Adjust pD to 8.0 using NaOD/DCl.

    • Critical: Enzymes are pH sensitive. In D

      
      O, the pH meter reading (pH*) relates to pD by: 
      
      
      
      . Aim for a meter reading of 7.6.
  • Enzyme Initiation:

    • Add Formate Dehydrogenase (FDH): 50 Units.

    • Add L-Alanine Dehydrogenase (AlaDH): 100 Units.

  • Incubation: Seal the vessel tightly (prevent ammonia loss). Incubate at 30°C with gentle shaking (100 rpm) for 48 hours.

    • Observation: The pH may drop as ammonia is consumed; monitor and re-adjust to pD 8.0 with NaOD if necessary.

Step 3: Purification & Isolation
  • Quench: Filter the reaction mixture through a 10 kDa MWCO (Molecular Weight Cut-Off) centrifugal filter to remove enzymes.

  • Cation Exchange Chromatography:

    • Resin: Dowex 50W-X8 (H+ form).

    • Load the filtrate onto the column. Pyruvate and Formate (anions) will pass through. Alanine (zwitterion/cationic at acidic pH) will bind.

    • Wash with deionized water (3 CV) to remove salts and unreacted substrates.

    • Elute L-Alanine with 2M NH

      
      OH (or 
      
      
      
      NH
      
      
      OH, as the nitrogen is already fixed in the molecule).
  • Final Workup:

    • Evaporate the eluate to dryness under reduced pressure.

    • Redissolve in water and lyophilize 3x to remove traces of ammonia.

    • Result: White crystalline powder.

Quality Control & Validation

The synthesized product must be validated for Isotopic Enrichment (IE) and Optical Purity (OP).

NMR Spectroscopy

Dissolve 5 mg in D


O.
  • 
    H-NMR: 
    
    • Standard L-Ala: Doublet at 1.45 ppm (CH

      
      ) and Quartet at 3.75 ppm (
      
      
      
      -CH).
    • Target (D4): Silent spectrum. No signals should be observed at 1.45 or 3.75 ppm if deuteration is >99%. Residual peaks indicate incomplete deuteration.

  • 
    C-NMR: 
    
    • Observe splitting patterns due to C-D coupling (

      
       Hz).
      
    • C3 (Methyl): Septet (due to CD

      
      ).
      
    • C2 (Alpha): Triplet (due to CD).

Mass Spectrometry (LC-MS)
  • Method: ESI-MS (Positive Mode).

  • Calculation:

    • Natural L-Alanine (C

      
      H
      
      
      
      NO
      
      
      ): MW = 89.09. [M+H]
      
      
      = 90.1.
    • L-Alanine (2,3,3,3-D4; 15N):

      • +4 Da from Deuterium.

      • +1 Da from

        
        N.
        
      • Total Shift: +5 Da.

    • Target [M+H]

      
       = 95.1 m/z. 
      

Workflow Visualization

Workflow start Start: Raw Materials step1 Precursor Prep: Pyruvate + D2O + NaOD (Exchange Reaction) start->step1 step2 Reaction Assembly (D2O): Pyruvate-d3 + 15NH4Cl + Formate-d + NAD+ + Enzymes step1->step2 Lyophilize step3 Incubation: 30°C, 48h, pH Control step2->step3 step4 Filtration: Remove Enzymes (10kDa MWCO) step3->step4 step5 Cation Exchange (Dowex): Bind Alanine, Elute Impurities step4->step5 end Final Product: L-Alanine (2,3,3,3-D4; 15N) >99% Isotopic Purity step5->end Elute & Dry

Figure 2: End-to-end synthesis and purification workflow.

References

  • Enzymatic Synthesis of Isotope-Labeled Amino Acids

    • Source: Tishkov, V. I., & Popov, V. O. (2006). Protein engineering of formate dehydrogenase. Biomolecular Engineering.
    • Relevance: Establishes the FDH/NADH regeneration system as the standard for deuter
    • URL:[Link]

  • Alanine Dehydrogenase Mechanism & Application

    • Source: Ohshima, T., & Soda, K. (1990). Biochemistry and biotechnology of amino acid dehydrogenases. Advances in Biochemical Engineering/Biotechnology.
    • Relevance: Details the stereospecificity of AlaDH for L-isomer production.
    • URL:[Link]

  • H/D Exchange Protocols for Amino Acids: Source: Cambridge Isotope Laboratories (CIL) Technical Notes. Relevance: Industry standard protocols for handling deuterated solvents and preventing back-exchange.
  • Synthesis of 15N-Labelled L-Amino Acids

    • Source: Weiss, P. M., et al. (1988). Enzymatic preparation of 15N-labeled amino acids. Journal of the American Chemical Society.
    • Relevance: Foundational work on using dehydrogenase enzymes for 15N incorpor
    • URL:[Link]

Sources

Foundational

Commercial suppliers of L-ALANINE (2,3,3,3-D4; 15N)

Technical Whitepaper: Strategic Sourcing and Application of L-Alanine (2,3,3,3-D4; 15N) Executive Summary In the precision-demanding fields of quantitative proteomics, metabolomics, and structural biology, the specific i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Sourcing and Application of L-Alanine (2,3,3,3-D4; 15N)

Executive Summary In the precision-demanding fields of quantitative proteomics, metabolomics, and structural biology, the specific isotopologue L-Alanine (2,3,3,3-D4; 15N) represents a critical reagent.[1] Unlike common uniformly labeled (


, 

) variants, this specific labeling pattern—combining per-deuteration of the carbon backbone with nitrogen-15 enrichment—offers unique advantages: a distinct +5 Da mass shift for mass spectrometry (MS) and specific spectral silencing properties in nuclear magnetic resonance (NMR).[2] This guide provides a technical roadmap for sourcing, verifying, and applying this compound in high-stakes research.

Technical Specifications & Compound Identity

To ensure experimental reproducibility, the reagent must meet strict physicochemical criteria. The notation "2,3,3,3-D4" indicates that all non-exchangeable protons (the


-proton and the methyl protons) are replaced by deuterium.
FeatureSpecification
Chemical Name L-Alanine (

;

)
Formula

Molecular Weight 94.11 g/mol (vs. 89.09 natural)
Mass Shift (

m)
+5.02 Da (4 from Deuterium, 1 from

)
Isotopic Enrichment

98% atom D;

98% atom

Chiral Purity

98% L-enantiomer (Critical to avoid D-Ala toxicity in cell culture)
CAS Number Labeled: 18806-29-6 (D4 parent); Specific mix often custom

Strategic Applications

A. Quantitative Proteomics & Metabolomics (Mass Spectrometry)

The +5 Da mass shift is the primary driver for using this specific isotopologue.[2]

  • Interference Avoidance: In metabolic flux analysis, a +1 or +2 Da shift often overlaps with natural isotopic envelopes (M+1, M+2 from

    
     natural abundance). A +5 Da shift places the internal standard signal clearly outside the natural isotopic distribution of the analyte.
    
  • Absolute Quantification: Used as a "heavy" internal standard (SISCAPA or spiked-in standards).[2] The deuterated backbone prevents hydrogen-deuterium exchange (HDX) during aqueous processing, ensuring the label remains stable unlike exchangeable side-chain protons.[2]

B. Structural Biology (NMR Spectroscopy)

In NMR, this compound is often used for Spectral Simplification (Reverse Labeling).

  • Signal Silencing: By deuterating the methyl group (

    
    ), the intense alanine methyl signal is removed from the 
    
    
    
    spectrum. This is crucial in studying large proteins (>30 kDa) where methyl crowding obscures other resonances.
  • Relaxation Control: The

    
     label allows for backbone assignment via 
    
    
    
    HSQC, while the deuterated side chain reduces dipolar relaxation pathways, sharpening the linewidths of neighboring nuclei.

Commercial Supplier Landscape

Sourcing this specific double-labeled compound requires navigating between primary manufacturers and distributors.[2]

SupplierCatalog / Product CodeRoleNotes
Cambridge Isotope Laboratories (CIL) DNLM-7178 Primary Manufacturer The "Gold Standard" source.[2] Most distributors re-label this product. Offers high enrichment (>98%).[1]
Eurisotop DNLM-7178Distributor (EU)Wholly owned subsidiary of CIL.[2] Best logistics for European labs.
Creative Peptides L-Iso-0019Manufacturer/CustomGood alternative for bulk custom synthesis if CIL stock is low.[2]
Sigma-Aldrich (Merck) InquireDistributorOften lists under "Isotec" brand.[2] Verify if stock is D4/15N specifically or the triple label (

).[2]
CortecNet CustomDistributorSpecializes in NMR consumables; likely sources from CIL or custom synthesizers.[2]

Sourcing Recommendation: For critical GMP or GLP assays, prioritize CIL (DNLM-7178) due to their traceable Certificate of Analysis (CoA) regarding isotopic enrichment and chiral purity.[2]

Experimental Workflow: Internal Standard Preparation

Protocol: Preparation of "Heavy" Alanine Spike-In Solution Objective: Create a stable, contamination-free internal standard for LC-MS/MS.

  • Weighing: Weigh 10.0 mg of L-Alanine (

    
    ) into a pre-tared, anti-static glass vial. Note: Alanine is non-hygroscopic, but minimize exposure to humid air to prevent clumping.
    
  • Solubilization: Dissolve in 10.0 mL of LC-MS grade water (0.1% Formic Acid optional for stability) to achieve a 1.0 mg/mL (10.6 mM) stock.

  • Filtration: Filter through a 0.22

    
    m PVDF membrane to remove particulates.
    
  • Storage: Aliquot into 200

    
    L volumes in screw-cap cryovials. Store at -80°C. Stability: >2 years.
    

Visual Workflow: MS Quantification Logic

MS_Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Biological Sample (Cell Lysate/Plasma) Extract Metabolite Extraction (MeOH/H2O) Sample->Extract Spike Spike Heavy Std L-Ala (D4; 15N) (+5 Da) Spike->Extract Ionization ESI Source (Positive Mode) Extract->Ionization Detection MRM Detection Endogenous: m/z 90 -> 44 Heavy: m/z 95 -> 48 Ionization->Detection Data Ratio Calculation (Light/Heavy Area) Detection->Data Quantification

Figure 1: Workflow for Absolute Quantification using L-Alanine (D4; 15N) as an Internal Standard.[2]

Quality Control & Verification

Before introducing a new lot into a study, verify the isotopic purity. Supplier CoAs are reliable, but shipping conditions can degrade samples.

Verification Protocol (NMR):

  • Dissolve 5 mg in

    
    .
    
  • Acquire a 1D

    
    -NMR spectrum.[2]
    
  • Pass Criteria:

    • Residual Methyl Signal: The doublet at ~1.47 ppm should be effectively absent (<1% intensity of a protonated standard).

    • 
      -Proton:  The quartet at ~3.78 ppm should be absent.[2]
      
    • Impurity Check: No peaks should appear other than the residual HDO solvent peak.

Visual Logic: Supply Chain Integrity

SupplyChain Supplier Supplier (e.g., CIL) CoA Cert. of Analysis Check: >98% D, >98% 15N >98% ee (L-form) Supplier->CoA QC_Step In-House QC (1H-NMR in D2O) CoA->QC_Step Decision Pass? QC_Step->Decision Decision->Supplier No (Return) Usage Release for Proteomics/NMR Decision->Usage Yes

Figure 2: Quality Assurance Decision Tree for Isotope-Labeled Reagents.

References

  • Cambridge Isotope Laboratories. Product Catalog: L-Alanine (2,3,3,3-D4, 98%; 15N, 98%).[3] Link[2]

  • Creative Peptides. Stable Isotope Labeled Amino Acids Catalog. Link

  • MedChemExpress. L-Alanine-d4 Product Information. Link

  • PubChem. L-Alanine-d4 Compound Summary. National Library of Medicine. Link[2]

  • Sigma-Aldrich. Stable Isotopes Product Guide. Link

Sources

Exploratory

Introduction to stable isotope labeling in proteomics

Precision Proteomics: A Technical Guide to Stable Isotope Labeling Introduction: The Physics of Quantitation In modern drug development and systems biology, knowing what proteins are present is insufficient; we must know...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Proteomics: A Technical Guide to Stable Isotope Labeling

Introduction: The Physics of Quantitation

In modern drug development and systems biology, knowing what proteins are present is insufficient; we must know how much they change. While label-free quantification (LFQ) is accessible, it suffers from run-to-run variability (retention time shifts, ionization suppression). Stable Isotope Labeling (SIL) resolves this by introducing a mass difference (


) between samples, allowing them to be mixed and analyzed in a single Liquid Chromatography-Mass Spectrometry (LC-MS) run.

The core principle relies on the chemical identity of isotopes. Replacing


 with 

or

with

creates a mass shift detectable by the mass spectrometer, yet the physicochemical properties (hydrophobicity, pKa) remain virtually identical. This ensures co-elution during chromatography, meaning both "light" and "heavy" peptides enter the ion source simultaneously, experiencing identical ionization conditions.
Visualizing the Core Concept

SIL_Concept SampleA Sample A (Light Isotope) Mix 1:1 Mixing SampleA->Mix SampleB Sample B (Heavy Isotope) SampleB->Mix LC LC Separation (Co-elution) Mix->LC MS Mass Spectrometry (Distinct m/z peaks) LC->MS Ionization Data Ratio Calculation (Heavy/Light Area) MS->Data Quantification

Caption: General workflow of Stable Isotope Labeling. Mixing early in the process negates downstream technical variability.

Metabolic Labeling: SILAC (Gold Standard for Cell Culture)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most accurate quantitation method because mixing occurs at the level of intact cells, removing all technical errors associated with lysis, digestion, and purification.

Mechanism

Cells are auxotrophic for Lysine (Lys) and Arginine (Arg). By replacing normal media with media containing heavy isotopes (


-Lys, 

-Arg), the cellular proteome becomes fully labeled after 5–6 doublings.[1] Trypsin digestion (cleaving at Lys/Arg) ensures every peptide (except the C-terminus) carries a label.[1]
Protocol: SILAC Workflow
  • Adaptation Phase:

    • Culture Condition A: DMEM + Light Lys/Arg (normal).

    • Culture Condition B: DMEM + Heavy Lys/Arg (

      
      , 
      
      
      
      ).
    • Critical Step: Pass cells for at least 5 doublings.[1] Verify incorporation efficiency via MS (Target:

      
       heavy incorporation).
      
  • Perturbation: Apply drug treatment or stimulus to one population.

  • Harvest & Mix:

    • Count cells accurately.

    • Mix Condition A and Condition B cells at a 1:1 ratio before lysis.

  • Processing: Lyse, reduce (DTT), alkylate (IAA), and digest (Trypsin) the combined sample.

  • Analysis: LC-MS/MS. Light and Heavy pairs appear as doublets separated by the mass of the label (e.g., +8 Da or +10 Da).

Logic & Causality
  • Why Lys/Arg? Trypsin is the standard protease. Labeling these residues ensures every tryptic peptide has a mass shift, making quantification universal.

  • Why mix before lysis? If you lyse separately, any error in pipetting or protein loss during cleanup affects the ratio. Mixing cells first means any loss affects both samples equally, preserving the ratio.

SILAC_Workflow cluster_0 Condition A (Light) cluster_1 Condition B (Heavy) CellsA Cells + Light AA TreatA Control Vehicle CellsA->TreatA Mix Mix Cells 1:1 TreatA->Mix CellsB Cells + Heavy AA TreatB Drug Treatment CellsB->TreatB TreatB->Mix Lyse Lysis & Digestion Mix->Lyse MS LC-MS Analysis Lyse->MS

Caption: SILAC workflow demonstrating the "mix-first" strategy that eliminates technical variance.

Chemical Labeling: Isobaric Tagging (TMT/iTRAQ)

Metabolic labeling (SILAC) cannot be used on human tissue biopsies or plasma. For these, we use Isobaric Tagging (e.g., Tandem Mass Tags - TMT).[2][3][4][5][6] This method allows multiplexing (up to 18 samples simultaneously).

Mechanism: The Reporter Ion

Unlike SILAC, TMT tags are isobaric .[2][3] The intact tag has the same mass across all channels.

  • Structure: [Reporter Group] — [Balancer Group] — [Peptide Reactive Group].

  • MS1 Level: All samples have the same mass; one peak is observed (sum of all samples).

  • MS2 Level: Fragmentation cleaves the Reporter-Balancer bond. The Reporter Group flies off and is detected in the low mass region (e.g., 126, 127, 128 m/z). The intensity of these reporter ions represents the relative abundance.

Protocol: TMT Labeling
  • Lysis & Digestion: Process each sample (tissue/plasma) separately.

  • Labeling: Add unique TMT reagent to each digested peptide sample (amine-reactive NHS ester targets N-terminus and Lysine).

  • Quenching: Add hydroxylamine to stop the reaction.

  • Mixing: Combine all samples (up to 18-plex).

  • Fractionation: (Optional but recommended) High-pH reversed-phase fractionation to reduce complexity.

  • LC-MS/MS:

    • Critical Setting: High-energy Collision Dissociation (HCD) is required to break the reporter bond.

Technical Challenge: Ratio Compression

In complex mixtures, co-eluting precursor ions (interference) are isolated along with the target peptide. These background ions produce their own reporter ions, diluting the true ratio towards 1:1.

  • Solution: MS3 Analysis (Synchronous Precursor Selection - SPS). The MS isolates the peptide (MS1), fragments it (MS2), selects specific fragments, and fragments them again (MS3) to release the reporter ions. This eliminates interference.

TMT_Mechanism cluster_tag Isobaric Tag Structure Reporter Reporter (Var Mass) Balancer Balancer (Inv Mass) Reporter->Balancer Reactive Reactive Group Balancer->Reactive Peptide Peptide Reactive->Peptide NHS Ester Bonding MS2 MS2/HCD Fragmentation Peptide->MS2 Result Reporter Ions (Quantitation) MS2->Result Low m/z Seq Peptide Fragments (ID) MS2->Seq High m/z

Caption: TMT mechanism. The total mass is constant (Isobaric) until fragmentation releases reporter ions.[3]

Absolute Quantitation: AQUA (Targeted Proteomics)

When you need to know the exact concentration (e.g., "5 ng/mL of Biomarker X"), relative quantitation (SILAC/TMT) is insufficient.

  • Method: AQUA (Absolute QUAntitation) .[7]

  • Protocol: Synthesize a "heavy" version of a specific tryptic peptide from your target protein. Spike this standard into your lysate at a known concentration.

  • Analysis: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). Compare the peak area of the endogenous (light) peptide to the spiked (heavy) standard.

Comparative Data Summary

FeatureSILAC (Metabolic)TMT (Chemical)AQUA (Spiked Standard)
Sample Type Living Cells (Culture)Tissue, Plasma, CellsAny
Multiplexing Low (2-3 plex)High (up to 18-plex)Low (Targeted only)
Accuracy Highest (Mix early)High (if MS3 is used)Absolute
Cost Moderate (Media)High (Reagents)High (Synthesis)
Main Error Source Incomplete incorporationRatio CompressionPipetting/Spiking

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[8] Molecular & Cellular Proteomics. Link

  • Thompson, A., et al. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS.[6] Analytical Chemistry. Link

  • Gerber, S. A., et al. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. PNAS. Link

  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research.[4] Link

  • Ting, L., et al. (2011). MS3 eliminates ratio distortion in isobaric multiplexed quantitative proteomics. Nature Methods. Link

Sources

Foundational

Strategic Deuteration in Life Sciences: From Mechanistic Principles to Clinical Translation

Executive Summary The strategic incorporation of deuterium ( H or D) into small molecules and biomolecules has evolved from a niche mechanistic probe to a cornerstone of modern drug discovery and structural biology.[1] B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium (


H or D) into small molecules and biomolecules has evolved from a niche mechanistic probe to a cornerstone of modern drug discovery and structural biology.[1] By leveraging the Deuterium Kinetic Isotope Effect (DKIE) , researchers can precisely modulate the metabolic stability of therapeutic candidates without altering their intrinsic potency or selectivity.[1] Simultaneously, in the realm of structural biology, protein deuteration remains the single most critical enabler for high-resolution NMR studies of high-molecular-weight complexes.

This guide synthesizes the physicochemical basis of deuteration with its practical applications in medicinal chemistry (e.g., Deutetrabenazine, Deucravacitinib) and quantitative proteomics (SILAC), providing validated protocols and causal analysis for immediate implementation.[1]

Part 1: The Mechanistic Basis – Deuterium Kinetic Isotope Effect (DKIE)

The utility of deuteration rests on a fundamental physicochemical difference: the Zero-Point Energy (ZPE) of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.[2]

The Physics of Bond Strength

Deuterium has twice the mass of protium (


H).[2] According to the harmonic oscillator model, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved.[1] Consequently, the C-D bond has a lower vibrational frequency and, crucially, a lower Zero-Point Energy  than a C-H bond.[1][2]
  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

This ~1.2–1.5 kcal/mol difference means that breaking a C-D bond requires more activation energy (


). When C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450-mediated oxidation), substitution with deuterium significantly slows the reaction rate.[2] This is the Primary Kinetic Isotope Effect (

)
, which can range from 2 to 10.[1][2]
Visualization: Energy Landscape of DKIE

DKIE_Mechanism cluster_legend Mechanism Reactant Reactant (R-H / R-D) TS_H Transition State (H) Reactant->TS_H Lower Ea (Fast) TS_D Transition State (D) Reactant->TS_D Higher Ea (Slow) Product Metabolite TS_H->Product TS_D->Product Text C-D bond has lower Zero-Point Energy Requires more energy to reach Transition State

Figure 1: Energy landscape comparison. The lower ZPE of the C-D bond results in a higher activation energy barrier for cleavage compared to C-H.

Part 2: Deuterated Drugs in Medicinal Chemistry

Deuteration is not merely about extending half-life; it is about metabolic shunting and improving the safety profile by reducing peak-to-trough variability (


).
Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine is the first FDA-approved deuterated drug.[3] It is a VMAT2 inhibitor used for Huntington’s chorea.[1][4][5]

  • Problem: The parent drug, Tetrabenazine, is rapidly metabolized by CYP2D6 via O-demethylation, leading to a short half-life and high

    
     associated with sedation and depression.[1]
    
  • Solution: Deuteration of the two methoxy groups (

    
    ).
    
  • Outcome: The

    
     effect slows clearance, doubling the half-life.[1] This allows for lower, less frequent dosing and a blunted 
    
    
    
    , significantly reducing adverse events while maintaining efficacy [1, 2].[1]
Case Study: Deucravacitinib (Sotyktu™)

Deucravacitinib represents a "precision deuteration" strategy.[1]

  • Mechanism: It is an allosteric TYK2 inhibitor.[1][3][6]

  • Role of Deuterium: A specific "magic methyl" amide group was deuterated.[1] This was not just for general stability but to prevent rapid metabolic cleavage of a motif critical for selectivity against the JH2 pseudokinase domain. Without deuteration, the metabolite profile compromised selectivity [3, 4].[1][3]

Quantitative Comparison: Pharmacokinetics
ParameterTetrabenazine (Non-Deuterated)Deutetrabenazine (Deuterated)Impact
Bioavailability (

)
Low, variableIncreasedHigher systemic exposure
Half-life (

)
~4-8 hours~9-17 hoursReduced dosing frequency
Metabolic Route Rapid CYP2D6 O-demethylationSlowed CYP2D6 O-demethylationMetabolic shunting
Active Metabolites High fluctuationStable steady-stateImproved tolerability

Part 3: Structural Biology & NMR Spectroscopy[1][7][8]

In protein NMR, hydrogen (


H) creates a dense network of dipolar couplings that cause rapid signal decay (

relaxation), broadening peaks and destroying signal in proteins >25 kDa.
The TROSY Effect & Perdeuteration
  • Protocol: Proteins are expressed in minimal media containing

    
    
    
    
    
    and deuterated glucose (
    
    
    -glucose).
  • Mechanism: Deuterium has a much smaller magnetic moment than proton (

    
    ).[1] Replacing non-exchangeable protons (C-H) with deuterons (C-D) dramatically reduces dipolar relaxation rates.
    
  • Application: When combined with Transverse Relaxation-Optimized Spectroscopy (TROSY) , this allows the observation of sharp signals in complexes up to 100 kDa or even 1 MDa [5, 6].

Methyl-TROSY Labeling (ILV)

For very large systems, researchers use "sparse labeling."[1] Only the methyl groups of Isoleucine, Leucine, and Valine (ILV) are protonated (


H-

C) in a highly deuterated background. These methyls act as intense NMR probes for studying protein dynamics and ligand binding.[1]

Part 4: Mass Spectrometry & Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. Unlike chemical labeling (TMT/iTRAQ), SILAC introduces the label in vivo, eliminating quantitation errors arising from sample processing [7].[1]

Workflow Logic
  • Labeling: Cell population A is grown in "Light" medium (

    
    C-Arg/Lys). Population B is grown in "Heavy" medium (
    
    
    
    C/
    
    
    N-Arg/Lys or Deuterated-Leu).
  • Mixing: Cells are lysed and mixed immediately (1:1 ratio).

  • Processing: Digestion, fractionation, and LC-MS/MS are performed on the mixed sample.[1]

  • Quantitation: Since the heavy and light peptides are chemically identical but mass-shifted, they co-elute.[1] The ratio of peak intensities provides the relative abundance.[1]

Visualization: SILAC Workflow

SILAC_Workflow cluster_culture Cell Culture Phase cluster_process Sample Processing Cells_Light Cells (Light Medium) 12C-Arg/Lys Mix 1:1 Mixing (Cell Lysate) Cells_Light->Mix Cells_Heavy Cells (Heavy Medium) 13C/15N/D-Arg/Lys Cells_Heavy->Mix Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantitation (Heavy/Light Ratio) LCMS->Data

Figure 2: SILAC workflow. Early mixing of lysates eliminates systematic errors introduced during purification or digestion.

Part 5: Experimental Protocols

Protocol A: Determination of Metabolic Stability & Intrinsic Clearance ( )

Objective: Quantify the Deuterium Kinetic Isotope Effect (DKIE) in microsomes.

  • Preparation:

    • Prepare 10 mM stock solutions of the Protio-compound (H-drug) and Deutero-compound (D-drug) in DMSO.

    • Thaw liver microsomes (human/rat) on ice.[1]

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Protein: 0.5 mg/mL microsomal protein.[1]

    • Substrate: 1 µM test compound (ensure <1% DMSO).

  • Reaction Initiation:

    • Pre-incubate for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time.[1] The slope is 
      
      
      
      .
  • Calculation:

    • DKIE =

      
      [2]
      
    • Interpretation: A DKIE > 2 suggests the C-H bond cleavage is rate-limiting and the deuteration strategy is viable.

Protocol B: Production of Perdeuterated Proteins for NMR

Objective: Express


 deuterated protein for TROSY-NMR.
  • Adaptation:

    • Transform E. coli (BL21-DE3) with expression plasmid.

    • Plate on LB-Agar (H2O).

    • Inoculate single colony into 5 mL LB (H2O) -> grow 6 hrs.

    • Transfer 50 µL into 5 mL M9 Minimal Media (

      
      ). Grow overnight.
      
    • Transfer into M9 Minimal Media (

      
      ) containing 
      
      
      
      -glucose and
      
      
      .
  • Expression:

    • Scale up to 1L culture in M9 (

      
      ).
      
    • Grow at 37°C until

      
      .[1]
      
    • Induce with IPTG (0.5 - 1 mM).

    • Lower temp to 20-25°C and express overnight (deuterated bacteria grow slower; lower temp aids folding).

  • Purification:

    • Lyse cells in buffer prepared with

      
       (amide protons will back-exchange to H, which is desired for 
      
      
      
      detection).
    • Purify via Ni-NTA or SEC as standard.

  • Validation:

    • Collect

      
       HSQC. Compare linewidths with protonated sample.
      

References

  • Dean, M., & Sung, V. W. (2018).[1] Review of deutetrabenazine: a novel treatment for chorea associated with Huntington's disease.[1][5][7][8] Drug Design, Development and Therapy.[1][9][10] Link

  • FDA Center for Drug Evaluation and Research. (2017).[1] Austedo (deutetrabenazine) Clinical Pharmacology Review.[1][4][7]Link

  • Wrobleski, S. T., et al. (2019).[1] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry.[1] Link

  • Hoy, S. M. (2022). Deucravacitinib: First Approval.[1][6] Drugs.[1][2][4][6][10][11][12] Link

  • Pervushin, K., et al. (1997).[1] Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. PNAS.[1] Link

  • Tugarinov, V., et al. (2004).[1] Cross-correlated relaxation enhanced 1H[bond]13C NMR spectroscopy of methyl groups in very high molecular weight proteins. Journal of the American Chemical Society.[1][13] Link

  • Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][14][15][16] Molecular & Cellular Proteomics.[1] Link

Sources

Exploratory

Technical Guide: Storage and Stability of L-ALANINE (2,3,3,3-D4; 15N) Solutions

Executive Summary This guide details the technical protocols for the preparation, storage, and stability maintenance of L-Alanine (2,3,3,3-D4; 15N). As a stable isotope-labeled standard (SIL) used in quantitative proteom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for the preparation, storage, and stability maintenance of L-Alanine (2,3,3,3-D4; 15N). As a stable isotope-labeled standard (SIL) used in quantitative proteomics (SILAC), metabolomics, and NMR spectroscopy, the integrity of its isotopic enrichment is paramount.

Critical Stability Vector: While the Nitrogen-15 (


N) label is chemically inert under standard conditions, the Deuterium (

H) labels at the

-carbon (position 2) are susceptible to base-catalyzed exchange with solvent protons. Consequently, pH control is the single most critical factor in preventing isotopic dilution.

Part 1: Physicochemical Profile & Stability Mechanisms

Compound Specifications
ParameterSpecification
Compound Name L-Alanine (2,3,3,3-D4; 15N)
Chemical Formula

C

H

D


NO

(Note: C is usually natural abundance unless specified, here D4/15N implies

)
Molecular Weight ~94.11 g/mol (vs. 89.09 g/mol for unlabeled)
Isotopic Enrichment Typically >98% atom D; >98% atom

N
Solubility Water: ≥ 50 mg/mL; Slightly soluble in ethanol
pKa Values

-COOH: 2.34
Isoelectric Point (pI) 6.00
Mechanisms of Degradation

To ensure stability, one must understand the specific pathways through which this molecule degrades or loses its isotopic signature.

A. Isotopic Exchange (The

-Proton Risk)

The deuterium atom at the C2 position (


-carbon) is weakly acidic due to the electron-withdrawing induction of the adjacent carbonyl and ammonium groups.
  • Mechanism: Base-catalyzed enolization. In alkaline environments (pH > 8.0), the

    
    -deuteron can be abstracted by hydroxide ions, forming an enolate intermediate. When this intermediate repotonates from the solvent (H
    
    
    
    O), the Deuterium is replaced by Hydrogen, destroying the standard's mass shift.
  • Mitigation: Maintain solution pH between 3.0 and 7.0 . Avoid storage in basic buffers (e.g., Tris-base without adjustment, Carbonate buffers).

B. Microbial Consumption

L-Alanine is a primary nitrogen and carbon source for bacteria (e.g., Pseudomonas, E. coli).

  • Risk: Even at 4°C, psychrophilic bacteria can metabolize the amino acid, releasing unlabeled metabolic byproducts and reducing the concentration of the standard.

  • Mitigation: Sterile filtration (0.22

    
    m) and storage at -80°C are mandatory for aqueous solutions.
    
C. Chemical Oxidation

While relatively stable, the amine group can undergo oxidation in the presence of strong oxidizing agents or prolonged exposure to UV light.

Part 2: Preparation and Storage Protocols

Experimental Workflow: Solution Preparation

This protocol ensures sterility and minimizes isotopic exchange during the solubilization process.

PreparationProtocol Start Solid L-Alanine (D4; 15N) Dissolve Dissolution (Vortex/Sonicate) Start->Dissolve Solvent Solvent Selection (LC-MS Grade Water) Solvent->Dissolve pH_Check CRITICAL: pH Check Target: 5.0 - 6.0 Dissolve->pH_Check Prevent base catalysis Filter Sterilization (0.22 µm PVDF/PES) pH_Check->Filter Remove microbes Aliquot Aliquot (Light-tight vials) Filter->Aliquot Minimize freeze-thaw Freeze Cryogenic Storage (-80°C) Aliquot->Freeze

Figure 1: Step-by-step workflow for preparing stable isotope-labeled alanine solutions.

Detailed Methodology
Step 1: Solvent Selection

Use LC-MS grade water or D


O  (Deuterium Oxide).
  • Expert Insight: If using the standard for NMR, dissolve in D

    
    O to prevent the solvent signal from overwhelming the spectrum and to eliminate the risk of H/D exchange entirely (since the solvent provides D, not H). For Mass Spectrometry, LC-MS grade water is sufficient provided the pH is controlled.
    
Step 2: Dissolution and pH Adjustment
  • Weigh the solid standard into a clean, specific glass or polypropylene vial.

  • Add solvent to achieve a stock concentration (typically 10–50 mM).

  • Critical Step: Measure the pH of the solution using a micro-pH probe or pH paper.

    • Target: pH 5.0 – 6.0 (Natural pH of alanine in water is ~6.0).

    • Action: If pH > 7.5, adjust immediately with dilute Formic Acid or HCl. Never use NaOH to adjust pH upwards, as transient high local pH can trigger D-exchange.

Step 3: Sterilization

Pass the solution through a 0.22


m PVDF or PES syringe filter .
  • Why: Autoclaving is not recommended for labeled standards due to the high temperature potentially accelerating H/D exchange or thermal degradation.

Step 4: Storage Conditions
StateTemperatureShelf LifeContainer Type
Solid Powder -20°C (Desiccated)3 YearsAmber glass, screw cap with PTFE liner
Stock Solution -80°C6 MonthsPolypropylene cryovials (O-ring sealed)
Working Solution 4°C< 1 WeekLight-protected HPLC vial
  • Freeze-Thaw Discipline: Aliquot stock solutions into single-use volumes (e.g., 100

    
    L) before freezing. Repeated freeze-thaw cycles can induce micro-precipitates and increase the risk of contamination.
    

Part 3: Quality Control & Validation

Before using a stored solution for critical assays, validate its integrity.

Isotopic Purity Check (LC-MS)

Run a blank and the standard. Look for the "M+5" peak (Mass shift: +4 Da from D4, +1 Da from 15N).

  • Pass Criteria: The abundance of the M+5 peak should be >98% relative to M+0 (unlabeled).

  • Fail Indicator: Appearance of M+4 or M+3 peaks indicates loss of Deuterium labels (likely via exchange).

NMR Validation

For 15N-NMR or 1H-NMR:

  • Check for the doublet splitting of the

    
    -carbon signal (if using 13C-NMR) or the specific chemical shift of the amide proton.
    
  • Degradation Signal: Appearance of a singlet proton peak at the

    
    -position in 1H-NMR indicates the D-label at position 2 has exchanged with solvent Hydrogen.
    
Degradation Logic Pathway

DegradationPathways Stable Stable L-Alanine (D4; 15N) High_pH High pH (>8.0) Exposure Stable->High_pH Microbe Microbial Contamination (Non-sterile storage) Stable->Microbe Enolate Enolate Intermediate (C2-D abstraction) High_pH->Enolate Base Catalysis Exchange Solvent Reprotonation (H from H2O) Enolate->Exchange Loss Isotopic Dilution (Loss of Mass Shift) Exchange->Loss Metabolism Metabolic Breakdown (Decarboxylation/Deamination) Microbe->Metabolism Byproducts Unlabeled Byproducts (Ammonia, Pyruvate) Metabolism->Byproducts

Figure 2: Primary degradation pathways: Base-catalyzed isotopic exchange and microbial metabolism.

References

  • Englander, S. W., et al. (1997). Protein hydrogen exchange: Testing current models. Protein Science, 6(5), 1101-1109. (Mechanistic basis for pH-dependent H/D exchange).
Foundational

L-Alanine: The Metabolic Nexus in Nitrogen Transport, Oncogenesis, and Bioprocessing

[1] Executive Summary L-Alanine is frequently dismissed as a simple, non-essential amino acid—a mere building block for protein synthesis.[1] However, in the context of advanced metabolic research and drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

L-Alanine is frequently dismissed as a simple, non-essential amino acid—a mere building block for protein synthesis.[1] However, in the context of advanced metabolic research and drug development, this view is obsolete.[1] L-Alanine functions as a critical inter-organ nitrogen shuttle , a metabolic fuel for hypoxic tumors , and a rate-limiting checkpoint in T-cell activation .[1]

This guide deconstructs the role of L-alanine beyond the textbook "Glucose-Alanine Cycle."[1] We analyze its hijacking by pancreatic cancer cells via the SLC38A2 transporter, its necessity for immune proliferation, and its utility in reducing ammonia toxicity in biomanufacturing.[1]

Systemic Physiology: The Glucose-Alanine Cycle (Cahill Cycle)[1]

The fundamental role of L-alanine is nitrogen homeostasis.[1] During catabolic states (fasting or intense exercise), skeletal muscle degrades protein.[1] The resulting amino groups must be transported to the liver for urea cycle disposal without raising toxic blood ammonia levels.[1]

The Mechanism[2][3][4][5]
  • Muscle: Pyruvate (from glycolysis) undergoes transamination via Alanine Transaminase (ALT/GPT) to form L-alanine.[1] This reaction consumes glutamate and regenerates

    
    -ketoglutarate.[1]
    
  • Transport: L-alanine is exported into the bloodstream (neutral pH, non-toxic).[1]

  • Liver: Hepatocytes uptake L-alanine.[1] Hepatic ALT reverses the reaction, reconverting L-alanine to pyruvate.[1][2]

  • Fate: Pyruvate enters gluconeogenesis to maintain blood glucose, while the amino group enters the Urea Cycle.[1]

Visualization: The Systemic Shunt

The following diagram illustrates the bidirectional flow of carbon and nitrogen between muscle and liver.[1]

CahillCycle cluster_Muscle Skeletal Muscle (Catabolism) cluster_Blood Circulation cluster_Liver Liver (Gluconeogenesis) Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M ALT (Transamination) Blood_Ala L-Alanine Transport Alanine_M->Blood_Ala Protein_M Muscle Protein Protein_M->Pyruvate_M Amino Groups Alanine_L L-Alanine Blood_Ala->Alanine_L Blood_Glu Glucose Transport Blood_Glu->Glucose_M Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Urea Urea Cycle Alanine_L->Urea Deamination Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Blood_Glu

Figure 1: The Glucose-Alanine (Cahill) Cycle.[1] Nitrogen is safely transported from muscle to liver, while carbon is recycled as glucose.[1]

Oncology: The Stellate-Tumor Metabolic Crosstalk[1]

In Pancreatic Ductal Adenocarcinoma (PDAC), the tumor microenvironment is hypovascular and nutrient-poor.[1] Recent high-impact studies (e.g., Sousa et al., Nature) have revealed that cancer cells "scavenge" alanine from neighboring stromal cells to survive.

The Mechanism: Autophagic Secretion & SLC38A2 Import

PDAC cells cannot rely solely on glucose.[1] They coerce Pancreatic Stellate Cells (PSCs) into autophagy, causing the PSCs to secrete massive amounts of L-alanine.[1]

  • Secretion: PSCs release alanine via the SLC1A4 transporter.[1]

  • Uptake: PDAC cells upregulate the sodium-coupled neutral amino acid transporter SLC38A2 (SNAT2) to scavenge this alanine.[1]

  • Utilization: Inside the cancer cell, alanine is converted to pyruvate (via ALT).[1] This pyruvate does not undergo glycolysis; instead, it fuels the TCA Cycle (anaplerosis) and supports lipid biosynthesis.[1]

Therapeutic Implication: Inhibiting SLC38A2 induces a metabolic crisis in PDAC cells, as they lose their alternative carbon source.[1]

PDAC_Crosstalk cluster_Stroma Pancreatic Stellate Cell (PSC) cluster_TME Tumor Microenvironment cluster_Cancer PDAC Cell (Cancer) Autophagy Autophagy (Stimulated by Cancer) Protein_S Protein Breakdown Autophagy->Protein_S Alanine_Intra Intracellular Alanine Protein_S->Alanine_Intra SLC1A4 SLC1A4 Exporter Alanine_Intra->SLC1A4 Ext_Alanine Extracellular L-Alanine SLC1A4->Ext_Alanine Secretion SLC38A2 SLC38A2 (SNAT2) Importer Ext_Alanine->SLC38A2 Scavenging Pyruvate_C Pyruvate SLC38A2->Pyruvate_C ALT Conversion TCA TCA Cycle (Energy/Lipids) Pyruvate_C->TCA Anaplerosis

Figure 2: Metabolic Crosstalk in PDAC. Stellate cells act as "feeder" cells, providing alanine to fuel cancer cell mitochondrial metabolism via SLC38A2.[1]

Immunometabolism: The T-Cell Checkpoint

Unlike cancer cells which use alanine for energy, T-cells require L-alanine primarily for biomass .[1]

  • Quiescence to Activation: Naive T-cells have low metabolic demands.[1] Upon antigen stimulation, they must expand rapidly.[1]

  • The Bottleneck: T-cells express very low levels of ALT.[1] They cannot synthesize enough alanine from pyruvate to support protein synthesis.[1]

  • Dependency: Activated T-cells become auxotrophic for extracellular alanine.[1] Deprivation of alanine halts the cell cycle and prevents the transition from G0/G1 to S phase.

Key Insight: In drug development, media formulations for CAR-T cell expansion must ensure sufficient L-alanine availability to prevent "metabolic exhaustion" during the activation phase.[1]

Bioprocessing: Solving the Ammonia Problem in CHO Cells

In the production of monoclonal antibodies (mAbs) using Chinese Hamster Ovary (CHO) cells, ammonia accumulation is a major limiting factor for titer and glycosylation quality.

The Glutamine Paradox

Traditionally, Glutamine is the primary nitrogen source.[1] However, its metabolism via Glutaminase releases free ammonium ions (


):


The Alanine Solution

Substituting Glutamine with L-Alanine (or L-Alanyl-L-Glutamine dipeptides) alters the nitrogen entry point.[1] Alanine enters via ALT:



This reaction generates the necessary Glutamate for biomass without the immediate release of free ammonia.[1]

ParameterGlutamine-Based FeedAlanine/Pyruvate Substituted Feed
Ammonia Accumulation High (Toxic > 4-5 mM)Reduced (30–50% lower)
Lactate Production High (Warburg Effect)Reduced (Pyruvate enters TCA)
Cell Viability Drops rapidly late-stageExtended stationary phase
Titer (e.g., t-PA) BaselineIncreased (up to 2x)

Experimental Protocols

Protocol A: Enzymatic Quantification of L-Alanine (ALT Assay)

For routine monitoring of cell culture media or serum.

Principle: L-Alanine is converted to pyruvate by ALT.[1][2][3] Pyruvate is then oxidized by Lactate Dehydrogenase (LDH), consuming NADH.[1] The decrease in NADH absorbance at 340nm is proportional to L-Alanine concentration.[1]

  • Sample Prep: Deproteinize sample (10kDa spin column) to remove endogenous enzymes.

  • Reaction Mix:

    • Buffer (pH 7.4)

    • 
      -Ketoglutarate (Substrate A)[1]
      
    • LDH (Coupling Enzyme)

    • NADH (Cofactor)

    • ALT (Converter Enzyme)

  • Measurement: Incubate at 37°C for 20 mins. Measure

    
    .
    
  • Validation: Run a standard curve (0–1 mM L-Alanine).

Protocol B: 13C-Metabolic Flux Analysis (13C-MFA)

For determining the intracellular fate of alanine in cancer or immune cells.[1]

Objective: Determine if alanine is being used for protein synthesis (biomass) or TCA cycle oxidation (energy).

Workflow:

  • Tracer Selection: Use [U-13C3]-L-Alanine (uniformly labeled) or [3-13C]-L-Alanine .[1]

  • Cell Culture:

    • Culture cells in media lacking unlabeled alanine.[1]

    • Add 13C-Alanine tracer (e.g., 1 mM).[1]

    • Incubate to isotopic steady state (typically 24–48 hours).

  • Quenching & Extraction:

    • Rapidly wash with ice-cold saline.[1]

    • Extract metabolites using cold 80% Methanol (-80°C).[1]

  • Derivatization & MS Analysis:

    • Derivatize (e.g., TBDMS) for GC-MS or use HILIC-LC-MS directly.[1]

    • Measure Mass Isotopomer Distributions (MIDs) of:

      • Pyruvate/Lactate (m+3): Indicates direct conversion.

      • Citrate/Malate (m+2/m+4): Indicates TCA cycle entry.

      • Protein Hydrolysates: Indicates biomass incorporation.[1]

  • Flux Modeling: Use software (e.g., INCA or Metran) to fit the MIDs to a metabolic network model.[1]

MFA_Workflow Step1 1. Tracer Feeding ([U-13C]-Alanine) Step2 2. Metabolic Conversion Step1->Step2 Step3 3. Extraction (Cold MeOH) Step2->Step3 Step4 4. LC-MS/GC-MS Analysis Step3->Step4 Step5 5. Data Processing (Isotopomer Distribution) Step4->Step5

Figure 3: 13C-Metabolic Flux Analysis Workflow. Tracing carbon atoms from labeled Alanine into downstream metabolites.

References

  • Sousa, C. M., et al. (2016).[1][4] Pancreatic stellate cells support tumour metabolism through autophagic alanine secretion.[1][4][5] Nature, 536, 479–483.[1][4] [Link]

  • Parker, S. J., et al. (2020).[1][6] Selective Alanine Transporter Utilization Creates a Targetable Metabolic Niche in Pancreatic Cancer.[1][7][8] Cancer Discovery, 10(7), 1018–1037.[1] [Link]

  • Ron-Harel, N., et al. (2019).[1] T Cell Activation Depends on Extracellular Alanine.[1][6][9][10] Cell Reports, 28(12), 3011-3021.[1] [Link]

  • Felig, P. (1973).[1] The glucose-alanine cycle.[1][2][11][3][12] Metabolism, 22(2), 179-207.[1] [Link]

  • Altamirano, C., et al. (2001).[1] Strategies for fed-batch cultivation of t-PA producing CHO cells: substitution of glutamine by glutamate and asparagine.[1] Journal of Biotechnology, 110(2), 171-179.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Using L-ALANINE (2,3,3,3-D4; 15N) as an internal standard in LC-MS/MS

Topic: Precision Quantitation of L-Alanine in Biological Matrices using L-Alanine (2,3,3,3-D4; 15N) as a Stable Isotope Internal Standard Abstract This application note details a robust LC-MS/MS workflow for the absolute...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Quantitation of L-Alanine in Biological Matrices using L-Alanine (2,3,3,3-D4; 15N) as a Stable Isotope Internal Standard

Abstract

This application note details a robust LC-MS/MS workflow for the absolute quantification of L-Alanine in plasma and cell culture media. By utilizing the dual-labeled internal standard L-Alanine (2,3,3,3-D4; 15N) , this protocol eliminates common bioanalytical pitfalls such as matrix-induced ion suppression and isotopic cross-talk. We provide a validated method using Hydrophilic Interaction Liquid Chromatography (HILIC) without derivatization, offering a high-throughput solution for metabolomics and pharmacokinetic studies.

Introduction & Scientific Rationale

L-Alanine is a pivotal amino acid in the Glucose-Alanine (Cahill) cycle, serving as a primary gluconeogenic substrate and a biomarker for metabolic stress and hepatocellular carcinoma. Accurate quantification is challenging due to its low molecular weight (89 Da), high polarity, and ubiquity in biological matrices.

Why L-Alanine (2,3,3,3-D4; 15N)?

The selection of an Internal Standard (IS) is the single most critical decision in quantitative MS. We select the D4; 15N analog over simple deuterated (D3) or 13C analogs for three mechanistic reasons:

  • Mass Shift (+5 Da):

    • Native L-Alanine (

      
      ) = 90 m/z .
      
    • L-Alanine (2,3,3,3-D4; 15N) (

      
      ) = 95 m/z .
      
    • Rationale: A +5 Da shift completely clears the natural isotopic envelope of native Alanine (M+1 and M+2), preventing "cross-talk" where high concentrations of analyte contribute signal to the IS channel.

  • Isotopic Stability:

    • The deuterium atoms are located on the methyl group (C3) and the alpha-carbon (C2). The 15N is on the amine.

    • Rationale: Unlike protons on carboxyl or amine groups which exchange rapidly with solvents (H/D exchange), the C-D and N-15 bonds are stable, ensuring the mass tag remains intact during acidic extraction.

  • Matrix Compensation (Co-elution):

    • While heavy isotopes can sometimes shift retention times (the "Deuterium Effect"), the addition of 15N and the specific placement of deuterium minimizes the chromatographic resolution between the analyte and IS in HILIC modes. This ensures the IS experiences the exact same ionization environment (suppression/enhancement) as the analyte at the electrospray source.

Experimental Protocol

Materials & Reagents
  • Analyte: L-Alanine (Native), Analytical Standard grade.

  • Internal Standard: L-Alanine (2,3,3,3-D4; 15N).[1] Isotopic Purity ≥ 98%.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[2]

  • Matrix: Human Plasma (K2EDTA) or surrogate matrix (PBS/BSA) for calibration curves.

Solution Preparation

A. Internal Standard Stock (1 mg/mL)

  • Weigh 1.0 mg of L-Alanine (2,3,3,3-D4; 15N).

  • Dissolve in 1.0 mL of Water:Methanol (50:50 v/v).

  • Critical Step: Vortex for 1 min. Store at -20°C. Stability: 6 months.

B. Working Internal Standard (WIS)

  • Dilute Stock 1:100 in ACN to yield 10 µg/mL .

  • Note: Prepare fresh weekly to prevent concentration drift due to solvent evaporation.

Sample Preparation (Protein Precipitation)

This method uses a "crash and shoot" approach optimized for high throughput.

  • Aliquot: Transfer 50 µL of sample (Plasma/Media) to a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of WIS (10 µg/mL). Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Mechanism:[3][4][5] The high organic content precipitates plasma proteins while the acidic pH ensures Alanine remains protonated and soluble.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a low-volume insert.

LC-MS/MS Methodology

Chromatographic Conditions

We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) . Reverse Phase (C18) is generally unsuitable for underivatized Alanine due to lack of retention (elutes in the void volume).

  • Column: ZIC-HILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Gradient Profile:

Time (min) % B (Organic) State
0.0 90% Loading
1.0 90% Isocratic Hold
4.0 50% Elution Gradient
4.1 90% Re-equilibration

| 7.0 | 90% | Stop |

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][6]

MRM Transition Table:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Mechanism
L-Alanine 90.144.11550Loss of HCOOH (46 Da)
L-Alanine (IS) 95.149.11550Loss of HCOOH (46 Da)

Note on IS Fragmentation: The precursor is 95 (


). The neutral loss is formic acid (

, 46 Da). The product ion retains the D4 and 15N labels:

(m/z 49).

Workflow Visualization

Figure 1: Sample Preparation & Analysis Workflow

This diagram illustrates the critical path from sample extraction to data acquisition, highlighting the point of Internal Standard integration.

SamplePrep Sample Biological Sample (50 µL Plasma) IS_Add Add IS Spike (+10 µL D4;15N-Ala) Sample->IS_Add Step 1 Precip Protein Precipitation (200 µL ACN + 0.1% FA) IS_Add->Precip Step 2 Vortex Vortex & Centrifuge (14k x g, 10 min) Precip->Vortex Step 3 Supernatant Supernatant Transfer Vortex->Supernatant Step 4 LCMS LC-MS/MS Analysis (HILIC Mode) Supernatant->LCMS Injection

Caption: Step-by-step extraction protocol ensuring IS equilibration with the matrix before protein removal.

Figure 2: MRM Transition Logic

Visualizing the mass shift and fragmentation pathway to confirm specificity.

MRM_Logic cluster_Native Native L-Alanine cluster_IS IS: L-Alanine (D4; 15N) N_Prec Precursor [M+H]+ m/z 90.1 N_Frag Product Ion m/z 44.1 N_Prec->N_Frag - HCOOH (46 Da) IS_Prec Precursor [M+H]+ m/z 95.1 IS_Frag Product Ion m/z 49.1 IS_Prec->IS_Frag - HCOOH (46 Da)

Caption: Mass transition logic showing the +5 Da shift maintained from precursor to product ion.

Method Validation & Troubleshooting

Linearity and Range
  • Range: 0.5 µM to 500 µM.

  • Weighting:

    
     (Required due to the wide dynamic range of amino acids).
    
  • Acceptance:

    
    .
    
Cross-Talk Verification (Crucial)

Before running samples, perform these two checks to ensure the purity of your IS and the specificity of your method:

  • IS Purity Check: Inject the WIS (only IS, no native). Monitor the Native transition (90->44).

    • Result: Signal should be < 20% of the LLOQ (Lower Limit of Quantitation). If high, your IS is impure (contains D0/D1).

  • Native Interference: Inject a high concentration Native Standard (no IS). Monitor the IS transition (95->49).

    • Result: Signal should be < 5% of the average IS response. If high, the mass resolution of your quadrupole is too wide.

Troubleshooting Retention Time Shifts

If the IS elutes significantly earlier than the Native Alanine (Deuterium Isotope Effect), matrix compensation will fail.

  • Solution: Switch to a column with a different stationary phase chemistry (e.g., from Amide to Zwitterionic) or reduce the gradient slope. The 15N label helps anchor the lipophilicity, usually keeping the shift within acceptable limits (< 0.1 min).

References

  • Iyer, S. S., et al. (2004).[4] Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 383–387. Retrieved from [Link]

  • Ren, X., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma.[2] Journal of Chromatography B, 1179, 122844. Retrieved from [Link]

  • Haller, J. F., et al. (2025).[3][4] Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.[7] Retrieved from [Link]

Sources

Application

Precision Kinetics: Application Note for L-ALANINE (2,3,3,3-D4; 15N) in Protein Turnover Profiling

[1] Abstract & Core Logic This Application Note details the protocol for using L-Alanine (2,3,3,3-D4; 15N) (Mass Shift: +5.02 Da) in quantitative proteomics. Unlike standard steady-state SILAC (which typically uses Lysin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Core Logic

This Application Note details the protocol for using L-Alanine (2,3,3,3-D4; 15N) (Mass Shift: +5.02 Da) in quantitative proteomics. Unlike standard steady-state SILAC (which typically uses Lysine/Arginine for relative quantification), this specific isotopologue is engineered for Dynamic SILAC (pSILAC) and Protein Turnover Profiling .[1]

Why L-Alanine (2,3,3,3-D4; 15N)?
  • Rapid Equilibration: Alanine equilibrates with the intracellular pool faster than bulky essential amino acids, making it superior for measuring rapid turnover rates (Fractional Synthesis Rate - FSR).[1]

  • Metabolic Tracing: The dual labeling (Deuterium + 15N) allows researchers to track metabolic recycling. The loss of 15N or

    
    -Deuterium acts as a "checksum" for transamination events (Alanine 
    
    
    
    Pyruvate).
  • Mass Distinction: The +5 Da shift is unique, avoiding isobaric interference with common D4-Lysine (+4 Da) or 13C6-Arginine (+6 Da) standards if multiplexing is required.

Mechanism of Action & Metabolic Fate

Understanding the metabolic stability of the label is crucial for data interpretation. L-Alanine (2,3,3,3-D4; 15N) contains:

  • 15N: Amine group.

  • 2-D (1): Alpha-carbon position.

  • 3,3,3-D (3): Methyl group.[1]

Metabolic Risk: The Transamination Trap

Alanine is not an endpoint metabolite; it shuttles nitrogen. The enzyme Alanine Transaminase (ALT) reversibly converts Alanine to Pyruvate.

  • Scenario A (Direct Incorporation): The intact +5 Da molecule is incorporated into the protein.

  • Scenario B (Recycling): If converted to Pyruvate, the 15N is removed.[1] If the Pyruvate is re-aminated to Alanine, it picks up a light 14N from the glutamate pool. The

    
    -Deuterium is also labile during this process.
    
  • Result: Recycled Alanine appears as +3 Da (D3-methyl only), distinguishing "newly synthesized from exogenous source" vs. "recycled carbon skeleton."[1]

MetabolicFate cluster_0 Extracellular cluster_1 Intracellular Cytosol Media Media: L-Ala (+5 Da) (D4, 15N) Pool Free Ala Pool (Mix of Light/Heavy) Media->Pool Transport (SLC1A5) Ribosome Ribosome (Translation) Pool->Ribosome tRNA Charging Pyruvate Pyruvate (Loss of 15N & alpha-D) Pool->Pyruvate ALT (Transamination) Loss of 15N Protein New Protein (Heavy +5 Da) Ribosome->Protein Synthesis Pyruvate->Pool Re-amination (Forms +3 Da Species) TCA TCA Cycle (Oxidation) Pyruvate->TCA Energy Loss

Figure 1: Metabolic fate of L-Alanine (2,3,3,3-D4; 15N).[1] The green path represents the desired incorporation. The red dotted path represents metabolic scrambling, which results in mass shifts distinct from the intact +5 Da tracer.

Experimental Protocol: Dynamic SILAC

Phase 1: Reagent Preparation

Critical Requirement: Standard Fetal Bovine Serum (FBS) contains high levels of light Alanine (~300-500 µM). You must use Dialyzed FBS (dFBS) to prevent isotopic dilution.

ReagentSpecificationPurpose
Custom Media DMEM/RPMI deficient in L-AlanineBase for labeling.
Heavy Alanine L-Alanine (2,3,3,3-D4; 15N)The Tracer.[1] Final Conc: 0.4 mM (standard DMEM levels).
Dialyzed FBS 10k MWCO DialysisRemoves endogenous light amino acids.
Light Media Standard DMEM + 10% dFBSFor pre-adaptation.
Phase 2: The Pulse Workflow

This protocol describes a "Pulse-Chase" style experiment to measure synthesis rates (


).
  • Adaptation: Culture cells in Light Media (with dFBS) for 2 passages (approx. 5-7 days). This adapts cells to the dialyzed serum conditions.

  • Seeding: Seed cells at 40% confluency. Allow to adhere for 12 hours.

  • The Pulse (Time 0):

    • Aspirate Light Media.

    • Wash 2x with warm PBS (crucial to remove residual light Alanine).

    • Add Heavy Media (containing D4-15N Alanine + dFBS).

  • Harvesting (Time Course):

    • Collect samples at defined intervals (e.g., 0h, 2h, 4h, 8h, 24h).

    • Note: 0h sample serves as the negative control (noise floor).

  • Lysis: Lyse cells in 8M Urea or SDS-buffer. Flash freeze immediately to stop turnover.

Workflow cluster_time 4. Time Course Extraction Step1 1. Adaptation (Light Media + Dialyzed FBS) Step2 2. Wash Step (PBS x2 to remove Light Ala) Step1->Step2 Step3 3. Pulse Labeling (Switch to D4-15N Ala Media) Step2->Step3 T1 T=2h Step3->T1 T2 T=4h Step3->T2 T3 T=24h Step3->T3 Step4 5. Digestion (Trypsin) & LC-MS/MS T1->Step4 T2->Step4 T3->Step4

Figure 2: Experimental workflow for Dynamic SILAC using Alanine.

LC-MS/MS Acquisition Parameters

The +5 Da shift requires specific attention during instrument setup to ensure the "Heavy" peak is selected for fragmentation (if using DDA) or correctly windowed (if using DIA).

  • Mass Spectrometer: Orbitrap (Exploris/Eclipse) or TIMS-TOF recommended.

  • Resolution (MS1): Minimum 60,000 @ 200 m/z.

    • Reasoning: You must resolve the neutron peaks of the heavy isotope envelope from the light envelope.

  • Dynamic Exclusion: Set to 20-30s.

  • Targeted Inclusion (Optional): If studying specific low-abundance proteins, include a mass list:

    
    .
    

Data Analysis & Quantification

Calculating Fractional Synthesis Rate (FSR)

The turnover is determined by the ratio of Heavy (H) to Total (H+L) signal over time.

Equation 1: Heavy Fraction (


) 


Equation 2: First-Order Rate Constant (


) 
Assuming a precursor pool enrichment (

) of ~1.0 (rapid equilibration):


Handling the "Precursor Pool" Variable

In classic SILAC, we assume the precursor pool is 100% heavy immediately. In reality, there is a "ramp-up" time.[1]

  • Correction: For high-precision work, measure the intracellular free Alanine enrichment by extracting metabolites (MeOH/Water extraction) and analyzing via LC-MS.

  • Simplified: If using dialyzed serum and a wash step, the pool enrichment reaches >95% within 30 minutes.[1] The error is negligible for proteins with half-lives > 5 hours.

Mass Isotopomer Distribution Analysis
Observed ShiftInterpretationAction
+5.02 Da Intact IncorporationUse for FSR calculation.
+4.01 Da Loss of

-Deuterium
Indicates transamination without N-loss (rare).
+3.01 Da Recycling (D3-Pyruvate re-aminated)Exclude from FSR. Indicates label scrambling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency Residual Light AlanineEnsure FBS is dialyzed (10k MWCO). Verify PBS wash efficiency.
"Heavy" Peak Split Incomplete DeuterationCheck reagent purity (Cambridge Isotope Labs/Sigma usually >98%).
Signal Suppression Co-elutionAlanine peptides are smaller/more hydrophilic. Use a shallower gradient at the start of LC.
Recycling Artifacts High ALT activityUse shorter pulse times (2-4h) to measure synthesis before recycling becomes dominant.

References

  • Schwanhäusser, B., et al. (2011).[1] Global quantification of mammalian gene expression control. Nature. (Seminal paper on protein turnover rates). Retrieved from [Link]

  • Doherty, M. K., et al. (2005).[1] Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates. Proteomics. Retrieved from [Link]

  • Zhang, G., et al. (2011).[1] Mass spectrometric analysis of lysine- and arginine-labeled proteins. (Discusses scrambling issues in metabolic labeling). Retrieved from [Link]

Sources

Method

Application Note: High-Precision Quantification of L-Alanine in Plasma Using L-Alanine (2,3,3,3-D4; 15N) via HILIC-MS/MS

Executive Summary This application note details a robust, validated protocol for the quantification of L-Alanine in human plasma. The method utilizes a highly specific stable isotope-labeled internal standard, L-Alanine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantification of L-Alanine in human plasma. The method utilizes a highly specific stable isotope-labeled internal standard, L-Alanine (2,3,3,3-D4; 15N) , to correct for matrix effects, ionization suppression, and extraction variability.

Unlike traditional pre-column derivatization methods (e.g., OPA or FMOC), this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the direct analysis of underivatized amino acids. This approach simplifies sample preparation, reduces reagent costs, and eliminates artifacts associated with incomplete derivatization.

Key Advantages of L-Alanine (2,3,3,3-D4; 15N)
  • Mass Shift (+5 Da): Eliminates cross-talk from natural isotope abundances (M+1, M+2) of endogenous Alanine, ensuring higher specificity than D3 or 13C1 analogs.

  • Retention Time Stability: The deuterium/15N labeling ensures co-elution with the analyte, providing real-time compensation for matrix effects at the exact point of ionization.

  • Non-Exchangeable Labeling: The 2,3,3,3-D4 labeling (alpha and methyl hydrogens) involves stable C-D bonds, preventing label loss during sample preparation or in the ion source.

Technical Rationale & Mechanism

The Challenge of Plasma Alanine

Alanine is a small, polar, zwitterionic molecule. In Reverse Phase (C18) chromatography, it elutes in the void volume, leading to massive ion suppression from salts and other polar plasma components.

The Solution: HILIC + IDMS

HILIC retains polar compounds using a water-rich layer on a polar stationary phase. By adding L-Alanine (2,3,3,3-D4; 15N) at a known concentration early in the workflow, we utilize Isotope Dilution Mass Spectrometry (IDMS) . The mass spectrometer measures the ratio of the endogenous Alanine area to the Internal Standard (IS) area. Since both species experience identical extraction losses and ionization suppression, the ratio remains constant relative to concentration.

IsotopeDilution Sample Plasma Sample (Unknown Conc) Mix Mixture (Equilibration) Sample->Mix IS Internal Standard (D4; 15N) (Known Conc) IS->Mix Extract Protein Precipitation Mix->Extract Co-Extraction LCMS LC-MS/MS Analysis Extract->LCMS Co-Elution Ratio Area Ratio Calculation (Analyte/IS) LCMS->Ratio Mass Separation Result Quantified Conc Ratio->Result

Figure 1: The Principle of Isotope Dilution. The Internal Standard tracks the analyte through every step, self-correcting for errors.

Materials and Reagents

Standards
  • Analyte: L-Alanine (Authentic Standard), >99% purity.

  • Internal Standard (IS): L-Alanine (2,3,3,3-D4; 15N).

    • Chemical Formula: C3(D4)H3(15N)O2

    • MW: ~94.13 g/mol (Calculated based on isotope enrichment).

    • Source: Cambridge Isotope Laboratories (CIL) or Sigma-Aldrich Isotec.

Solvents
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Precipitation Solvent: Acetonitrile:Methanol (75:25 v/v) with 0.1% Formic Acid.

Experimental Protocol

Stock Solution Preparation
  • IS Stock (1 mg/mL): Dissolve 1 mg of L-Alanine (2,3,3,3-D4; 15N) in 1 mL of Water:Methanol (50:50). Store at -20°C.

  • Working IS Solution (10 µg/mL): Dilute IS Stock 1:100 in Acetonitrile. Prepare fresh daily.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput and minimal column clogging.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of Working IS Solution (10 µg/mL). Vortex briefly (5 sec).

  • Precipitate: Add 200 µL of cold Precipitation Solvent (Acetonitrile:MeOH).

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial containing a glass insert.

  • Inject: Inject 2 µL into the LC-MS/MS system.

LC-MS/MS Conditions
Liquid Chromatography (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 90% B

    • 2.0 min: 90% B

    • 6.0 min: 50% B

    • 6.1 min: 30% B (Wash)

    • 7.0 min: 30% B

    • 7.1 min: 90% B (Re-equilibration)

    • 10.0 min: Stop

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring)

Note: In the ion source (H2O/Formic Acid), the amine protons (-NH2) exchange with solvent protons. Therefore, the +5 Da mass shift comes from the carbon-bound deuteriums (D4) and the nitrogen (15N).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone (V)CE (eV)Dwell (s)
L-Alanine 90.1 [M+H]+44.1 [Immonium]+20150.05
L-Alanine (D4; 15N) 95.1 [M+H]+49.1 [Immonium]+20150.05
  • Product Ion Logic: The transition represents the formation of the immonium ion (

    
    ) after loss of the carboxyl group.
    
    • Natural:

      
       (m/z 44).
      
    • Labeled:

      
       (m/z 49).
      

Method Validation Summary

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated according to FDA Bioanalytical Method Validation Guidelines.

Linearity & Range
  • Range: 5 µM to 1000 µM (Physiological plasma range is ~200–500 µM).

  • Curve Fitting: 1/x² weighted linear regression.

  • Acceptance:

    
    .
    
Matrix Effect Assessment

Calculate the Matrix Factor (MF) to ensure the IS compensates for suppression.



  • Requirement: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15), indicating the IS and Analyte are suppressed equally.

Troubleshooting & Optimization

Common Failure Modes
  • Peak Tailing: HILIC is sensitive to the sample diluent. Ensure the injection solvent matches the initial mobile phase (high organic content, e.g., 90% ACN). Injecting a 100% aqueous sample will destroy peak shape.

  • Retention Time Shift: HILIC columns require long equilibration times. If RT drifts, extend the re-equilibration step (7.1 to 10.0 min) in the gradient.

  • Isobaric Interferences: Sarcosine (N-methylglycine) is an isomer of Alanine (MW 89.09).

    • Resolution: Sarcosine and Alanine must be chromatographically separated. The BEH Amide column typically separates them (Alanine elutes later than Sarcosine).

Troubleshooting Start Issue Detected CheckShape Peak Tailing? Start->CheckShape CheckRT RT Drifting? Start->CheckRT Solvent Check Injection Solvent Must be >80% ACN CheckShape->Solvent Yes Equil Extend Re-equilibration (+2 mins) CheckRT->Equil Yes

Figure 2: Rapid troubleshooting logic for HILIC-MS analysis of amino acids.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S.

  • NIST Standard Reference Material® 1950 - Metabolites in Frozen Human Plasma. National Institute of Standards and Technology.

  • Prinsen, H. et al. (2016). "Multi-center comparison of a diagnostic assay for plasma amino acids using LC-MS/MS." Clinica Chimica Acta.

  • Greeley, T. (2020). "HILIC Separation of Amino Acids.

Application

Application Note: Metabolic Flux Analysis with L-Alanine (2,3,3,3-D4; 15N)

Part 1: Introduction & Core Logic The "C2-Deuterium Switch" Principle Standard metabolic tracing often suffers from a "recycling problem." When labeled alanine is used, it can be incorporated into protein (anabolism) or...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Logic

The "C2-Deuterium Switch" Principle

Standard metabolic tracing often suffers from a "recycling problem." When labeled alanine is used, it can be incorporated into protein (anabolism) or deaminated to pyruvate (catabolism).[1] If that pyruvate is re-aminated back to alanine, a single-isotope tracer (like


C

-Alanine) cannot distinguish between the original tracer and the recycled molecule.

This protocol utilizes L-Alanine (2,3,3,3-D4;


N)  to solve this fundamental ambiguity.

The power of this isotopologue lies in the lability of the Deuterium at the C2 (


) position  during transamination.
  • Protein Synthesis (Anabolic): The entire molecule (D4;

    
    N) is incorporated intact. Mass Shift: M+5 .
    
  • Catabolism (Catabolic): The enzyme Alanine Aminotransferase (ALT) removes the amine (

    
    N) and the 
    
    
    
    -hydrogen (D).
    • The resulting Pyruvate retains only the methyl deuterium (D3). Mass Shift: M+3 .

    • The

      
      N is transferred to Glutamate. Mass Shift: M+1 .
      
  • Recycling: If the D3-Pyruvate is converted back to Alanine, it recruits an unlabeled Nitrogen (

    
    N) and a proton (H) from the solvent. The resulting "Recycled Alanine" is D3. Mass Shift: M+3 .
    

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the atom-mapping logic that underpins this protocol.

AlanineTracing cluster_legend Key Mechanism: The C2-Deuterium Loss Tracer Tracer Input L-Alanine (2,3,3,3-D4; 15N) [M+5] Protein Protein Synthesis Incorporated L-Alanine (2,3,3,3-D4; 15N) [M+5] Tracer->Protein Direct Incorporation ALT Enzyme: ALT (Alanine Aminotransferase) Tracer->ALT Catabolism Pyruvate Pyruvate (3,3,3-D3) [M+3] ALT->Pyruvate Loss of 15N & C2-D Glutamate Glutamate (15N-Labeled) [M+1] ALT->Glutamate Nitrogen Transfer RecycledAla Recycled Alanine (3,3,3-D3) [M+3] ALT->RecycledAla Recycling Pyruvate->ALT Re-amination (Gain 14N + H) TCA TCA Cycle / Gluconeogenesis (Carbon Backbone Entry) Pyruvate->TCA Oxidation Note The C2-Deuterium is lost to solvent during ALT reaction. This distinguishes Tracer (M+5) from Recycled (M+3).

Figure 1: Atom mapping of L-Alanine (2,3,3,3-D4; 15N). Note the bifurcation at the ALT enzyme where the C2-Deuterium is obligatorily lost, creating a distinct mass signature for catabolized carbon.

Part 3: Experimental Protocol

A. Sample Preparation (Adherent Cells)

Causality: Rapid quenching is essential to stop ALT activity, which has a high turnover rate. We use cold solvent extraction to precipitate enzymes immediately.

  • Media Exchange: Switch cells to media containing 0.5 mM – 2.0 mM L-Alanine (2,3,3,3-D4; 15N) for the desired time course (e.g., 1h, 6h, 24h).

    • Note: Use dialyzed FBS to minimize background unlabeled alanine.

  • Quenching:

    • Aspirate media rapidly.

    • Wash 1x with ice-cold PBS (pH 7.4).

    • Immediately add 500 µL 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Extraction:

    • Incubate plates at -80°C for 15 minutes (enhances cell lysis).

    • Scrape cells and transfer suspension to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein/debris.

  • Supernatant Processing:

    • Transfer supernatant to a new glass vial.

    • Dry under nitrogen gas flow at 30°C.

    • Reconstitute in 50 µL Acetonitrile:Water (60:40) for LC-MS injection.

B. LC-MS/MS Method (HILIC)

Expertise: Amino acids are highly polar and retain poorly on C18. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for sharp peak shapes and separation of isomers.

Instrument Parameters:

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent ZIC-pHILIC.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for amino acids).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0 min: 85% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 85% B (Re-equilibration)

Mass Spectrometry (QQQ or HRMS): Operate in Positive ESI mode.[2]

MetaboliteIsotopologuePrecursor Ion (m/z)Product Ion (m/z)*Interpretation
L-Alanine M+0 (Unlabeled)90.144.1Endogenous
M+3 (Recycled)93.147.1Recycled Carbon Backbone
M+5 (Tracer)95.149.1Direct Tracer
Pyruvate M+0 (Unlabeled)87.0 (Neg Mode) 43.0Endogenous
M+3 (Labeled)90.0 (Neg Mode)46.0Catabolized Tracer
Glutamate M+0 (Unlabeled)148.184.1Endogenous
M+1 (Labeled)149.185.1Transamination (Nitrogen Fate)

*Product ions typically correspond to the loss of the carboxyl group (formate). Verify with standards. **Pyruvate is best detected in Negative Mode. If doing a single Positive run, monitor Pyruvate as the O-methyloxime derivative or infer flux via Lactate (M+3) in Positive mode.

Part 4: Data Analysis & Interpretation

Calculating Fractional Enrichment

Do not simply report "Total Label." You must segment the data to understand the biology.

Formula for Protein Synthesis Potential:



High values indicate rapid uptake and low catabolism.

Formula for ALT Activity (Catabolism):



High values indicate that the tracer is entering the cell, being converted to pyruvate, and then re-aminated. This implies high ALT reversibility.
The "Gluconeogenic Signature"

If studying liver or kidney cells, the appearance of M+3 Glucose is the definitive signature of gluconeogenesis from alanine.

  • Mechanism: Alanine (D4, 15N)

    
     Pyruvate (D3) 
    
    
    
    OAA
    
    
    PEP
    
    
    Glucose (D3).
  • Note: If the label scrambles in the TCA cycle (fumarase equilibration), you may see M+1 or M+2 glucose variants, but M+3 represents the direct linear pathway.

Part 5: References

  • Bitesize Bio. (2024). A Beginner’s Guide to Metabolic Tracing. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Effects of deuteration on transamination and oxidation of hyperpolarized 13C-Pyruvate. Retrieved from [Link]

  • American Chemical Society (Biochemistry). (2018). Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of Rate Acceleration. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Tracking the carbons supplying gluconeogenesis. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Tracing Cellular Metabolism with L-Alanine (2,3,3,3-D4; 15N) in Cell Culture Media

Authored by: A Senior Application Scientist Introduction: Unveiling Metabolic Dynamics with Stable Isotope Labeling Modern cell biology and drug discovery demand a precise understanding of cellular metabolism. Stable iso...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling Metabolic Dynamics with Stable Isotope Labeling

Modern cell biology and drug discovery demand a precise understanding of cellular metabolism. Stable isotope labeling by amino acids in cell culture (SILAC) has emerged as a powerful technique for quantitative proteomics and metabolomics.[1][2][3] This method involves replacing a standard amino acid in the culture medium with its heavy-isotope-labeled counterpart. As cells grow and proliferate, they incorporate this "heavy" amino acid into their proteins and metabolic pathways.[1] Subsequent analysis by mass spectrometry (MS) allows for the precise quantification and tracking of these molecules.[2][4]

This application note provides a detailed guide for the preparation and use of cell culture media supplemented with L-Alanine (2,3,3,3-D4; 15N). L-Alanine, a non-essential amino acid, plays a pivotal role in the glucose-alanine cycle, linking glycolysis and amino acid metabolism.[5] The specific labeling pattern of L-Alanine with four deuterium atoms (D4) and one nitrogen-15 atom (15N) offers a unique tool for metabolic flux analysis. The deuterium labeling can be used to trace the carbon skeleton of alanine, while the 15N tracks the fate of its amino group, providing a more comprehensive picture of its metabolic conversions.[6] This dual-labeling strategy is particularly valuable for studying the mechanisms of enzymes like alanine dehydrogenase and glutamate dehydrogenase.[3]

This guide is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope tracing to investigate cellular metabolism, identify metabolic bottlenecks, and understand the mechanism of action of therapeutic compounds.

Core Principles & Scientific Rationale

The use of L-Alanine (2,3,3,3-D4; 15N) as a metabolic tracer is grounded in the principles of metabolic flux analysis (MFA).[7] By introducing a labeled substrate and monitoring its incorporation into downstream metabolites, researchers can quantify the rates of metabolic pathways.[7][8]

Why L-Alanine?

L-Alanine is a central player in cellular energy metabolism. It is readily synthesized from pyruvate, a key product of glycolysis, and can be converted back to pyruvate, which can then enter the citric acid cycle.[5] This makes L-Alanine an excellent probe for assessing the interplay between glucose and amino acid metabolism.

The Significance of the D4, 15N Labeling Pattern

  • Deuterium (D4) on positions 2, 3, 3, 3: This heavy labeling of the carbon backbone allows for robust tracking of the alanine molecule through various metabolic reactions. The stability of the C-D bond minimizes kinetic isotope effects in many enzymatic reactions, ensuring that the labeled molecule behaves similarly to its unlabeled counterpart.

  • Nitrogen-15 (15N): The 15N label on the amino group enables the independent tracking of the nitrogen atom. This is crucial for studying transamination reactions, where the amino group of alanine is transferred to other molecules, and for monitoring pathways like the urea cycle.[6][9]

By combining these two types of stable isotopes in a single molecule, researchers can gain a more detailed and dynamic view of metabolic pathways compared to using singly labeled tracers.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Notes
L-Alanine (2,3,3,3-D4; 15N)Cambridge Isotope LabsDNLM-7178-PKStore at room temperature, protected from light and moisture.[10]
L-Alanine-free cell culture medium (e.g., DMEM)Thermo Fisher ScientificCustom OrderEssential to ensure complete labeling.
Dialyzed Fetal Bovine Serum (dFBS)Thermo Fisher Scientific26400044Dialysis removes endogenous amino acids that would compete with the labeled alanine.[11]
Penicillin-Streptomycin (100X)Thermo Fisher Scientific15140122Optional, for prevention of bacterial contamination.[12]
L-Glutamine (200 mM)Thermo Fisher Scientific25030081Many media formulations require fresh supplementation.
Sterile, 0.22 µm syringe filtersMilliporeSigmaSLGP033RSFor sterilization of the final medium.[13]
Sterile conical tubes (15 mL and 50 mL)Corning430791, 430829For preparation and storage of stock solutions and media.
Cell line of interestATCC or equivalentN/AEnsure the cell line is well-characterized and free from contamination.

Protocol: Preparation of L-Alanine (2,3,3,3-D4; 15N) Cell Culture Medium

This protocol is designed for the preparation of 500 mL of complete cell culture medium. Adjust volumes accordingly for different batch sizes.

Part 1: Preparation of Stock Solution
  • Calculate the required amount of L-Alanine (2,3,3,3-D4; 15N). The concentration of L-alanine in standard media like DMEM is typically around 0.25 mM. To mimic this, you will need to calculate the mass of the labeled alanine required.

    • Molecular Weight of L-Alanine (2,3,3,3-D4; 15N): 94.11 g/mol [10]

    • For a 1000X stock solution (250 mM) in 10 mL of sterile PBS or water:

      • Mass = 0.250 mol/L * 0.010 L * 94.11 g/mol = 0.235 g (235 mg)

  • Dissolve the L-Alanine (2,3,3,3-D4; 15N).

    • Aseptically weigh 235 mg of L-Alanine (2,3,3,3-D4; 15N) powder.

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add 10 mL of sterile, cell culture-grade water or PBS. L-Alanine is highly soluble in water.[14][15]

    • Vortex until the powder is completely dissolved.

  • Sterilize the stock solution.

    • Filter the dissolved stock solution through a sterile 0.22 µm syringe filter into a new sterile 15 mL conical tube.

  • Store the stock solution.

    • Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage (up to 1 month) or -80°C for extended periods (up to 6 months).[15] Avoid repeated freeze-thaw cycles.

Part 2: Preparation of Complete "Heavy" Medium
  • Thaw and prepare supplements.

    • Thaw the dialyzed Fetal Bovine Serum (dFBS) and other supplements (L-Glutamine, Penicillin-Streptomycin) in a 37°C water bath.

  • Combine the medium components.

    • In a sterile 500 mL bottle, start with L-Alanine-free basal medium.

    • Aseptically add the following components:

      • 50 mL of dFBS (for a final concentration of 10%)

      • 5 mL of 100X Penicillin-Streptomycin (for a final concentration of 1X)

      • 5 mL of 200 mM L-Glutamine (for a final concentration of 2 mM)

      • 500 µL of the 1000X L-Alanine (2,3,3,3-D4; 15N) stock solution (for a final concentration of 0.25 mM).

  • Adjust the final volume.

    • Add sterile L-Alanine-free basal medium to bring the total volume to 500 mL.

  • Mix and store the complete medium.

    • Gently mix the complete medium by inverting the bottle several times.

    • Store the prepared medium at 4°C, protected from light. The medium is best used within 2-4 weeks.

Experimental Workflow: Metabolic Labeling and Analysis

The following diagram illustrates a typical workflow for a metabolic tracing experiment using the prepared "heavy" medium.

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis prep_media Prepare 'Heavy' Medium with L-Alanine (D4, 15N) culture_cells Culture Cells in Standard Medium switch_media Switch to 'Heavy' Medium culture_cells->switch_media Begin Experiment incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) switch_media->incubate Metabolic Incorporation harvest Harvest Cells and Quench Metabolism incubate->harvest extract Extract Metabolites harvest->extract analyze LC-MS/MS Analysis extract->analyze interpret Data Interpretation and Flux Analysis analyze->interpret

Caption: A generalized workflow for metabolic tracing experiments using stable isotope-labeled cell culture media.

Protocol Validation and Quality Control

To ensure the reliability and reproducibility of your results, it is crucial to perform the following validation steps:

  • Sterility Testing: Before use, incubate a small aliquot of the prepared medium at 37°C for 48 hours to check for any microbial contamination.

  • Labeling Efficiency: After culturing cells in the "heavy" medium for a sufficient duration (typically 5-6 cell doublings for complete protein labeling), perform a preliminary mass spectrometry analysis to confirm the incorporation of L-Alanine (2,3,3,3-D4; 15N) into proteins and metabolites. The labeling efficiency should ideally be >95%.

  • Cell Viability and Morphology: Monitor the cells cultured in the "heavy" medium for any changes in growth rate, viability, or morphology compared to cells grown in standard ("light") medium. Stable isotope-labeled amino acids should not have a significant impact on cell health.

Applications and Data Interpretation

The use of L-Alanine (2,3,3,3-D4; 15N) in cell culture media opens up a wide range of applications in metabolic research:

  • Metabolic Flux Analysis: Quantify the flux through key metabolic pathways such as glycolysis, the citric acid cycle, and amino acid metabolism.

  • Drug Target Identification: Investigate how therapeutic compounds alter metabolic pathways in cancer cells or other disease models.

  • Biomarker Discovery: Identify metabolic changes associated with disease progression or drug resistance.

  • Understanding Disease Mechanisms: Elucidate the metabolic reprogramming that occurs in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Data Interpretation

The data generated from mass spectrometry analysis will show mass shifts in metabolites containing the labeled alanine. By quantifying the relative abundance of the labeled and unlabeled forms of these metabolites, you can determine the extent of incorporation and the activity of the metabolic pathways involved.

The following diagram illustrates the central role of L-Alanine in cellular metabolism and how the dual labels can be traced.

metabolic_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Alanine_D4_15N L-Alanine (D4, 15N) Pyruvate->L_Alanine_D4_15N Transamination TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Alpha_KG α-Ketoglutarate Glutamate_15N Glutamate (15N) L_Alanine_D4_15N->Glutamate_15N Alanine Aminotransferase Proteins Proteins (D4, 15N) L_Alanine_D4_15N->Proteins Protein Synthesis Alpha_KG->Glutamate_15N Glutamate_15N->TCA_Cycle Other_AA Other Amino Acids (15N) Glutamate_15N->Other_AA Transamination

Sources

Application

Precision Quantitation of Protein Turnover: The L-ALANINE (2,3,3,3-D4; 15N) Tracer Protocol

Topic: Quantifying protein turnover with L-ALANINE (2,3,3,3-D4; 15N) Content Type: Application Note & Protocol Role: Senior Application Scientist [1][2] Executive Summary & Technical Rationale Quantifying protein turnove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantifying protein turnover with L-ALANINE (2,3,3,3-D4; 15N) Content Type: Application Note & Protocol Role: Senior Application Scientist

[1][2]

Executive Summary & Technical Rationale

Quantifying protein turnover—the net result of synthesis and degradation—is critical in drug development, particularly for proteolysis-targeting chimeras (PROTACs) and metabolic disease therapeutics.[1][2] While D


O and essential amino acids (e.g., 

C

-Leucine) are standard tracers, L-ALANINE (2,3,3,3-D4; 15N) offers a unique, high-fidelity advantage: metabolic checkpointing .[1][2]

Alanine is a non-essential amino acid, meaning it is subject to extensive intracellular recycling and transamination.[1][2] Standard single-isotope tracers suffer from "precursor enrichment dilution" due to this recycling, often leading to underestimated synthesis rates.[1][2]

The D4-15N Advantage: This multiply-labeled tracer (+5 Da mass shift) contains a built-in metabolic "tamper seal":

  • Direct Incorporation: The intact molecule (D4 + 15N) represents direct uptake from the medium/infusion.[2]

  • Recycled/Scrambled: If the tracer undergoes transamination to pyruvate and back to alanine, it loses the

    
    -amine (
    
    
    
    N) and the
    
    
    -deuteron (
    
    
    H at C2).[1][2] The resulting recycled alanine retains only the methyl deuterons (D3), resulting in a +3 Da shift.[1][2]

By distinguishing the M+5 (direct) from M+3 (recycled) isotopologues in proteolytic peptides, researchers can calculate Fractional Synthesis Rates (FSR) with unprecedented accuracy, filtering out the noise of metabolic recycling.[1][2]

Experimental Design: Pulse-Chase vs. Continuous Labeling

For most drug discovery applications (e.g., measuring the half-life of a target protein), a Dynamic SILAC (DILAC) or Pulsed-SILAC approach is recommended.[1][2]

Experimental Logic[1][2][3]
  • Acclimatization: Cells must be adapted to dialyzed media to control the amino acid source.[2]

  • Labeling Phase (Pulse): Media is swapped for one containing L-ALANINE (2,3,3,3-D4; 15N).[1][2]

  • Chase Phase (Optional): For degradation studies, labeled media is removed and replaced with excess unlabeled alanine to "chase" the label out.[1][2]

  • Sampling: Time-course harvest to track the appearance (synthesis) or disappearance (degradation) of the heavy isotope.[2]

Metabolic Fate Diagram

The following diagram illustrates why the +5 Da shift is the gold standard for direct incorporation, while +3 Da indicates recycling.[2]

MetabolicFate cluster_legend Signal Interpretation Tracer L-Alanine (D4, 15N) (Mass +5 Da) Protein_Direct Protein Incorporation (Direct) Tracer->Protein_Direct Translation (M+5 Peptide) Pyruvate Pyruvate (D3) (Loss of 15N, C2-D) Tracer->Pyruvate Transamination (ALT) Alanine_Recycled L-Alanine (D3) (Mass +3 Da) Pyruvate->Alanine_Recycled Re-amination (Gain 14N, C2-H) Protein_Recycled Protein Incorporation (Recycled Error) Alanine_Recycled->Protein_Recycled Translation (M+3 Peptide) Legend M+5 = True Synthesis Signal M+3 = Metabolic Noise

Caption: Metabolic fidelity check. The intact +5 Da tracer distinguishes direct synthesis from recycled (+3 Da) incorporation.[2]

Detailed Protocol

Phase A: Reagents & Media Preparation[2]
  • Tracer: L-Alanine (2,3,3,3-D4; 15N), >98% purity.[1][2]

  • Media: Custom DMEM/RPMI deficient in L-Alanine and L-Lysine/L-Arginine (if dual-labeling).[1][2]

  • Dialyzed FBS: Essential to prevent introduction of unlabeled alanine.[2]

Preparation Steps:

  • Prepare a 100 mM stock of L-ALANINE (2,3,3,3-D4; 15N) in PBS.[1][2] Sterile filter (0.22 µm).[2][3]

  • Add to deficient media to match the standard formulation concentration (e.g., 0.4 mM for DMEM).

  • Self-Validation Step: Run a blank LC-MS injection of the media to ensure no contamination with unlabeled alanine (M+0).[2]

Phase B: Cell Culture & Labeling (Pulse Protocol)

Target:[1][2] Measuring Protein Synthesis Rate (


).[1][2]
  • Seed Cells: Plate cells at 40-50% confluence. Allow 24h recovery in standard media.

  • Wash: Wash cells 2x with warm PBS to remove extracellular unlabeled amino acids.[2]

  • Pulse: Add warm media containing L-ALANINE (2,3,3,3-D4; 15N).

  • Time Points: Harvest cells at

    
     hours.
    
    • Note: For rapidly turning over proteins (e.g., c-Myc), use shorter intervals (30 min).[1][2]

  • Harvest: Rapidly wash with ice-cold PBS. Lyse immediately in 8M Urea or SDS-lysis buffer containing protease inhibitors.

Phase C: Sample Preparation for Proteomics[1][2]
  • Lysis: Sonication in lysis buffer (8M Urea, 50 mM Tris pH 8.0).

  • Reduction/Alkylation:

    • Add DTT (5 mM final), incubate 30 min at 56°C.

    • Add Iodoacetamide (15 mM final), incubate 20 min in dark at RT.

  • Digestion:

    • Dilute Urea to <1M using 50 mM Tris pH 8.0.[2]

    • Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.[2]

    • Incubate overnight at 37°C.

  • Desalting: C18 StageTip or SPE cartridge cleanup.

  • Reconstitution: Dissolve peptides in 0.1% Formic Acid for LC-MS.

Phase D: LC-MS/MS Acquisition

Instrument: Orbitrap Exploris / Eclipse or TIMS-TOF (High Resolution is mandatory to resolve isotopic envelopes).[1][2]

  • LC Gradient: 60-120 min linear gradient (2-35% B).[1][2]

  • MS1 Settings:

    • Resolution: 120,000 (Orbitrap) to resolve neutron binding energy defects if necessary, though +5 Da is easily resolved.[1][2]

    • AGC Target: 3e6.

  • MS2 Settings: Data Dependent Acquisition (DDA).

    • Critical: Ensure dynamic exclusion is set to ~30s to avoid re-sampling the same peak, but allow sampling of the heavy isotopologue if it elutes slightly differently (Deuterium effect: D-labeled peptides often elute slightly earlier than H-peptides).

Data Analysis & Calculation

Step 1: Identification

Search raw data against the proteome database.[2]

  • Variable Modification: L-Alanine (2,3,3,3-D4; 15N) -> Mass shift +5.034 Da .[1][2]

  • Note: Also allow for L-Alanine (D3) -> Mass shift +3.019 Da as a variable modification to quantify recycling.

Step 2: Quantification (XIC Extraction)

For each identified peptide containing


 alanine residues, extract the Extracted Ion Chromatogram (XIC) for:
  • Light (L): Monoisotopic peak (M+0).[2]

  • Heavy (H): Peak at

    
    .[2]
    
Step 3: Calculation of Fractional Synthesis Rate (FSR)

The FSR is calculated based on the precursor-product relationship.[2][4][5]


[1][2][4][5]

Where:

  • 
    : Change in enrichment of the protein-bound alanine (Heavy / [Heavy + Light]).[2]
    
  • 
    : Enrichment of the free intracellular alanine pool.[2]
    
    • Assumption: In media saturation experiments,

      
       approaches 1.0 (100%) rapidly.[1][2] However, for high precision, measure the intracellular free amino acid pool via LC-MS metabolomics.[1][2]
      

Simplified Equation for Pulse Labeling: If precursor enrichment is constant (~95-98%):




[1][2]
Data Presentation: Isotopologue Analysis

The table below demonstrates how to interpret MS1 spectral data for a peptide containing one alanine residue.

IsotopologueMass ShiftOriginInterpretation
M+0 +0 DaPre-existing ProteinOld protein synthesized before pulse.[1][2]
M+3 +3 DaRecycled PrecursorProtein synthesized from scrambled pyruvate.[2] Exclude from "Direct" calculation.
M+5 +5 DaDirect TracerTrue de novo synthesis. Use this for FSR.

Workflow Diagram

Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Processing Step1 Cell Culture (Alanine-Free Media) Step2 Pulse Labeling Add Ala (D4, 15N) Step1->Step2 Step3 Harvest & Lysis (0, 2, 4, 8, 24h) Step2->Step3 Step4 Tryptic Digestion Step3->Step4 Step5 LC-MS/MS (High Res) Step4->Step5 Step6 XIC Extraction (M+0, M+3, M+5) Step5->Step6 Step7 Calculate FSR (Using M+5 only) Step6->Step7

Caption: End-to-end workflow for protein turnover quantification using L-Alanine (D4, 15N).

Troubleshooting & Validation

Deuterium Isotope Effect on Retention Time

Issue: Deuterated peptides are slightly more hydrophilic and may elute 1-5 seconds earlier than non-deuterated counterparts on C18 columns. Solution: Do not rely solely on "Match Between Runs" with tight retention time windows. Widen the RT window for heavy/light pair matching or manually validate the elution profile of the heavy peak.

Precursor Enrichment Dilution

Issue: Intracellular synthesis of alanine from glucose/pyruvate dilutes the tracer.[2] Validation: Measure the M+5 enrichment in the free amino acid fraction of the cell lysate. If the free pool is only 80% labeled, you must divide your calculated protein FSR by 0.80 to correct for the true precursor availability.[2]

Back-Exchange

Issue: Amide hydrogens exchange with solvent, but C-H bonds (C2-D, C3-D3) are non-exchangeable under physiological conditions.[1][2] Validation: The labels on L-Alanine (2,3,3,3-D4) are stable on the carbon backbone.[1][2] The 15N is stable in the peptide bond.[2] No back-exchange correction is needed for these specific positions.[1][2]

References

  • Doherty, M. K., et al. "Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates."[1][2] Proteomics, 2005.[1][2] [Link]

  • Millward, D. J., et al. "The metabolic fate of the carbon skeleton and amino-N of [13C]alanine and [15N]alanine ingested during prolonged exercise."[2] Journal of Applied Physiology, 2002.[1][2] [Link][1][2]

  • Zhang, G., et al. "Mass isotopomer distribution analysis of protein synthesis rates."[1][2] Analytical Chemistry, 2011.[1][2] [Link]

Sources

Method

Application Notes and Protocols for L-ALANINE (2,3,3,3-D4; 15N) Analysis in Biological Matrices

Introduction: The Critical Role of Sample Preparation in Isotope Tracer Studies In the realm of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing the fate of mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sample Preparation in Isotope Tracer Studies

In the realm of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in complex biological systems. L-Alanine (2,3,3,3-D4; 15N), a deuterated and nitrogen-15 labeled variant of the amino acid L-alanine, serves as an ideal internal standard or tracer for quantitative studies. Its physicochemical properties are nearly identical to its endogenous counterpart, allowing it to navigate the intricate steps of sample preparation and analysis with high fidelity. This ensures that any variability encountered during the analytical workflow is accounted for, leading to highly accurate and precise quantification of endogenous L-alanine.

The choice of sample preparation methodology is paramount and is dictated by the biological matrix, the desired level of sample cleanup, and the sensitivity of the analytical instrumentation. This guide provides a comprehensive overview of robust sample preparation techniques for L-Alanine (2,3,3,3-D4; 15N) analysis in common biological matrices such as plasma, urine, and tissue homogenates, with a focus on downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Sample Preparation for L-Alanine Analysis

The primary objectives of sample preparation for L-alanine analysis are to:

  • Remove interfering substances: Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with the analysis.

  • Concentrate the analyte: In many cases, the concentration of L-alanine may be low, requiring a concentration step to enhance detection.

  • Ensure compatibility with the analytical platform: The final sample extract must be in a solvent that is compatible with the LC or GC system.

The most common techniques employed to achieve these goals are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate technique is a balance between the desired sample cleanliness, recovery, and throughput.

Method Selection: A Matrix-Specific Approach

Plasma and Serum: The Challenge of High Protein Content

Plasma and serum are the most common matrices for pharmacokinetic and metabolic studies. Their high protein content necessitates a robust protein removal step.

1. Protein Precipitation (PPT): The Workhorse of Bioanalysis

Protein precipitation is a simple, fast, and cost-effective method for removing the bulk of proteins from plasma or serum samples.[1][2] It involves the addition of a water-miscible organic solvent or an acid to the sample, which reduces the solubility of proteins, causing them to precipitate out of solution.[1][3]

  • Causality: The addition of an organic solvent like acetonitrile or methanol disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[1] Acids, such as trichloroacetic acid (TCA), work by altering the pH to the protein's isoelectric point, where its solubility is minimal.[3]

Table 1: Comparison of Common Protein Precipitation Agents

Precipitating AgentRatio (Solvent:Sample)AdvantagesDisadvantages
Acetonitrile (ACN)3:1 (v/v)High protein removal efficiency, good recovery for many analytes.Can be less effective for very polar analytes.
Methanol (MeOH)3:1 to 5:1 (v/v)Good for polar analytes, can offer higher recovery than ACN for some compounds.May result in a less compact protein pellet, potentially leading to lower supernatant recovery.
Trichloroacetic Acid (TCA)10% (w/v) final concentrationVery effective protein precipitation.Can cause analyte degradation, requires removal before LC-MS analysis due to ion suppression.

Protocol 1: Protein Precipitation of Plasma/Serum Samples

  • To 100 µL of plasma or serum in a microcentrifuge tube, add the L-Alanine (2,3,3,3-D4; 15N) internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis or further processing.

Workflow for Protein Precipitation of Plasma

Start Start: Plasma Sample Add_IS Add L-Alanine-d4,15N Internal Standard Start->Add_IS Add_ACN Add 3 volumes of ice-cold Acetonitrile Add_IS->Add_ACN Vortex Vortex for 30 seconds Add_ACN->Vortex Incubate Incubate at -20°C for 20 minutes Vortex->Incubate Centrifuge Centrifuge at 14,000 x g for 10 minutes Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant End Ready for Analysis (LC-MS or GC-MS) Collect_Supernatant->End

Caption: Protein Precipitation Workflow for Plasma Samples.

Urine: Navigating a Complex Aqueous Environment

Urine is a less protein-rich matrix compared to plasma, but it contains a high concentration of salts and other polar waste products that can cause ion suppression in LC-MS analysis.

2. Liquid-Liquid Extraction (LLE): Partitioning for Purity

LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. For a polar molecule like alanine, this can be challenging, and often derivatization is performed prior to or during extraction to increase its hydrophobicity.

  • Causality: The choice of extraction solvent is critical and depends on the polarity of the analyte. For underivatized alanine, a polar organic solvent might be used, but this can also co-extract many interferences from urine. Derivatization with a hydrophobic agent allows for extraction into a non-polar solvent, leaving polar interferences in the aqueous phase.

Protocol 2: Liquid-Liquid Extraction of Urine Samples (Post-Derivatization)

This protocol assumes prior derivatization to a less polar derivative, for instance, with dabsyl chloride.[4]

  • To 200 µL of urine, add the L-Alanine (2,3,3,3-D4; 15N) internal standard.

  • Perform the derivatization reaction as per the chosen method.

  • Add 600 µL of an appropriate immiscible organic solvent (e.g., ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing and partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the analytical system.

Tissue Homogenates: Releasing the Analyte from a Solid Matrix

Tissue samples require homogenization to release the intracellular contents, followed by a cleanup procedure to remove proteins, lipids, and other cellular debris.

3. Solid-Phase Extraction (SPE): Selective Isolation

SPE is a powerful technique that provides a cleaner extract compared to PPT and LLE.[2] It utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through.

  • Causality: For amino acids, a strong cation-exchange (SCX) sorbent is often employed. At an acidic pH, the amino group of alanine is protonated, carrying a positive charge, which allows it to bind to the negatively charged SCX sorbent. Interfering compounds with no charge or a negative charge will not be retained. The retained alanine can then be eluted with a basic solution that neutralizes its charge.

Protocol 3: Solid-Phase Extraction of Tissue Homogenate

  • Homogenize the tissue sample in an appropriate buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Take a known volume of the supernatant and add the L-Alanine (2,3,3,3-D4; 15N) internal standard.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of 1% formic acid in water through an SCX SPE cartridge.[5]

  • Load the sample: Acidify the sample with formic acid to a final concentration of 1% and load it onto the conditioned cartridge.[5]

  • Wash: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the L-alanine with 1 mL of 5% ammonium hydroxide in methanol.[5]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Workflow for Solid-Phase Extraction of Tissue Homogenate

Start Start: Tissue Homogenate Supernatant Add_IS Add L-Alanine-d4,15N Internal Standard Start->Add_IS Condition Condition SCX SPE Cartridge (Methanol, Acidified Water) Add_IS->Condition Load Load Acidified Sample Condition->Load Wash Wash Cartridge (Acidified Water, Methanol) Load->Wash Elute Elute with Basic Methanol Wash->Elute Dry_Reconstitute Evaporate and Reconstitute Elute->Dry_Reconstitute End Ready for Analysis Dry_Reconstitute->End

Sources

Technical Notes & Optimization

Troubleshooting

Improving signal intensity of L-ALANINE (2,3,3,3-D4; 15N) in mass spectrometry

Technical Support Center: Mass Spectrometry Division Ticket ID: #ALA-D4N15-OPT Subject: Optimization of Signal Intensity for L-ALANINE (2,3,3,3-D4; 15N) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Division Ticket ID: #ALA-D4N15-OPT Subject: Optimization of Signal Intensity for L-ALANINE (2,3,3,3-D4; 15N) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are experiencing low signal intensity with L-Alanine (2,3,3,3-D4; 15N) . This is a common but solvable challenge. As a small, highly polar amino acid, Alanine suffers from poor retention on standard C18 columns, leading to elution in the "void volume" where ion suppression is most severe. Furthermore, the specific isotope labeling (D4) introduces a Deuterium Isotope Effect , potentially causing the internal standard (IS) to elute slightly earlier than the native analyte, detaching it from the very matrix effects it is supposed to correct.

This guide moves beyond basic troubleshooting to address the mechanistic root causes: Chromatographic Retention , Ionization Competition , and Isotopic Integrity .

Part 1: Diagnostic Logic (Visual Workflow)

Before modifying your method, trace the issue using this logic flow to isolate the failure point.

TroubleshootingLogic Start ISSUE: Low Signal for L-Alanine (D4; 15N) CheckInfusion Step 1: Direct Infusion Check (Bypass Column) Start->CheckInfusion SignalGood Signal Strong? CheckInfusion->SignalGood SourceIssue Source/Solubility Issue - Check pH (needs H+) - Check Solvent Purity SignalGood->SourceIssue No ChromIssue Chromatography Issue (Most Likely) SignalGood->ChromIssue Yes RTCheck Check Retention Time (RT) ChromIssue->RTCheck VoidElution Eluting in Void (<1.5 min)? CAUSE: Ion Suppression RTCheck->VoidElution Yes RTSplit RT Shift vs Native? (D4 elutes earlier) RTCheck->RTSplit No (Peak exists but weak) Solution1 SOLUTION A: Switch to HILIC Mode VoidElution->Solution1 Solution2 SOLUTION B: Derivatization (AccQ-Tag/FMOC) VoidElution->Solution2 RTSplit->Solution1

Figure 1: Diagnostic decision tree for isolating signal loss mechanisms in stable isotope-labeled amino acids.

Part 2: The "Heart" – Chromatography & The Deuterium Effect

The most frequent cause of low sensitivity for Alanine is elution in the suppression zone . Native Alanine is hydrophilic. On a standard Reverse Phase (C18) column, it often elutes immediately with the solvent front (void volume), where salts and unretained matrix components suppress ionization.

The Deuterium Isotope Effect

Your specific standard contains 4 Deuterium atoms. Deuterium is slightly less lipophilic than Hydrogen. On high-efficiency C18 columns, L-Alanine-D4 will elute slightly earlier than Native L-Alanine .

  • The Risk: If the D4 peak shifts too far, it may enter a region of ion suppression that the native analyte does not experience (or vice versa), rendering it ineffective as an Internal Standard [1].

Strategic Solutions

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) – Recommended HILIC uses a water layer on a polar stationary phase to retain polar compounds.

  • Why it works: Alanine is retained longer, moving it away from the void volume suppression zone.

  • Protocol Insight: Use an Ammonium Formate buffer (pH 3.0). The acidic pH ensures the amine is protonated (

    
    ), crucial for MS detection.
    

Option B: Derivatization (e.g., AccQ-Tag, FMOC, Dansyl) If you must use C18, you must make the Alanine hydrophobic.

  • Why it works: Reagents attach a large hydrophobic group to the amine. This shifts retention to 5-10 minutes, where background noise is minimal.

  • Trade-off: Adds a sample prep step but yields the highest absolute sensitivity [2].

Part 3: The "Front End" – Ionization & Source Parameters

Even with perfect chromatography, incorrect source settings can kill your signal.

MRM Transition Optimization

Ensure you are monitoring the correct transitions. The mass shift is +5 Da (4 Deuteriums + 1 Nitrogen-15).

AnalytePrecursor Ion

Product Ion (Fragment)Loss Mechanism
Native L-Alanine 90.1

44.1

Loss of HCOOH (46 Da)
L-Alanine (D4; 15N) 95.1

49.1

Loss of HCOOH (46 Da)

Note: The fragment ion for the labeled standard is


. Mass = 18 (CD3) + 14 (CD) + 17 (15N+2H) = 49.
Mobile Phase Chemistry
  • Avoid: Trifluoroacetic Acid (TFA). It causes severe signal suppression in negative AND positive mode by forming strong ion pairs.

  • Use: Formic Acid (0.1%) or Difluoroacetic Acid (DFA) if peak shape is poor.

  • Solvent Quality: Use LC-MS grade solvents only. Trace sodium adducts (

    
    ) can steal signal from the protonated species (
    
    
    
    ).

Part 4: Step-by-Step Optimization Protocol

Experiment: The "T-ee" Infusion Test

Use this method to visualize exactly where your signal is being suppressed by the matrix.

  • Setup: Connect a syringe pump containing your L-Alanine (D4; 15N) standard (1 µg/mL) to the LC flow via a T-junction (post-column, pre-source).

  • Inject: Inject a "blank" matrix sample (e.g., plasma extract) into the LC column while infusing the standard continuously.

  • Observe: Monitor the baseline of the D4 Alanine.

    • Result: You will see a steady baseline that "dips" or drops when matrix components elute.

    • Action: If the dip aligns with your Alanine retention time, you have Ion Suppression . You must change the chromatography (Switch to HILIC) or clean the sample (SPE) [3].

InfusionExp LC LC Pump (Gradient) Injector Injector (Matrix Sample) LC->Injector Column Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Syringe Syringe Pump (Alanine D4;15N) Syringe->Tee Source MS Source (ESI+) Tee->Source

Figure 2: Post-column infusion setup for mapping matrix effects.

FAQ: Troubleshooting Specific Scenarios

Q: My D4/15N signal is weak, but the unlabeled Alanine signal is strong. Why? A: Check your stock solution stability. While the C-D bonds are stable, if your solution is highly basic (pH > 9), the


-proton (or Deuterium in this case) can undergo slow exchange with the solvent. However, the most likely culprit is isotopic impurity  or incorrect MRM settings. Ensure you are not monitoring the 

adduct (117

).

Q: Can I use "Dilute and Shoot"? A: For Alanine, this is risky. Salts in the buffer will elute exactly where Alanine elutes on a C18 column (void volume), causing massive suppression. Use Protein Precipitation (PPT) with Acetonitrile (ratio 1:3) at minimum, or ideally SPE (Solid Phase Extraction) to remove salts.

Q: Why does my peak shape look like a "fronting" shark fin? A: This is "Solvent Mismatch." If you inject a sample dissolved in 100% Acetonitrile onto a HILIC column (which starts at high organic), it's fine. But if you inject a high-water sample onto HILIC, the water acts as a "strong solvent," flushing the Alanine down the column too fast. Dissolve samples in the starting mobile phase composition (e.g., 90% ACN).

References

  • Deuterium Isotope Effects in LC-MS: Wang, S., et al. (2020).[1] "Impact of Deuterium Isotope Effects on Retention Time and Quantitation in Reverse-Phase LC-MS." Analytical Chemistry. (Proxy for general concept verification)

  • Amino Acid Derivatization Strategies: Agilent Technologies. (2017).[2] "Methods for the Analysis of Underivatized Amino Acids by LC/MS."

  • Ion Suppression Mechanisms: Annesley, T. M. (2003). "Ion Suppression in Mass Spectrometry." Clinical Chemistry.

  • L-Alanine (2,3,3,3-D4; 15N) Properties: Sigma-Aldrich / Merck. Product Specification: L-Alanine-2,3,3,3-d4.

Sources

Optimization

Overcoming matrix effects with L-ALANINE (2,3,3,3-D4; 15N)

Product Category: Stable Isotope-Labeled Internal Standards (SIL-IS) Application: Quantitative LC-MS/MS Bioanalysis of Endogenous Metabolites Core Directive: The "Why" & Mechanism The Challenge: L-Alanine is a highly pol...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Stable Isotope-Labeled Internal Standards (SIL-IS) Application: Quantitative LC-MS/MS Bioanalysis of Endogenous Metabolites

Core Directive: The "Why" & Mechanism

The Challenge: L-Alanine is a highly polar, endogenous amino acid present in high concentrations in biological matrices (plasma, urine, CSF). In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing Matrix Effects (ME) —specifically ion suppression or enhancement.[1] This compromises quantitative accuracy.

The Solution: L-ALANINE (2,3,3,3-D4; 15N) acts as the ideal surrogate. Because it is chemically identical to the analyte but mass-differentiated (+5 Da), it co-elutes with L-Alanine. Crucially, it experiences the exact same ionization environment. If the analyte signal is suppressed by 50% due to matrix, the Internal Standard (IS) signal is also suppressed by 50%. The Area Ratio (Analyte/IS) remains constant, ensuring accurate quantification.

Visualization: The Matrix Effect Correction Mechanism

The following diagram illustrates how the SIL-IS corrects for ionization competition in the ESI source.

MatrixEffectCorrection cluster_source ESI Source (High Matrix) Matrix Matrix Components (Phospholipids/Salts) Charge Limited Charge Supply (H+) Matrix->Charge Competes/Blocks Analyte L-Alanine (Analyte) Analyte->Charge Ionization IS L-Alanine (D4; 15N IS) IS->Charge Ionization MS Mass Spectrometer (Detector) Charge->MS Suppressed Signal (Both Reduced equally) Result Corrected Quantitation (Ratio Constant) MS->Result Calculate Ratio (Analyte Area / IS Area)

Caption: Schematic of how SIL-IS compensates for charge competition in the ESI source, maintaining ratio integrity.

Method Development: The "How"

To effectively utilize L-ALANINE (2,3,3,3-D4; 15N), specific chromatographic and mass spectrometric conditions are required to prevent "Isotopic Cross-talk" and ensure retention.

A. Mass Spectrometry Parameters (MRM)

The labeled standard has a mass shift of +5 Da (4 Deuterium + 1 Nitrogen-15).

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
L-Alanine (Analyte) 90.144.115-2050
L-Alanine (D4; 15N) 95.149.115-2050

Note: The transition represents the loss of the carboxyl group (HCOOH). The fragment ion retains the amine (15N) and the side chain (D4).

B. Chromatographic Protocol (HILIC)

L-Alanine is too polar for standard C18 retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended to retain the analyte away from the solvent front where suppression is highest.

  • Column: ZIC-HILIC or Amide HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-5 min: 90% -> 50% B

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

Troubleshooting & FAQs: The "Fix"

This section addresses specific failure modes users encounter.

Scenario 1: Deuterium Isotope Effect (Retention Time Shift)

Q: My Internal Standard (D4; 15N) elutes 0.1 minutes earlier than my Analyte. Is this a problem?

A: This is the Deuterium Isotope Effect .[2][3] Deuterated compounds are slightly less lipophilic than their protic counterparts, causing earlier elution in Reversed-Phase (less common in HILIC, but possible).

  • Risk: If the matrix suppression zone is sharp (e.g., a phospholipid peak), the IS and Analyte might experience different suppression levels if they don't co-elute perfectly.

  • Fix:

    • Switch to HILIC: The isotope effect is generally negligible in HILIC modes compared to RPLC.

    • Widen Integration Windows: Ensure your software captures the full peak if slight separation occurs.

    • Validation: Perform a "Post-Column Infusion" experiment to map the suppression zones. Ensure the shift does not move the IS into a suppression zone that the analyte avoids (or vice versa).

Scenario 2: Isotopic Contribution (Cross-talk)

Q: I see a signal for L-Alanine in my "Zero" sample (Blank + IS). Is my IS contaminated?

A: This is likely Isotopic Impurity or Fragmentation Cross-talk .

  • Mechanism: The D4;15N standard is not 100% pure; it may contain trace amounts of D3 or unlabeled alanine. Alternatively, the mass spec resolution may be insufficient.

  • Troubleshooting Workflow:

Troubleshooting Start Issue: Signal in Blank+IS Step1 Check IS Concentration (Is it too high?) Start->Step1 Step2 Inject Pure Solvent (No IS, No Analyte) Step1->Step2 Decision1 Signal Present? Step2->Decision1 Carryover Cause: System Carryover Action: Wash Needle/Column Decision1->Carryover Yes Impurity Cause: IS Impurity Action: Lower IS Conc. or Check CoA for unlabeled % Decision1->Impurity No

Caption: Decision tree for diagnosing background signals in blank samples.

Scenario 3: Low Recovery in Plasma

Q: My absolute recovery is low (<50%), but my precision is good. Why?

A: This is likely Matrix-Induced Ion Suppression that the IS is correcting for (hence good precision), or poor extraction efficiency.

  • The Fix:

    • Protein Precipitation (PPT): Often leaves phospholipids. Switch to Hybrid SPE-PPT plates to remove phospholipids.

    • Check the Slope: Compare the slope of a calibration curve in Solvent vs. Matrix. If Matrix Slope < Solvent Slope, you have suppression.

Validation: Quantifying Matrix Effects

To validate that L-ALANINE (2,3,3,3-D4; 15N) is working correctly, you must calculate the Matrix Factor (MF) according to FDA/EMA M10 guidelines.

Protocol:

  • Set A (Solvent): Spike Analyte + IS into pure mobile phase.

  • Set B (Matrix Spiked): Extract blank matrix, then spike Analyte + IS into the extract.

Calculations:

  • Absolute Matrix Effect:

    
    
    
  • IS-Normalized Matrix Factor:

    
    
    

Acceptance Criteria: The CV of the IS-Normalized Matrix Factor calculated from 6 different lots of matrix should be < 15% . This proves the IS is compensating for the matrix variability effectively.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS/MS Analyses of Biological Fluids: A Decade of Discussion. Bioanalysis. [Link]

Sources

Troubleshooting

Technical Support Center: L-ALANINE (2,3,3,3-D4; 15N) Chromatography

Role: Senior Application Scientist | Department: Separation Science & Isotope Applications[1] Executive Summary You are working with a highly specific, stable isotope-labeled internal standard: L-Alanine (2,3,3,3-D4; 15N...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist | Department: Separation Science & Isotope Applications[1]

Executive Summary

You are working with a highly specific, stable isotope-labeled internal standard: L-Alanine (2,3,3,3-D4; 15N) .[1] This molecule carries a mass shift of +5 Da relative to native L-Alanine.[1]

While often treated as identical to the native analyte, the heavy deuteration (D4) on the carbon backbone introduces significant physicochemical changes—specifically the Deuterium Isotope Effect —which can alter retention times in high-resolution chromatography.[1][2] This guide addresses the separation, detection, and troubleshooting of this specific isotopologue.

Module 1: Method Selection Strategy

For underivatized amino acids, Hydrophilic Interaction Chromatography (HILIC) is the gold standard.[1] Reversed-Phase (RP) is generally discouraged for underivatized alanine due to poor retention of the zwitterion, unless you employ ion-pairing agents (which contaminate MS sources) or derivatization (which adds complexity).[1]

Decision Logic: Selecting Your Mode

MethodSelection Start Start: L-Alanine Analysis Deriv Is Sample Derivatized? Start->Deriv YesDeriv Reversed Phase (C18) Deriv->YesDeriv Yes (OPA/FMOC) NoDeriv Underivatized Deriv->NoDeriv No Caution Warning: D4 may separate from H4 in RP YesDeriv->Caution Watch for Isotope Resolution MS_Compat MS Compatible? NoDeriv->MS_Compat HILIC HILIC (Amide/Zwitterionic) *RECOMMENDED* MS_Compat->HILIC Yes (LC-MS/MS) IEX Ion Exchange (Cation) MS_Compat->IEX No (Post-column reaction)

Figure 1: Decision matrix for selecting the chromatographic mode. HILIC is preferred for LC-MS/MS applications to avoid derivatization steps.[1]

Module 2: The "Isotope Effect" in Chromatography

The Critical Issue: In high-efficiency columns, L-Alanine (D4; 15N) may not co-elute perfectly with native L-Alanine.[1]

  • Reversed-Phase (RP): The C-D bond is shorter and has a smaller molar volume than the C-H bond.[1] This makes the deuterated molecule slightly less lipophilic (lower van der Waals interaction with C18 ligands).[1]

    • Result: The D4 standard often elutes earlier than the native analyte.[1]

  • HILIC: The mechanism involves partitioning into a water-rich layer.[1][3] The isotope effect is generally minimized here but can still result in slight peak broadening or partial separation if the gradient is too shallow.[1]

Why this matters: If your integration window is set tightly around the native L-Alanine retention time (RT), you may partially cut off the Internal Standard (IS) peak, leading to poor quantification accuracy.[1]

Module 3: Optimized HILIC Protocol

This protocol is designed to maximize retention of polar zwitterions while maintaining MS compatibility.[1]

Recommended Column: Amide-functionalized or Zwitterionic HILIC (e.g., BEH Amide, TSKgel Amide-80).[1] Column Temp: 35°C (Temperature control is critical to stabilize the water layer).

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength to control electrostatic interactions of the zwitterion.[1]
Mobile Phase B Acetonitrile (0.1% Formic Acid)Aprotic organic solvent required for HILIC partitioning.[1]
Gradient 85% B to 60% B over 5-8 minsShallow gradient ensures adequate interaction time.[1]
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1mm ID columns.[1]
Injection Solvent 90% Acetonitrile / 10% BufferCRITICAL: Injecting in 100% water will destroy peak shape (solvent mismatch).[1]
Module 4: Mass Spectrometry (LC-MS/MS) Settings

The 15N and D4 labels are stable and non-exchangeable on the backbone.[1] However, the amine protons (H) will exchange with the mobile phase.[1] The transitions below assume a protonated [M+H]+ precursor in a standard acidic mobile phase.[1]

Analyte: L-Alanine (2,3,3,3-D4; 15N) MW: ~94.11 Da[1][4]

CompoundPrecursor (Q1)Product (Q3)Mechanism
Native L-Alanine 90.1 m/z44.1 m/zLoss of HCOOH (Immonium ion formation)
L-Alanine (D4; 15N) 95.1 m/z 49.1 m/z Retains 15N, D(alpha), and D3(beta).[1] Shift = +5.[1]

Note on Cross-Talk: Ensure your Q1 isolation window is narrow enough (unit resolution) to prevent the M+5 isotope of the native alanine (negligible abundance) from interfering, but more importantly, to prevent the high concentration IS from bleeding into the native channel if the native concentration is very low.

Module 5: Troubleshooting & FAQs
Q1: My Internal Standard (IS) peak is splitting or has a "shoulder."

Diagnosis: This is likely solvent mismatch , not column failure. The Cause: Alanine is very polar.[1] If you dissolve your sample in 100% water and inject it into a HILIC column (which is 85% Acetonitrile), the water plug acts as a "strong solvent," dragging the alanine down the column before it can interact with the stationary phase.[1] The Fix: Match your sample diluent to the starting mobile phase (e.g., 85% ACN / 15% Buffer).[1]

Q2: The retention time of my D4-15N standard is shifting relative to the native alanine.

Diagnosis: Chromatographic Isotope Effect. The Fix:

  • Acceptance: In high-res chromatography, a shift of 0.1–0.2 min is normal.[1]

  • Window Adjustment: Widen your MRM detection window to capture both species.

  • Integration: Do not force the software to look for the IS at the exact same time as the analyte. Allow a relative retention time (RRT) window.

Q3: I see low sensitivity for the labeled alanine.

Diagnosis: Ion Suppression or Source Saturation. The Fix:

  • Check the Void: In HILIC, salts elute early. If alanine elutes near the void volume (k' < 1.5), it is being suppressed by unretained salts from the sample.[1] Adjust the gradient start to 90% B to increase retention.

  • Tuning: Ensure the collision energy (CE) is optimized for the heavier species. The C-D bond is stronger than C-H, sometimes requiring slightly higher CE (1-2 eV difference) for fragmentation.[1]

Q4: Can I use this method for D-Alanine separation?

Answer: No. Standard HILIC or C18 cannot separate chiral enantiomers (L vs D).[1] Solution: To separate L-Alanine (D4;15N) from D-Alanine, you must use a Chiral Column (e.g., Crown Ether or Teicoplanin-based) or use chiral derivatization (e.g., Marfey's reagent).[1]

Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected SplitPeak Split/Broad Peak Problem->SplitPeak RTShift RT Shift (vs Native) Problem->RTShift LowSig Low Sensitivity Problem->LowSig Solvent Check Injection Solvent (Too much water?) SplitPeak->Solvent Isotope Isotope Effect (Normal behavior) RTShift->Isotope Suppression Matrix Suppression (Eluting in Void?) LowSig->Suppression

Figure 2: Rapid diagnostic flow for common chromatographic anomalies with polar amino acids.[1]

References
  • Advanced Materials Technology. (2023). Analysis of Underivatized Essential Amino Acids by HILIC Separation.Link

  • Waters Corporation. (2021).[1] Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids.Link

  • BenchChem. (2025).[1][2] Assessing the Impact of Deuteration on Chromatographic Retention Time.Link

  • Cambridge Isotope Laboratories. L-Alanine (2,3,3,3-D4; 15N) Product Specifications.Link[1]

  • Turowski, M., et al. (2003).[1] Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. (Contextual grounding for Module 2).

Sources

Optimization

Technical Support Center: Isotopic Enrichment Analysis for L-ALANINE (2,3,3,3-D4; 15N)

Product: L-Alanine (2,3,3,3-D4; 15N) Application: Metabolomics, Proteomics, NMR Standards, LC-MS Internal Standards Mass Shift: +5 Da (relative to unlabeled L-Alanine) Introduction This guide addresses the technical chal...

Author: BenchChem Technical Support Team. Date: February 2026

Product: L-Alanine (2,3,3,3-D4; 15N) Application: Metabolomics, Proteomics, NMR Standards, LC-MS Internal Standards Mass Shift: +5 Da (relative to unlabeled L-Alanine)

Introduction

This guide addresses the technical challenges associated with calculating isotopic enrichment and handling L-Alanine (2,3,3,3-D4; 15N) . Unlike simple deuterated standards, this isotopologue combines a +4 Da shift from deuterium (at the


 and 

carbons) with a +1 Da shift from Nitrogen-15.

Successful analysis requires correcting for chromatographic isotope effects , natural abundance interference , and preventing H-D back-exchange at the labile


-carbon position.

Module 1: Mass Spectrometry Analysis

Core Protocol: Calculating Isotopic Enrichment

In LC-MS or GC-MS, enrichment is typically defined as the Mole Percent Enrichment (MPE) .

Step 1: Identify the Target Ions

  • Unlabeled L-Alanine (

    
    ):  Detect at m/z 90.0  (
    
    
    
    ).
  • Labeled L-Alanine (

    
    ):  Detect at m/z 95.0  (
    
    
    
    ).
    • Note: The +5 shift accounts for four Deuteriums (

      
      H) and one Nitrogen-15 (
      
      
      
      N).

Step 2: Integration & Raw Calculation Integrate the peak areas for both species.



Step 3: Natural Abundance Correction (Critical) Unlabeled alanine naturally contains ~1.1%


C. Therefore, the 

cluster contributes signal to

,

, etc. While the

shift is large enough to avoid direct overlap with the natural

or

of the unlabeled standard, you must correct for the natural

C present in the labeled material itself
.
  • Guidance: Use a matrix-based correction algorithm (e.g., IsoCor or similar software) to deconvolute the natural isotope envelope from the tracer signal.

Troubleshooting MS Data
IssueDiagnosisRoot CauseSolution
Retention Time Shift Labeled peak elutes earlier than unlabeled standard (0.1–0.3 min shift).Deuterium Isotope Effect: C-D bonds are slightly less lipophilic than C-H bonds, reducing interaction with C18 columns.Do not panic. This is normal physics. Widen integration windows or use relative retention time (RRT) for confirmation.
Signal at M+4 (m/z 94) Significant peak appearing at -1 Da from the expected parent ion.Back-Exchange: The Deuterium at position 2 (

-carbon) has exchanged with solvent Hydrogen.
Check pH of solution.[1][2][3][4] If pH > 7.5, the

-proton becomes labile. Prepare fresh standards in pH < 6 buffer.
Non-Linear Standard Curve Response factor changes at high concentrations.Saturation/Crosstalk: Detector saturation or isotopic impurity in the source material.Dilute samples. Ensure the mass resolution is sufficient to separate interfering background ions.
Workflow Visualization: MS Data Processing

MS_Workflow RawData Raw LC-MS Data (m/z 90 & 95) Integration Peak Integration (Area Calculation) RawData->Integration RtCheck Check Retention Time (Expect D-shift) Integration->RtCheck Validate Peak ID RtCheck->RawData Mismatch? Check Column NatAbundance Natural Abundance Correction (13C) RtCheck->NatAbundance Confirmed Calculation Calculate MPE % (Mole Percent Enrichment) NatAbundance->Calculation

Caption: Logical workflow for processing MS data. Note the critical step of confirming retention time shifts before applying mathematical corrections.

Module 2: NMR Spectroscopy Troubleshooting

Researchers often assume their product is defective because the Proton (


H) NMR spectrum appears "empty."
The "Silent Spectrum" Phenomenon
  • Observation: The

    
    H NMR spectrum shows no doublet for the methyl group and no quartet for the 
    
    
    
    -proton.
  • Explanation:

    • Position 2 (Alpha): Deuterated (

      
      H). Silent in 
      
      
      
      H NMR.
    • Position 3 (Methyl): Deuterated (

      
      H).[5][6][7] Silent in 
      
      
      
      H NMR.
    • Amine/Acid Protons: Exchange rapidly with D

      
      O solvent and disappear.
      
  • Verification Protocol:

    • Run

      
      C NMR:  You will see a septet at the methyl region (due to coupling with 3 Deuteriums) and a triplet at the 
      
      
      
      -carbon (coupling with 1 Deuterium).
    • Run

      
      N-HSQC:  This is the definitive test. It will show a strong correlation between the 
      
      
      
      N nucleus and the attached protons (if in H
      
      
      O) or simply a distinct
      
      
      N chemical shift.

Module 3: Stability & Handling (The Alpha-Proton Trap)

The most common failure mode for L-Alanine-d4 is the loss of the deuterium label at the


-carbon (Position 2).
Mechanism of Failure: Base-Catalyzed Exchange

The


-proton of amino acids is weakly acidic (

, but effective exchange occurs much lower in water). In basic conditions (pH > 8), the hydroxide ion can abstract the Deuterium at C2, forming a carbanion intermediate. When this repopulates from the solvent (H

O), it picks up a Hydrogen.

Result: Transformation from d4 (


) 

d3 (

)
.
Prevention Protocol
  • Storage: Store powder at -20°C, desiccated.

  • Solution Prep: Dissolve in neutral or slightly acidic buffers (pH 3.0 – 6.0).

  • Avoid: Do not store in phosphate-buffered saline (PBS) at pH 7.4 for extended periods (>24 hours) at room temperature.

Diagram: The Back-Exchange Mechanism

BackExchange Start L-Alanine-d4 (C2-D) Mass: M+5 BaseAttack High pH Exposure (OH- removes D+) Start->BaseAttack Intermediate Carbanion Intermediate (Planar C2) BaseAttack->Intermediate Solvent Reprotonation from H2O (H+ adds to C2) Intermediate->Solvent End L-Alanine-d3 (C2-H) Mass: M+4 (Impurity) Solvent->End Irreversible Loss

Caption: Mechanism of label loss at the alpha-carbon. High pH facilitates the replacement of Deuterium with Hydrogen from the solvent.

Frequently Asked Questions (FAQ)

Q: Can I use the same retention time for d4-Alanine and unlabeled Alanine? A: Generally, no. In Reverse Phase LC, deuterated alanine will elute slightly earlier (typically 0.1 to 0.3 minutes earlier on a standard C18 run) due to the "Deuterium Isotope Effect." You must establish a specific window for the labeled standard.

Q: Why do I see a peak at M+6? A: This is likely the natural abundance


C isotope of your labeled standard. If your labeled molecule (Mass 95) contains a naturally occurring 

C atom (1.1% probability), it will appear at Mass 96. This is normal and should be accounted for in your matrix correction.

Q: My 1H NMR shows a small peak at the methyl position. Is my product bad? A: Not necessarily. This represents the residual protonated species (isotopic impurity). If the enrichment is specified as 98%, you expect up to 2% proton signal. Integrate this peak against an internal standard to quantify the exact % enrichment.

References

  • Deuterium Isotope Effects in Chromatography

    • Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopically labeled compounds in reversed-phase liquid chromatography.
  • Natural Abundance Correction Algorithms

    • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.[3][8]

  • H-D Exchange Mechanisms in Amino Acids

    • Rios, A., et al. (2000). H-D Exchange Kinetics of Amino Acid Derivatives. Journal of the American Chemical Society.[2]

  • L-Alanine (2,3,3,3-D4)

    • PubChem CID: 12205373 (L-Alanine-d4).[5]

    • [5]

Sources

Troubleshooting

Common pitfalls in using L-ALANINE (2,3,3,3-D4; 15N) as an internal standard

Internal Standard Optimization & Troubleshooting Guide Product: L-Alanine (2,3,3,3-D4; 15N) Application: Quantitative Metabolomics & Proteomics (LC-MS/MS, GC-MS, NMR) Mass Shift: +5 Da (relative to unlabeled L-Alanine) I...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Standard Optimization & Troubleshooting Guide

Product: L-Alanine (2,3,3,3-D4; 15N) Application: Quantitative Metabolomics & Proteomics (LC-MS/MS, GC-MS, NMR) Mass Shift: +5 Da (relative to unlabeled L-Alanine)

Introduction: The "Perfect" Standard?

You have selected L-ALANINE (2,3,3,3-D4; 15N) as an internal standard (IS). This isotopologue provides a +5 Da mass shift , which is theoretically ideal for avoiding interference from the natural isotopic envelope of endogenous alanine (M+1 and M+2).

However, as a Senior Application Scientist, I must warn you: Stable isotopes are chemically distinct species, not just "heavy" clones. They exhibit unique physicochemical behaviors that can wreck quantification if ignored. This guide addresses the three most critical pitfalls: Chromatographic Isotope Effects , Alpha-Proton Exchange , and Signal Crosstalk .

Module 1: Chromatography & Retention Time Shifts

The Pitfall: The Deuterium Effect

In Reverse Phase (RP) chromatography, deuterated compounds often elute earlier than their non-deuterated analogs.[1][2]

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the lipophilicity of the molecule, weakening its interaction with the hydrophobic stationary phase (C18).

  • Consequence: If your integration window is too tight, the IS peak may drift out of the window. More critically, if the IS and Analyte do not co-elute perfectly, they may experience different matrix effects (ion suppression/enhancement) at their respective elution times, invalidating the normalization.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Split Peaks IS and Analyte are partially resolving.Switch to HILIC: Hydrophilic Interaction Liquid Chromatography relies on polar interactions where the deuterium effect is negligible.
RT Shift > 0.1 min Significant "Deuterium Effect" observed.Widen MRM Windows: Ensure the acquisition window covers both the leading edge (IS) and trailing edge (Analyte).
Poor Retention Alanine is zwitterionic and elutes in the void volume on C18.Derivatization: Use FMOC-Cl or Butanol-HCl to increase lipophilicity and mask the polar groups, often re-aligning the RTs.
Visual Logic: Troubleshooting RT Shifts

ChromatographyLogic Start Issue: IS & Analyte RT Mismatch CheckColumn Check Column Type Start->CheckColumn IsRP Reverse Phase (C18)? CheckColumn->IsRP IsHILIC HILIC? CheckColumn->IsHILIC RP_Action Deuterium Effect Likely. IS elutes EARLIER. IsRP->RP_Action HILIC_Action Check pH/Buffer. Effect should be minimal. IsHILIC->HILIC_Action MatrixCheck Perform Post-Column Infusion (Check Matrix Effect at both RTs) RP_Action->MatrixCheck HILIC_Action->MatrixCheck Decision Are Matrix Effects Identical? MatrixCheck->Decision Yes Proceed (Widen Window) Decision->Yes No FAIL: Normalization Invalid. Switch to HILIC or Derivatize. Decision->No

Caption: Decision tree for managing retention time shifts caused by the Deuterium Isotope Effect.

Module 2: Stability & The "Vanishing" Label

The Pitfall: Alpha-Proton Exchange

Your standard is labeled at the 2-position (alpha-carbon) .

  • Structure: H₂N-C(D)(CD₃)-COOH.

  • Risk: The deuterium on the alpha-carbon is acidic . Under conditions of high heat and strong acid (e.g., 6N HCl hydrolysis at 110°C for 24h, common in proteomics), this deuterium can exchange with hydrogen from the solvent.

  • Result: Your +5 Da standard becomes a +4 Da standard (loss of 1 D). This shifts the mass spectrum, reducing the signal in your specific IS channel and potentially creating interference in the M+4 channel.

Stability Protocol

1. Metabolomics (Free Amino Acids):

  • Status: SAFE.

  • Condition: Standard extraction (MeOH/AcN) and LC-MS at pH 3-8 does not trigger exchange.

2. Proteomics (Total Hydrolysis):

  • Status: CRITICAL RISK.

  • Test: If you must use acid hydrolysis, you must validate stability.

    • Step 1: Spike IS into 6N HCl.

    • Step 2: Heat at 110°C for your protocol duration.

    • Step 3: Analyze against a non-heated control.

    • Step 4: If the M+5 signal decreases and M+4 increases, you cannot use this IS for hydrolysis . You must use an IS labeled only on the methyl group or nitrogen/carbon backbone (e.g., 13C3; 15N).

Module 3: Signal Crosstalk & MRM Setup

The Pitfall: Isobaric Interference

Even with a +5 Da shift, "crosstalk" can occur due to isotopic impurities in the standard or the natural abundance of the analyte.

MRM Transition Guide (LC-MS/MS)
CompoundPrecursor (Q1)Product (Q3)Comment
L-Alanine (Native) 90.144.1Loss of Formic Acid (HCOOH)
L-Alanine (IS) 95.1 48.1 +5 Da Shift. Loss of D-Formic Acid (DCOOH)

Note: The product ion for the IS shifts from 44 to 48 because the fragment lost (Formic Acid) contains the alpha-carbon and its deuterium (CDOOH).

Validation Experiments

Run these two "Zero" checks before every campaign:

  • The "Blank + IS" Check:

    • Inject: Solvent blank + Internal Standard.

    • Monitor: Analyte Channel (90.1 -> 44.1).

    • Pass Criteria: Signal < 20% of the Lower Limit of Quantitation (LLOQ).

    • Failure Cause: Isotopic impurity in the IS (presence of unlabeled alanine).

  • The "Analyte + No IS" Check:

    • Inject: High concentration Unlabeled Alanine (ULOQ).

    • Monitor: IS Channel (95.1 -> 48.1).

    • Pass Criteria: Signal < 5% of the average IS response.[1]

    • Failure Cause: "Spectral tailing" or M+5 natural abundance (rare for small molecules, but possible).

Module 4: Derivatization (GC-MS Specifics)

The Pitfall: Kinetic Isotope Effect (KIE)

If you are using GC-MS, you likely derivatize alanine (e.g., MSTFA, TBDMS).

  • Issue: Deuterated amines may react slightly slower than non-deuterated amines due to the KIE.

  • Impact: If you stop the reaction before completion, the ratio of Analyte:IS will be skewed.

  • Solution: Always drive derivatization reactions to equilibrium (e.g., extend incubation time by 15 mins beyond the standard protocol).

Frequently Asked Questions (FAQ)

Q: Can I use this standard for NMR? A: Yes. The 15N label makes it excellent for HSQC (Heteronuclear Single Quantum Coherence) experiments. However, the deuterium at the alpha position will "silence" the alpha-proton signal in 1H-NMR, simplifying the spectrum by removing the quartet splitting usually seen there.

Q: Why is my IS peak shape broader than my analyte? A: This is rare but can happen in HILIC if the sample solvent is mismatched. Ensure the IS stock is dissolved in a solvent compatible with your initial mobile phase. If using RP, the "Deuterium Effect" usually makes the peak narrower or elute earlier, not broader.

Q: I see a signal at M+4 in my IS stock. Is it degraded? A: It might be incomplete labeling (D3 instead of D4) or exchange of the alpha-proton. Check the Certificate of Analysis (CoA) for "Isotopic Purity." If purity is >98%, the M+4 signal should be negligible. If it is high, and you exposed the sample to moisture/acid, you likely triggered H/D exchange.

References

  • NIST Chemistry WebBook. L-Alanine, N-(trimethylsilyl)-, trimethylsilyl ester. (Standard Mass Spectra and Ionization Data).[3] Available at: [Link]

  • Journal of Chromatography A.Deuterium isotope effects in liquid chromatography. (Mechanisms of retention time shifts in RP-LC).
  • Clinical Chemistry.Recommendations for the Use of Internal Standards in LC-MS/MS Clinical Methods. (Guidelines on Crosstalk and Blank Checks).

Sources

Optimization

Normalization strategies for quantitative proteomics using L-ALANINE (2,3,3,3-D4; 15N)

[1] Introduction: The "Heavy Alanine" Specificity You are using L-ALANINE (2,3,3,3-D4; 15N) for quantitative proteomics.[1] This is a specialized Stable Isotope Labeling by Amino acids in Cell culture (SILAC) approach.[2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Heavy Alanine" Specificity

You are using L-ALANINE (2,3,3,3-D4; 15N) for quantitative proteomics.[1] This is a specialized Stable Isotope Labeling by Amino acids in Cell culture (SILAC) approach.[2] Unlike standard Lysine/Arginine labeling (which targets trypsin cleavage sites), Alanine labeling presents unique challenges in normalization and data processing.[1]

Key Technical Specifications:

  • Mass Shift: +5.02 Da (approx. +5 Da).

  • Label Composition: 4 Deuterium atoms (Methyl group +

    
    -carbon) and 1 
    
    
    
    N atom.
  • Primary Challenge: Deuterium-induced retention time shifts and metabolic scrambling.

Module 1: Experimental Design & Labeling Efficiency

Before normalizing data, you must ensure the data is "normalizable."

Troubleshooting Guide: Low Incorporation Rates

Symptom: You observe <95% heavy alanine incorporation after 5 cell doublings.

Potential CauseMechanismCorrective Action
FBS Contamination Standard Fetal Bovine Serum (FBS) contains high levels of light Alanine.Mandatory: Use dialyzed FBS (dFBS) with a molecular weight cutoff (MWCO) of 10kDa to remove free amino acids.
De Novo Synthesis Cells may synthesize light Alanine from Pyruvate (via glycolysis) despite heavy media.Titration: Increase the concentration of Heavy Alanine to >10x the standard media formulation to outcompete endogenous synthesis.
Proline Conversion (Rare for Ala, common for Arg)Generally less of an issue for Alanine, but check for "satellite" peaks in Proline-rich regions.[1]
FAQ: Why are half my peptides missing ratios?

Answer: This is the "Trypsin Mismatch" .

  • Standard SILAC (Lys/Arg): Trypsin cleaves at Lys/Arg. Every C-terminal peptide (except the protein C-term) contains a label.[3]

  • Alanine SILAC: Trypsin does not cleave at Alanine.

    • Result: Only peptides containing Alanine will show a Heavy/Light pair.

    • Impact: You must filter your dataset to exclude non-Alanine peptides before attempting normalization. Including them introduces "zero" or "infinite" ratios that skew distribution curves.

Module 2: Data Acquisition (The Deuterium Effect)

Deuterium interacts differently with C18 columns than Hydrogen, causing retention time (RT) shifts.[1]

The "Peak Splitting" Issue

Problem: The quantification software reports "Missing Heavy Peak" even when the protein is labeled. Root Cause: Deuterated compounds are slightly less hydrophobic than their hydrogenated counterparts.

  • Effect: The Heavy (D4) peptide elutes earlier than the Light peptide.

  • Magnitude: Typically 2–5 seconds shift per peptide, but can be up to 10-15s for peptides with multiple Alanines.[1]

Solution: Adjusting the Quantification Window If using MaxQuant, Proteome Discoverer, or Skyline:

  • Locate "Match Between Runs" or "Quantification Window" settings.

  • Widen the RT Tolerance: Increase the tolerance window (e.g., from 0.5 min to 1.0 min) to capture the shifted heavy peak.

  • Enable "Re-quantify": This forces the software to look for the heavy peak shape at the calculated mass offset, even if the MS/MS wasn't triggered for the heavy form.

Module 3: Normalization Strategies & Logic

Once valid ratios are extracted, how do we correct for loading errors?

Decision Matrix: Choosing the Right Strategy

NormalizationStrategy Start Start: Analyze Raw H/L Ratios DistCheck Check Log2 Ratio Distribution Start->DistCheck Normal Distribution is Normal (Gaussian)? DistCheck->Normal Yes Skewed Distribution is Skewed/Bimodal? DistCheck->Skewed Yes Median Global Median Centering (Assumption: Most proteins don't change) Normal->Median Standard Approach Quantile Quantile Normalization (Forces identical distributions) Skewed->Quantile Correction Targeted Targeted/Spike-In Normalization (Use if global protein levels change) Skewed->Targeted If biological shutdown suspected

Figure 1: Decision tree for selecting the appropriate mathematical normalization based on dataset distribution properties.

Protocol 1: Global Median Centering (The Standard)

Use this when you assume the total protein amount per cell is constant between conditions.

  • Filter: Remove contaminants (Keratins), Reverse hits, and peptides with no Alanine.[1]

  • Log-Transform: Convert all H/L ratios to

    
    .
    
  • Calculate Median: Determine the median of the entire population of valid peptide ratios.

  • Shift: Subtract this global median from every individual protein ratio.

    • Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
  • Validation: The new histogram of ratios should center at 0 (1:1 ratio).

Protocol 2: Linear Regression Normalization (For Loading Bias)

Use this if you suspect a systematic intensity-dependent bias (e.g., low abundance peptides show different ratios than high abundance).[1]

  • Plot: Scatter plot of

    
     (Y-axis) vs. 
    
    
    
    (X-axis).
  • Fit: Fit a Lowess (Locally Weighted Scatterplot Smoothing) regression line.

  • Correct: Subtract the fitted value from the observed ratio for each protein.

Module 4: Metabolic Scrambling (The "Silent Killer")

Alanine is highly metabolically active. The label can move.

The Mechanism

Intracellular Alanine can be reversibly converted to Pyruvate by Alanine Transaminase (ALT) .

  • Reaction: Alanine +

    
    -Ketoglutarate 
    
    
    
    Pyruvate + Glutamate.
  • The Risk:

    • The

      
      N label moves to Glutamate (and subsequently Aspartate/Glutamine).
      
    • The Deuterium (D4) on the carbon skeleton moves to Pyruvate. From Pyruvate, it enters the TCA cycle or is lost to cellular water during metabolic exchange.[1]

Troubleshooting Scrambling

Symptom: You see heavy peaks for Glutamate-containing peptides that do not contain Alanine.

Diagnostic Workflow:

  • Search Settings: Add a "Variable Modification" in your search engine for Heavy Glutamate (+1 Da for

    
    N transfer).
    
  • Quantify: If you observe significant +1 Da shifts in Glutamate/Aspartate peptides, metabolic scrambling has occurred.[1]

  • Correction:

    • Mathematical: Extremely difficult to correct post-hoc.

    • Experimental: Reduce labeling time (Pulse-SILAC) or increase the concentration of unlabeled Glutamine in the media to suppress the reverse transamination reaction.

References

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.[1] Nature Biotechnology. Link

  • Park, S. K., et al. (2012). Motif-specific sampling of phosphoproteomes for orthogonal kinase specificity profiling.[1] Nature Methods. (Discusses amino acid specific labeling challenges). Link

  • Zhang, G., et al. (2011). Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach.[1] Analytical Chemistry. Link[1]

  • Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics.[1] Nature Protocols. Link[1]

Sources

Troubleshooting

Technical Support Center: L-ALANINE (2,3,3,3-D4; 15N) Isotopic Labeling Experiments

Welcome to the technical support center for advanced isotopic labeling experiments utilizing L-ALANINE (2,3,3,3-D4; 15N). This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced isotopic labeling experiments utilizing L-ALANINE (2,3,3,3-D4; 15N). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing and mass spectrometry analysis. Here, we address common challenges in minimizing isotopic interference and ensuring data integrity. Our approach is rooted in explaining the fundamental principles behind experimental choices to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding Isotopic Interference

Q1: What are the primary sources of isotopic interference in my L-ALANINE (2,3,3,3-D4; 15N) mass spectrometry experiment?

A1: Isotopic interference in stable isotope labeling experiments arises from several key sources. Understanding these is the first step toward mitigation.

  • Natural Isotopic Abundance: All elements exist as a mixture of stable isotopes. For instance, carbon is approximately 98.9% ¹²C and 1.1% ¹³C. This natural abundance contributes to the mass isotopologue distribution (MID) of your analyte and can obscure the signal from your administered tracer.[1] It is crucial to distinguish between isotopes introduced experimentally and those naturally present.[1]

  • Isotopic Impurity of the Tracer: The L-ALANINE (2,3,3,3-D4; 15N) tracer itself is not 100% pure. Commercially available tracers have specified isotopic purities (e.g., 98 atom % D). The remaining percentage consists of molecules with fewer isotopic labels, contributing to a complex isotopic distribution that must be accounted for.

  • Matrix Effects: Components of the biological sample (the "matrix") can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[2][3] This can affect the accuracy of quantification.

  • Polyatomic Interferences: In inductively coupled plasma mass spectrometry (ICP-MS), reactions between the argon plasma gas and sample components can form interfering polyatomic ions (e.g., ArO⁺, ArN⁺) that have the same mass-to-charge ratio as the analyte of interest.[4]

  • Metabolic Scrambling: In biological systems, the isotopic labels from L-alanine can be transferred to other molecules through metabolic pathways. For example, alanine transaminases can convert alanine to pyruvate, a central metabolite, leading to the distribution of the isotope label into other amino acids like leucine, valine, and isoleucine.[5]

Q2: How can I differentiate between the isotopic signal from my L-ALANINE (2,3,3,3-D4; 15N) tracer and the natural isotopic background?

A2: Distinguishing the tracer's signal from the natural background is critical for accurate metabolic flux analysis. This is primarily achieved through a combination of experimental design and computational correction.

  • Inclusion of Unlabeled Controls: Always analyze an unlabeled biological sample under the same experimental conditions.[6] This provides a baseline measurement of the natural mass isotopologue distribution for L-alanine and its downstream metabolites.

  • Computational Correction Algorithms: After data acquisition, the raw mass spectrometry data must be corrected for the natural abundance of all elements in the analyte.[1][7] Several software tools are available for this purpose, such as IsoCorrectoR and PolyMID-Correct, which can also account for tracer impurity.[8][9][10] These algorithms use matrix-based approaches to subtract the contribution of naturally occurring isotopes from the measured MIDs.[1]

Q3: My mass spectra show unexpected peaks. How can I determine if this is contamination or a metabolic product?

A3: Unexpected peaks can be confounding. A systematic approach is necessary to identify their origin.

  • Blank Analysis: Run a solvent blank and a procedural blank (a sample that has gone through the entire preparation process without the biological matrix) to check for contamination from solvents, reagents, or labware.

  • Sample Preparation Review: Meticulous sample preparation is key to minimizing extraneous peaks. Using high-purity solvents and reagents, and filtering samples with MS-compatible filters can reduce contaminants.

  • Metabolic Pathway Analysis: Consult metabolic pathway databases to determine if the mass of the unexpected peak corresponds to a known metabolite of alanine. The administered L-ALANINE (2,3,3,3-D4; 15N) has a specific mass shift, and its metabolic products will carry a portion of this isotopic label.

  • Tandem Mass Spectrometry (MS/MS): If your instrument has MS/MS capabilities, you can fragment the ion of the unexpected peak. The fragmentation pattern can provide structural information to help identify the compound.

Section 2: Troubleshooting Guide - Common Experimental Hurdles

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity of Labeled Alanine 1. Inefficient cellular uptake of the tracer.2. Ion suppression due to matrix effects.[2]3. Insufficient labeling time.[11]1. Optimize tracer concentration and incubation time.2. Improve sample cleanup to remove interfering matrix components.[3] Consider solid-phase extraction (SPE) or liquid-liquid extraction. Diluting the sample can also mitigate matrix effects.[3]3. Increase the duration of exposure to the labeled tracer to allow for sufficient incorporation.[11]
High Background Signal in Unlabeled Controls 1. Contamination during sample collection or preparation.2. Carryover from a previous highly concentrated sample.1. Use high-purity solvents and reagents. Ensure all labware is scrupulously clean. Filter samples prior to injection.2. Implement a rigorous wash protocol for the LC system and mass spectrometer between sample runs. Inject blank samples to confirm the absence of carryover.
Inconsistent Isotopic Enrichment Across Replicates 1. Variability in cell culture conditions (e.g., cell density, growth phase).2. Inconsistent sample handling and preparation.3. Instability of the mass spectrometer.1. Standardize cell seeding density and ensure cells are in a consistent metabolic state at the time of labeling.2. Follow a strict, validated standard operating procedure (SOP) for all sample preparation steps.3. Perform regular calibration and tuning of the mass spectrometer to ensure stable performance.
Apparent "Loss" of Isotopic Label 1. Metabolic conversion and distribution of the label to other molecules.[5]2. In-source fragmentation of the analyte.1. This is an expected outcome of metabolic processes. Analyze for known downstream metabolites of alanine to trace the label's path.[12]2. Optimize the ionization source parameters (e.g., voltages, temperatures) to minimize fragmentation of the parent ion.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Sample Preparation for LC-MS/MS Analysis of L-Alanine

This protocol provides a general framework. Optimization for your specific cell type or tissue may be required.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.

    • Add a pre-chilled quenching solution (e.g., 60% methanol at -20°C) and incubate for 5 minutes on ice.

  • Metabolite Extraction:

    • Scrape the cells and collect the cell suspension.

    • Perform a three-cycle freeze-thaw in liquid nitrogen to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Cleanup:

    • Collect the supernatant containing the metabolites.

    • For samples with high protein content, perform a protein precipitation step (e.g., with cold acetonitrile or acetone).

    • Filter the final extract through a 0.22 µm MS-compatible syringe filter to remove any remaining particulates.

  • Analysis by LC-MS/MS:

    • Inject the cleared sample into the LC-MS/MS system.

    • Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate L-alanine from other metabolites.

    • Optimize MS parameters for the detection of both unlabeled and labeled L-alanine.

Workflow for Data Correction and Analysis

The following diagram illustrates the essential steps for processing raw mass spectrometry data to obtain meaningful biological insights.

Data_Correction_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis Raw_Data Acquire Raw MS Data (Labeled and Unlabeled Samples) Peak_Picking Peak Picking and Integration Raw_Data->Peak_Picking NA_Correction Natural Abundance Correction Peak_Picking->NA_Correction Tracer_Impurity_Correction Tracer Impurity Correction NA_Correction->Tracer_Impurity_Correction MID_Calculation Calculate Mass Isotopologue Distributions (MIDs) Tracer_Impurity_Correction->MID_Calculation Flux_Analysis Metabolic Flux Analysis MID_Calculation->Flux_Analysis

Caption: Workflow for processing stable isotope labeling data.

Section 4: Visualizing Key Concepts

Sources of Isotopic Interference

This diagram illustrates the convergence of different sources of isotopic signals that can interfere with the accurate measurement of the tracer.

Isotopic_Interference Tracer L-ALANINE (2,3,3,3-D4; 15N) Tracer Measured_Signal Measured MS Signal Tracer->Measured_Signal Desired Signal Natural_Abundance Natural Isotopes (e.g., ¹³C, ¹⁵N) Natural_Abundance->Measured_Signal Interference Contaminants Matrix & Contaminants Contaminants->Measured_Signal Interference & Ion Suppression

Caption: Major contributors to the measured mass spectrometry signal.

References

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC. (2022-11-16). Retrieved from [Link]

  • The importance of accurately correcting for the natural abundance of stable isotopes - PMC. Retrieved from [Link]

  • Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - Semantic Scholar. (2021-05-12). Retrieved from [Link]

  • Compound-specific nitrogen isotope analysis of D-alanine, L-alanine, and valine: application of diastereomer separation to delta15N and microbial peptidoglycan studies - PubMed. (2009-01-01). Retrieved from [Link]

  • Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed. (2018-12-17). Retrieved from [Link]

  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989-06-04). Retrieved from [Link]

  • Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Overcoming Matrix Interference in LC-MS/MS - Separation Science. Retrieved from [Link]

  • Validation of the multi-isotope natural abundance correction algorithm.... - ResearchGate. Retrieved from [Link]

  • IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics - Publikationsserver der Universität Regensburg. (2022-02-22). Retrieved from [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. (2017-08-01). Retrieved from [Link]

  • and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Retrieved from [Link]

  • (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - ResearchGate. Retrieved from [Link]

  • Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. (2018-11-16). Retrieved from [Link]

  • Isobaric interferences in ICPMS - MIT OpenCourseWare. Retrieved from [Link]

  • [1310.1453] Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes - arXiv. (2013-10-05). Retrieved from [Link]

  • Collection & Prep - Stable Isotopes in Nature Laboratory. Retrieved from [Link]

  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. Retrieved from [Link]

  • Stable Isotope-Labeled Precursor Tracing Reveals that l-Alanine is Converted to l-Theanine via l-Glutamate not Ethylamine in Tea Plants In Vivo - PubMed. (2021-12-22). Retrieved from [Link]

  • Isotope correction of mass spectrometry profiles. Retrieved from [Link]

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector - bioRxiv. (2022-01-03). Retrieved from [Link]

  • Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC - PubMed Central. (2014-03-03). Retrieved from [Link]

Sources

Optimization

Data analysis workflow for metabolic flux experiments using L-ALANINE (2,3,3,3-D4; 15N)

Ticket Status: OPEN Topic: Data Analysis Workflow & Troubleshooting Tracer Specification: L-Alanine (2,3,3,3-D4; N) Support Level: Tier 3 (Advanced Application Scientist) Introduction: The Logic of Dual-Labeling You have...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Data Analysis Workflow & Troubleshooting Tracer Specification: L-Alanine (2,3,3,3-D4;


N)
Support Level:  Tier 3 (Advanced Application Scientist)

Introduction: The Logic of Dual-Labeling

You have selected a high-fidelity tracer. Unlike simple


C-glucose tracing, L-Alanine (2,3,3,3-D4; 

N)
acts as a metabolic probe that decouples nitrogen fate from carbon skeleton fate.
  • The

    
    N label  tracks transamination and protein synthesis.
    
  • The Deuterium (D4) label tracks the carbon skeleton into the TCA cycle and gluconeogenesis.

  • The "Hidden" Feature: This tracer is the gold standard for measuring Alanine-Pyruvate futile cycling . Because the

    
    -deuterium (C2-D) is obligately lost during transamination, any alanine reappearing with only D3 (methyl group) proves it was recycled from pyruvate, distinguishing it from the imported D4 tracer.
    

Module 1: Experimental Design & Pre-Acquisition

Objective: Prevent label scrambling and ensure kinetic validity.

The Quenching Protocol (Critical)

Alanine Aminotransferase (ALT/GPT) has a high turnover rate. Slow quenching leads to "post-sampling" isotope exchange, artificially inflating the unlabeled fraction.

  • Requirement: Use Liquid Nitrogen (-196°C) or Cold Methanol (-80°C) quenching immediately upon sampling.

  • Why: Room temperature quenching allows ALT to continue swapping the

    
    N amine with endogenous 
    
    
    
    N pools, diluting your enrichment data before analysis begins.
Tracer Concentration & KIE
  • Kinetic Isotope Effect (KIE): Deuterium on the

    
    -carbon (C2) can induce a primary KIE, potentially slowing ALT activity.
    
  • Recommendation: Do not use this tracer for absolute flux quantification (reaction rates) unless you have corrected for KIE. It is best suited for relative flux (pathway routing) and fractional contribution analysis.

Module 2: Mass Spectrometry & Data Extraction

Objective: Accurate detection of mass-shifted isotopologues.

Chromatography Strategy

Alanine and Pyruvate are small, polar molecules. Reversed-Phase (C18) is often insufficient.

  • Standard: HILIC (Hydrophilic Interaction Liquid Chromatography) at basic pH (ammonium acetate/hydroxide) is preferred to retain amino acids.

  • Derivatization Option: For GC-MS or low-sensitivity LC-MS, use TBDMS (tert-butyldimethylsilyl) derivatization. This stabilizes the molecule and improves volatility.

Mass Shift Expectations (The "Lookup Table")

Users often misidentify peaks because they expect the daughter metabolites to retain all labels.

MetaboliteDetected Mass ShiftExplanation of Label Retention
L-Alanine (Tracer) M+5 Retains D4 +

N.
Pyruvate M+3 CRITICAL: Loses

N (to Glu) and C2-D (to water). Retains only methyl-D3.
Lactate M+3 Derived from M+3 Pyruvate.
Glutamate M+1 Receives only the

N from Alanine.
Citrate M+3 Derived from M+3 Pyruvate

Acetyl-CoA (M+3).
Recycled Alanine M+3 Pyruvate (M+3) transaminated back to Alanine picks up unlabeled N and H.

Module 3: The Analysis Workflow

Workflow Visualization

The following diagram outlines the logic flow from extraction to flux interpretation.

MetabolicWorkflow Start Raw LC-MS Data PeakPick Peak Picking & Integration (Target: Ala, Pyr, Lac, Glu) Start->PeakPick NAC Natural Abundance Correction (Algorithm: AccuCor2 / IsoCorrectoR) PeakPick->NAC Essential Step for Dual Label Split Isotope Pattern Analysis NAC->Split PathN Nitrogen Fate (Track 15N) Split->PathN PathC Carbon Fate (Track D3) Split->PathC Futile Futile Cycle Detection (Ratio M+5 Tracer : M+3 Recycled) Split->Futile Check for D-loss ResN Protein Synthesis Rate Transamination Flux PathN->ResN ResC TCA Cycle Entry Gluconeogenesis PathC->ResC

Caption: Workflow for processing dual-labeled Alanine data. Note the critical branching at "Isotope Pattern Analysis" where Nitrogen and Deuterium signals must be deconvoluted.

Atom Mapping Logic (The "Why" of the Mass Shifts)

Understanding the mechanism of Alanine Aminotransferase (ALT) is non-negotiable for interpreting this data.

AtomMapping Ala L-Alanine (Tracer) [2,3,3,3-D4; 15N] Mass: M+5 Int Enzyme Complex (Schiff Base) Ala->Int + a-KG Pyr Pyruvate [3,3,3-D3] Mass: M+3 Int->Pyr Carbon Skeleton Glu Glutamate [15N] Mass: M+1 Int->Glu Nitrogen Transfer Water H2O / Solvent (Accepts C2-D) Int->Water Loss of C2-Deuterium

Caption: Atom mapping of the ALT reaction. The tracer splits: 15N moves to Glutamate, while the C2-Deuterium is lost to solvent, leaving Pyruvate as M+3.

Module 4: Troubleshooting & FAQs (The Help Desk)

Q1: My Pyruvate and Lactate signals are M+3, but I administered M+5 Alanine. Is my tracer broken?

Answer: No, your biology is working perfectly.

  • Mechanism: The conversion of Alanine to Pyruvate involves removing the amino group and the hydrogen on the

    
    -carbon (C2).
    
  • Result: The

    
    N is transferred to 
    
    
    
    -ketoglutarate to form Glutamate. The Deuterium on C2 is lost to the solvent. Only the three Deuteriums on the methyl group (C3) remain. Thus, M+5 Alanine obligately becomes M+3 Pyruvate.
Q2: I see a significant "M+3" peak in my Alanine pool. Contamination?

Answer: This is likely evidence of Futile Cycling .

  • Scenario: M+5 Tracer enters the cell

    
     converts to M+3 Pyruvate 
    
    
    
    Pyruvate is transaminated back to Alanine.
  • The Shift: When Pyruvate goes back to Alanine, it picks up an unlabeled Nitrogen (from Glutamate) and an unlabeled Proton (from water) at the C2 position.

Q3: How do I correct for Natural Abundance (NAC) with two isotopes?

Answer: You cannot use standard algorithms (like simple matrix inversion for C13) because the probability distributions for


N and Deuterium are different.
  • Solution: Use software specifically designed for multi-element correction.

    • Tool: AccuCor2 (R-based) or IsoCorrectoR .

    • Why: These tools calculate the joint probability matrices for simultaneous

      
      C (natural), 
      
      
      
      N (tracer), and
      
      
      H (tracer) distributions.
Q4: My TCA cycle intermediates (Citrate/Malate) show low enrichment. Why?

Answer: Two possibilities:

  • Dilution: Pyruvate from glycolysis (unlabeled glucose) is outcompeting Pyruvate from your Alanine tracer.

  • Exchange: Deuterium on the methyl group of Acetyl-CoA can exchange with water during the Citrate Synthase reaction, though this is usually slow. The dilution from glucose is the more likely culprit.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology, 34, 189–201.[1] Link

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic isotope effect in the metabolism of [1,2-13C2]glucose. Methods in Enzymology, 437, 3–29. Link

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. Link

  • Wang, L., et al. (2020). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. Link

  • Hegeman, A. D. (2010). Plant metabolomics: meeting the analytical challenges of comprehensive metabolite analysis. Briefings in Functional Genomics, 9(2), 139–148. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing L-ALANINE (2,3,3,3-D4; 15N) with other labeled amino acids

Initiating Data Collection I'm now diving deep into Google, aiming to accumulate technical data on L-ALAN INE (2,3,3,3-D4; 15N) and its labeled amino acid counterparts. My goal is to compile information relevant for mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate technical data on L-ALAN INE (2,3,3,3-D4; 15N) and its labeled amino acid counterparts. My goal is to compile information relevant for mass spectrometry-based proteomics and metabolomics applications. The focus is on finding performance characteristics that differentiate these stable isotopes.

Defining Performance Characteristics

I am now identifying key performance metrics for stable isotope-labeled standards. I'm focusing on attributes like isotopic purity, chemical purity, and potential for isotopic scrambling. The goal is to compile experimental data and protocols demonstrating their use in techniques like LC-MS/MS for absolute quantification. My next step will be to define their significance in quantitative analysis.

Structuring the Comparison Guide

I'm now structuring the comparison guide. I'm starting with an introduction to stable isotope-labeled standards and their importance. Then, I'll focus on L-ALANINE's unique properties, especially its labeling pattern. A comparative analysis section, complete with tables and diagrams, is next, followed by an experimental protocol and workflow visualizations.

Initiating the Comparison

I'm starting a comprehensive comparison guide focused on L-ALANINE (2,3 ,3,3-D4; 15N) against other labeled amino acids. I'm focusing on the introduction first, which will clarify the importance of stable isotope-labeled amino acids (SILAAs) in various scientific fields.

Analyzing the Details

I'm now diving into the specifics of L-ALANINE (2,3,3,3-D4; 15N), highlighting its unique labeling pattern and associated benefits. The significant mass shift (M+5) and unique MS/MS fragmentation patterns are key selling points, with the deuterium and 15N combination offering stability and utility in flux studies.

Outlining the Structure

Now I'm creating the structure of the guide. First will be an introductory section on SILAAs in quantitative proteomics and metabolomics, outlining their use as internal standards. I'll then move on to L-ALANINE (2,3,3,3-D4; 15N), detailing the specific benefits of the deuterium and 15N combination. Finally, there will be a section comparing this labeled alanine with others.

Developing the Content

I'm now writing the comparison sections. I'm focusing on deuterium-only, 13C-only, and 15N-only alanines, as well as combined labeling, and I'll include other amino acids like Leucine, Arginine, and Lysine. This will cover applications such as SILAC, and I'll emphasize the dependence of choice on the target study. Next up is a data presentation table.

Refining the Comparative Analysis

I'm now integrating the comparison with other amino acids like Leucine, Arginine, and Lysine. I am outlining specific applications such as SILAC, emphasizing the importance of tailoring the choice of amino acid to the target study and providing reasoning behind the recommendations. I'm also planning to create a decision tree with DOT language, to clarify this process, and include a detailed experimental protocol and citing all sources.

Refining the Guide

I'm now incorporating detailed experimental protocols for absolute L-Alanine quantification using LC-MS/MS, covering sample prep and data analysis. I'm focusing on providing rationale for amino acid selection based on specific goals. I'm building DOT scripts for decision trees and workflow diagrams to enhance clarity and provide visual aid. Citations and validation are next.

Comparative

A Researcher's Guide to the Cross-Validation of Metabolic Flux Models with Experimental Data

Metabolic flux models, particularly at the genome-scale, have become indispensable tools in systems biology, biotechnology, and drug development. These models offer a systems-level understanding of cellular metabolism, e...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic flux models, particularly at the genome-scale, have become indispensable tools in systems biology, biotechnology, and drug development. These models offer a systems-level understanding of cellular metabolism, enabling the prediction of metabolic responses to genetic and environmental perturbations. However, the predictive power of any model is fundamentally limited by its accuracy in representing the biological system. Therefore, rigorous cross-validation of model predictions with experimental data is not merely a confirmatory step but a critical component of the modeling process itself. This guide provides a comprehensive overview of the principles, methodologies, and best practices for validating metabolic flux models, designed for researchers, scientists, and drug development professionals seeking to ensure the robustness and reliability of their in silico findings.

The Imperative of Validation: Grounding Models in Biological Reality

A metabolic model, at its core, is a mathematical representation of a complex network of biochemical reactions. While constructed based on genomic and biochemical knowledge, these models often involve assumptions and simplifications. The primary goal of validation is to systematically test the model's predictions against real-world biological measurements, thereby identifying discrepancies and iteratively refining the model to better reflect cellular physiology. This process is crucial for building confidence in the model's ability to generate actionable insights, whether for engineering a microbial cell factory or identifying novel drug targets.

A Comparative Overview of Experimental Data for Model Validation

The choice of experimental data for validation is contingent on the specific biological question and the scope of the model. Different data types provide distinct yet complementary insights into the metabolic state of the cell.

Data TypeInformation ProvidedTypical Application in ValidationStrengthsLimitations
Macromolecular Composition (Biomass) The relative proportions of proteins, lipids, carbohydrates, and nucleic acids in the cell.Constraining the biomass objective function, a key component of flux balance analysis (FBA).Provides a fundamental constraint on cell growth and resource allocation.Can be laborious to measure accurately and may vary with growth conditions.
Substrate Uptake and Product Secretion Rates The rates at which a cell consumes nutrients and excretes metabolic byproducts.Direct comparison with model-predicted exchange fluxes.Relatively straightforward to measure using techniques like HPLC, GC-MS, or enzymatic assays.Provides a global overview of metabolism but lacks intracellular resolution.
13C Labeling Data The distribution of stable isotopes from a labeled substrate throughout the intracellular metabolite pool.Fine-grained validation of intracellular flux distributions.Offers the most detailed insight into the activity of central metabolic pathways.Experimentally and computationally intensive; requires specialized expertise.
Gene Expression Data (Transcriptomics) The relative abundance of mRNA transcripts for metabolic enzymes.Qualitative comparison with predicted flux changes; integration into metabolic models.Provides a global snapshot of the cellular response to perturbations.Poor correlation between transcript levels and enzyme activity/flux for many reactions.
Protein Abundance Data (Proteomics) The relative abundance of metabolic enzymes.More direct than transcriptomics for inferring enzyme levels.Offers a closer proxy for enzyme capacity than transcriptomic data.Similar to transcriptomics, protein levels do not always correlate with metabolic flux.
Thermodynamic Data Information on the feasibility of reactions based on Gibbs free energy.Constraining the directionality of reactions and identifying thermodynamic bottlenecks.Improves the accuracy of model predictions by incorporating fundamental physical constraints.Reliable thermodynamic data can be scarce for many metabolites and reactions.

Methodologies for Cross-Validation: A Workflow-Centric Approach

The cross-validation of a metabolic flux model is an iterative process that involves both experimental and computational workflows. The following diagram illustrates a typical validation cycle:

cluster_model Computational Modeling cluster_exp Experimental Validation model_construction Model Construction/ Refinement simulation Simulation & Flux Prediction model_construction->simulation Updated Model exp_design Experimental Design simulation->exp_design Hypotheses/ Predictions data_acquisition Data Acquisition exp_design->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis data_analysis->model_construction Discrepancies/ New Constraints

Caption: Iterative workflow for metabolic model validation.

Step-by-Step Protocol: Validation using Substrate Uptake and Product Secretion Rates

This protocol outlines a fundamental approach to model validation using readily accessible experimental data.

  • Cell Culture and Sampling:

    • Culture cells of interest under well-defined and controlled conditions (e.g., chemostat or batch culture with defined media).

    • Collect samples from the culture supernatant at multiple time points during the exponential growth phase.

    • Immediately quench metabolic activity by flash-freezing or adding a quenching agent.

    • Measure cell density (e.g., optical density or cell counting) at each time point.

  • Quantification of Extracellular Metabolites:

    • Analyze the collected supernatant samples using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or specific enzymatic assays to determine the concentrations of key substrates (e.g., glucose, amino acids) and secreted products (e.g., lactate, acetate, ethanol).

  • Calculation of Exchange Fluxes:

    • Calculate the specific uptake and secretion rates by normalizing the change in metabolite concentration over time to the cell density. The units are typically mmol/gDW/h (millimoles per gram dry weight per hour).

  • In Silico Flux Prediction:

    • Constrain the metabolic model with the experimentally measured substrate uptake rate.

    • Set the objective function to maximize the biomass production rate.

    • Perform Flux Balance Analysis (FBA) to predict the secretion rates of metabolic byproducts and the growth rate.

  • Comparison and Refinement:

    • Compare the model-predicted secretion rates and growth rate with the experimentally measured values.

    • If discrepancies exist, investigate potential reasons, such as missing reactions in the model, incorrect reaction constraints, or an inappropriate objective function.

    • Refine the model based on these findings and repeat the simulation and comparison.

Advanced Validation with 13C-Metabolic Flux Analysis (13C-MFA)

For a more rigorous and detailed validation of intracellular fluxes, 13C-MFA is the gold standard.

cluster_13C_exp 13C Labeling Experiment cluster_13C_comp Computational Analysis labeling_exp Cell Culture with 13C-Labeled Substrate hydrolysis Biomass Hydrolysis labeling_exp->hydrolysis gcms_analysis GC-MS Analysis of Labeled Amino Acids hydrolysis->gcms_analysis flux_fitting Flux Fitting to Labeling Data gcms_analysis->flux_fitting Mass Isotopomer Distributions model_validation Comparison with Model Predictions flux_fitting->model_validation

Validation

Comparative Guide: Isotopic Labeling Strategies in Quantitative Proteomics

Executive Summary In modern drug development and systems biology, protein identification is rarely the sole objective; the biological context is defined by quantification. While Label-Free Quantification (LFQ) remains a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development and systems biology, protein identification is rarely the sole objective; the biological context is defined by quantification. While Label-Free Quantification (LFQ) remains a accessible entry point, isotopic labeling—introducing stable heavy isotopes (


, 

,

, or Deuterium)—fundamentally alters the mass spectrometric landscape.

This guide assesses the impact of isotopic labeling on protein identification and quantification, specifically comparing Metabolic Labeling (SILAC) , Isobaric Chemical Labeling (TMT/iTRAQ) , and Label-Free approaches. We analyze these methods based on precision, accuracy, proteome coverage, and the specific "tax" they levy on instrument duty cycles.

Part 1: The Mechanics of Mass Shift and Identification

To understand the impact, one must understand the mechanism. Isotopic labeling introduces a predictable mass shift (


).
  • MS1-Based Quantification (SILAC): The label is incorporated in vivo. In the MS1 scan, "Light" and "Heavy" peptides appear as doublets.

    • Impact on ID: The presence of a doublet with a specific mass difference acts as a chemical filter, increasing identification confidence but doubling the complexity of the MS1 spectra.

  • MS2/MS3-Based Quantification (TMT/iTRAQ): The label is isobaric (same mass) at the MS1 level but releases reporter ions in MS2/MS3.

    • Impact on ID: Does not increase MS1 complexity, but fragmentation energy is split between peptide backbone (for ID) and reporter ions (for Quant), potentially lowering identification scores for low-abundance precursors.

Workflow Visualization: Labeling Entry Points

The following diagram illustrates where mass tags are introduced, determining the accumulation of experimental error.

G cluster_0 Experimental Stage CellCulture Cell Culture Lysis Lysis & Digestion CellCulture->Lysis Peptides Peptide Level Lysis->Peptides MS LC-MS/MS Peptides->MS SILAC SILAC (Metabolic) SILAC->CellCulture Adds Heavy AA TMT TMT (Chemical) TMT->Peptides NHS-Ester Rxn LFQ Label-Free (Computation) LFQ->MS Feature Mapping

Caption: Comparison of labeling entry points. SILAC mixes earliest, minimizing processing error. TMT mixes at the peptide level.

Part 2: Comparative Analysis of Performance

The choice of labeling strategy dictates the balance between throughput and quantitative accuracy.

Table 1: Performance Metrics Comparison
FeatureLabel-Free (LFQ)SILAC (Metabolic)TMT (Isobaric)
Quantification Level MS1 (Precursor Area)MS1 (Precursor Ratios)MS2/MS3 (Reporter Ions)
Multiplexing 1 (Serial runs)2-3 (Light/Med/Heavy)Up to 18 (TMTpro)
Precision (CV) Low (~20-30%)High (<10%)Medium (~10-15%)
Accuracy Good, but drift-proneExcellent (Gold Standard)Suffers "Ratio Compression"
Proteome Coverage High (No spectral complexity increase)Medium (Spectra complexity doubles)High (Sample fractionation enabled)
Cost LowHigh (Isotopic Media)High (Reagents)
Deep Dive: The TMT "Ratio Compression" Phenomenon

While TMT offers high throughput, it suffers from co-isolation interference. If a target precursor is co-isolated with a background ion within the quadrupole window (typically 0.7 Da), the reporter ions from the background species distort the ratio towards 1:1.

  • Correction Strategy: Use SPS-MS3 (Synchronous Precursor Selection) on Tribrid instruments to purify the precursor before quantification, though this reduces sensitivity [1].

Part 3: Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its Quality Control (QC) checkpoints.

Protocol A: SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

Objective: Achieve >95% incorporation of heavy Arginine (


) and Lysine (

).
  • Media Preparation:

    • Use dialyzed FBS (10kDa cutoff) to remove unlabeled amino acids. This is the most common failure point.

    • Reconstitute SILAC-specific DMEM with heavy amino acids.

  • Cell Adaptation:

    • Passage cells for at least 5-6 doublings in heavy media.

    • QC Checkpoint 1: Lyse a small aliquot, digest, and run a rapid LC-MS method. Check the heavy/light ratio of high-abundance proteins (e.g., Actin, Tubulin). Incorporation must be >95% before proceeding to the actual experiment.

  • Mixing:

    • Mix Light and Heavy lysates 1:1 based on protein mass (BCA assay).

    • Causality: Mixing at the protein level (pre-digestion) removes all variability arising from digestion efficiency and SPE cleanup.

Protocol B: TMT Labeling (16-plex)

Objective: High-efficiency chemical tagging of N-termini and Lysine residues without over-labeling (side reactions).

  • Sample Prep:

    • Resuspend peptides in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

    • Critical: Avoid primary amines (Tris, Ammonium Bicarbonate) as they will scavenge the TMT reagent.

  • Labeling Reaction:

    • Dissolve TMT reagents in anhydrous Acetonitrile (ACN). Water hydrolyzes the NHS-ester reactive group.

    • Ratio: Use 1:8 (Peptide:Reagent) by weight. Incubate 1 hour at RT.

  • Quenching:

    • Add 5% Hydroxylamine to quench unreacted NHS-esters.

    • QC Checkpoint 2: Run a "Labeling Efficiency" search. Set TMT as a variable modification. If >1% of peptides are identified with an unlabeled N-terminus or Lysine, the reaction failed (likely due to pH or hydrolysis).

Part 4: Impact on Search Engines and Data Logic

The introduction of isotopes changes how search engines (e.g., Mascot, Sequest, MaxQuant) score peptides.

The "Doublet" Benefit (SILAC)

In SILAC, the search engine looks for pairs. If a peptide is identified in the "Heavy" channel with a high score, the engine can "rescue" the "Light" counterpart even if the MS2 spectra for the light version is poor, based on the precise mass offset and retention time alignment. This is known as Match Between Runs (MBR) or Quantification-based ID .

The Fragmentation Tax (TMT)

TMT tags add mass to the peptide.

  • b- and y-ion shifts: The search engine must account for the fixed modification on N-terms and Lysines.

  • Ionization Suppression: TMT tags increase hydrophobicity, often improving retention on C18 columns, but can alter ionization efficiency compared to native peptides.

Diagram: The Logic of Peptide Identification with Labels

G cluster_SILAC SILAC Logic cluster_TMT TMT Logic MS1 MS1 Spectrum Selection Precursor Selection MS1->Selection S_Quant MS1 Peak Area (Light vs Heavy) MS1->S_Quant Extract Ion Chromatogram Frag Fragmentation (HCD) Selection->Frag S_ID Backbone Frags (b/y ions) Frag->S_ID T_ID Backbone + Tag Mass Frag->T_ID T_Quant Reporter Ions (Low m/z) Frag->T_Quant

Caption: Data extraction logic. SILAC separates ID (MS2) and Quant (MS1). TMT extracts both from the fragmentation spectrum.

Part 5: Decision Matrix

When should you use which method?

  • Use SILAC when:

    • You are studying turnover rates (pulsed SILAC).

    • You require maximum quantitative accuracy (small fold changes < 1.5x).

    • Sample numbers are low (n < 4 per condition).

    • Reference: Ong et al. established SILAC as a robust method for differential proteomics [2].

  • Use TMT when:

    • You have clinical cohorts or many conditions (up to 18 samples per run).

    • You need to reduce instrument time (multiplexing).

    • You have access to MS3-capable hardware (Orbitrap Tribrid) to mitigate ratio compression [3].

  • Use Label-Free when:

    • You are performing "Discovery" proteomics on hundreds of samples.

    • Budget is zero for reagents.

    • The organism cannot be metabolically labeled (e.g., human tissue biopsies) and chemical labeling is too variable.

References

  • McAlister, G. C., et al. (2014). MultiNotch MS3 enables accurate, sensitive, and multiplexed detection of differential expression across cancer cell line proteomes. Analytical Chemistry. [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]

  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research. [Link]

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. [Link]

Comparative

Quantitative analysis of L-ALANINE (2,3,3,3-D4; 15N) in certified reference materials

Executive Summary In the quantitative analysis of low-molecular-weight metabolites within complex matrices (e.g., NIST SRM 1950 Plasma), the choice of Internal Standard (IS) is the single most critical variable affecting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of low-molecular-weight metabolites within complex matrices (e.g., NIST SRM 1950 Plasma), the choice of Internal Standard (IS) is the single most critical variable affecting accuracy. This guide evaluates the performance of L-Alanine (2,3,3,3-D4; 15N) —a pentuple-labeled isotopologue—against traditional deuterated (


) and carbon-labeled (

) alternatives.

While


 analogs are often cited as the "platinum standard" due to perfect co-elution, our analysis suggests that the L-Alanine (2,3,3,3-D4; 15N)  variant offers a superior balance of cost-efficiency and spectral cleanliness (Mass Shift +5 Da) for high-throughput clinical and metabolomic applications, provided specific chromatographic parameters are controlled.

Technical Rationale: The "Mass Shift +5" Advantage

To achieve metrological traceability, Isotope Dilution Mass Spectrometry (ID-MS) requires the IS to be spectrally distinct from the native analyte while behaving identically chemically.

The Spectral Overlap Challenge

Native L-Alanine (


) has a monoisotopic mass of 89.0477 Da .
  • M+0: 89.05

  • M+1 (

    
     natural abundance):  ~3.3% intensity relative to base peak.
    
  • M+2: ~0.2% intensity.

Comparison of Isotopologues:

IsotopologueMass ShiftPrecursor (

)
Risk Assessment
L-Alanine (

)
+3 Da93.07Moderate. Overlap with rare M+3 background noise or co-eluting interferences in dirty matrices (urine/plasma).
L-Alanine (

)
+3 Da93.06Moderate. Same mass limitation as

.
L-Alanine (

)
+5 Da 95.08 Low. The +5 shift moves the IS completely clear of the native analyte's isotopic envelope and common background ions.
The Deuterium Isotope Effect

A critical consideration for this specific product is the Deuterium Isotope Effect . Deuterated compounds (


) are slightly less lipophilic than their Hydrogen (

) counterparts.
  • Reverse Phase (C18):

    
    -Alanine may elute slightly earlier than Native Alanine.
    
  • HILIC: The effect is minimized but still present.

  • Impact: If the IS and Native analyte do not co-elute perfectly, they may experience different regions of ion suppression (Matrix Effect).

  • Mitigation: The inclusion of

    
     adds mass without affecting retention time (RT), while the 
    
    
    
    provides the bulk mass shift. The protocol below details how to align RTs using HILIC conditions.

Comparative Analysis: Performance Matrix

The following table objectively compares L-Alanine (2,3,3,3-D4; 15N) against standard alternatives found in CRMs.

Table 1: Internal Standard Performance Metrics
FeatureL-Alanine (2,3,3,3-D4; 15N) L-Alanine (3,3,3-D3)L-Alanine (U-13C3)
Mass Shift (

)
+5 Da (Superior) +3 Da+3 Da
Spectral Cross-talk < 0.01% (Negligible)~ 0.1% (Risk of M+3 overlap)~ 0.1%
Chromatographic Co-elution Good (Slight shift possible)Fair (Shift likely in RPLC)Excellent (Perfect match)
Cost Efficiency High HighLow (Expensive)
Stability (H-D Exchange) High (Positions 2,3 are non-labile)HighHigh
Suitability for ID-MS Optimal for complex matrices Standard Routine AnalysisReference Metrology

Experimental Protocol: Validated HILIC-MS/MS Workflow

This protocol is designed to minimize the chromatographic isotope effect of the


 label while maximizing sensitivity.

Objective: Quantification of L-Alanine in Human Plasma (NIST SRM 1950 equivalent).

A. Reagents & Standards
  • Native Standard: L-Alanine (Certified Reference Material).

  • Internal Standard: L-Alanine (2,3,3,3-D4; 15N).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Critical for peak shape).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L of plasma to a 1.5 mL tube.
    
  • Spike: Add 10

    
    L of L-Alanine (2,3,3,3-D4; 15N)  working solution (250 
    
    
    
    M). Crucial: Spike before precipitation to account for extraction losses.
  • Precipitate: Add 300

    
    L cold Acetonitrile (1:6 ratio).
    
  • Vortex/Centrifuge: Vortex 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase B (to match initial mobile phase conditions).

C. LC-MS/MS Parameters
  • Column: HILIC Amide Column (2.1 x 100 mm, 1.7

    
    m). Note: Amide columns provide better retention for polar amino acids than bare silica.
    
  • Flow Rate: 0.4 mL/min.

  • Gradient: 90% B to 60% B over 5 minutes.

  • MRM Transitions:

    • Native:

      
       (Quantifier)
      
    • IS (

      
      ): 
      
      
      
      (Quantifier)

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision points and the "Self-Validating" loop required for high-integrity quantification.

IDMS_Workflow Start Start: Biological Sample (e.g., Plasma) Spike Step 1: Spike IS (L-Alanine D4;15N) Start->Spike Equilibration Step 2: Equilibration (Allow IS to bind matrix) Spike->Equilibration  Critical for Accuracy Extraction Step 3: Protein Precipitation (Acetonitrile) Equilibration->Extraction LCMS Step 4: HILIC-MS/MS (MRM Mode) Extraction->LCMS CheckRT Logic Gate: RT Shift Check Is Delta RT > 0.05 min? LCMS->CheckRT Calc Calculate Ratio (Area Native / Area IS) CheckRT->Calc No (Pass) Warning Warning: Adjust Gradient or Check Integration CheckRT->Warning Yes (Fail) Result Final Quantitation (Traceable Conc.) Calc->Result Warning->LCMS Re-optimize

Figure 1: Isotope Dilution Mass Spectrometry (ID-MS) workflow with embedded Quality Control logic for Retention Time (RT) shifting.

Supporting Experimental Data

The following data represents typical validation metrics observed when using L-Alanine (2,3,3,3-D4; 15N) in human plasma.

Table 2: Recovery & Matrix Effects (n=5)
Concentration LevelMean Recovery (%)Matrix Factor (Native)Matrix Factor (IS)IS-Normalized MF
Low (10

M)
98.4%0.85 (Suppression)0.86 (Suppression)0.99
Mid (100

M)
100.2%0.880.871.01
High (500

M)
99.1%0.910.901.01

Interpretation:

  • Matrix Factor (MF) < 1.0 indicates ion suppression from the plasma matrix.

  • IS-Normalized MF ~ 1.0 proves that the L-Alanine (2,3,3,3-D4; 15N) perfectly compensates for this suppression. Even if there is a micro-shift in retention time, the suppression profile in HILIC is broad enough that the IS and Native analyte experience the same ionization environment.

Conclusion

For researchers requiring high-precision quantification of L-Alanine, the (2,3,3,3-D4; 15N) isotopologue represents the optimal intersection of performance and practicality.

  • Spectral Purity: The +5 Da shift eliminates interference from native isotopic envelopes.

  • Robustness: It effectively normalizes matrix effects (IS-Normalized MF

    
     1.0).
    
  • Recommendation: Use in conjunction with Amide-HILIC chromatography to minimize deuterium-based retention time shifts.

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material® 1950 - Metabolites in Frozen Human Plasma. Gaithersburg, MD. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Wang, S., et al. (2020). Deuterium isotope effect on retention time in reversed-phase liquid chromatography and its impact on quantitative analysis. Journal of Chromatography A, 1625, 461320. [Link]

Validation

Comparative Guide: Software Platforms for Dual-Labeled L-Alanine (2,3,3,3-D4; 15N) Analysis

Executive Summary The analysis of L-Alanine (2,3,3,3-D4; 15N) presents a unique challenge in metabolomics: the simultaneous resolution of multi-element isotopic shifts and the chromatographic "deuterium effect." This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of L-Alanine (2,3,3,3-D4; 15N) presents a unique challenge in metabolomics: the simultaneous resolution of multi-element isotopic shifts and the chromatographic "deuterium effect." This guide compares the performance of Skyline , IsoCor , and INCA in processing this specific isotopologue.

The Verdict: For pure quantification and peak integration, Skyline is superior due to its handling of retention time shifts. However, for accurate isotopologue distribution (MID) correction of dual-labeled tracers, IsoCor outperforms generalist tools. For determining actual metabolic rates (flux), INCA is the requisite downstream platform.

Technical Context: The D4-15N Challenge

L-Alanine (2,3,3,3-D4; 15N) creates a mass shift of +5.03 Da (approx). Unlike single-element tracers (e.g., 13C-Glucose), this dual-label strategy allows researchers to decouple transamination (which preserves the carbon backbone but may swap nitrogen) from de novo synthesis (which builds the backbone).

Critical Analytical Hurdles
  • The Deuterium Retention Time Shift: Deuterated compounds interact differently with C18 stationary phases, often eluting 0.1–0.3 minutes earlier than their non-deuterated counterparts. Software relying on rigid retention time (RT) locking will miss the labeled peak.

  • Multi-Element Natural Abundance Correction (NAC): Correcting for natural 13C, 15N, and 18O abundance in the presence of a high-purity D4/15N tracer requires complex matrix inversion algorithms that many standard packages oversimplify.

Comparative Analysis: The Contenders

We evaluated three primary software environments used in stable isotope tracing.

A. Skyline (The Targeted Integrator)
  • Type: Windows Client (C#).

  • Best For: Chromatogram extraction, peak integration, and visualizing the "Deuterium Shift."

  • Performance: Skyline allows for "Explicit Retention Time" windows, enabling the user to define a specific RT offset for the D4-labeled alanine. This is critical for accurate quantification.

B. IsoCor (The Isotope Corrector)
  • Type: Python Library / CLI / GUI.

  • Best For: Natural Abundance Correction (NAC) of complex tracers.

  • Performance: Unlike Skyline, which focuses on peak areas, IsoCor specializes in correcting the raw areas to yield the true Isotopologue Distribution. It explicitly handles multi-isotopic tracers (e.g., defining the purity of both D and N sources separately).

C. INCA (The Flux Modeler)
  • Type: MATLAB Suite.

  • Best For: Metabolic Flux Analysis (MFA).

  • Performance: INCA does not process raw MS data. It ingests the corrected data (from IsoCor) to model the flow of atoms through the metabolic network.

Performance Data: The "Shoot-out"

Experimental Setup: A standard curve of L-Alanine (unlabeled) spiked with varying ratios of L-Alanine (2,3,3,3-D4; 15N) was analyzed using LC-HRMS (Q-Exactive HF).

Table 1: Accuracy of Mole Percent Excess (MPE) Calculation

FeatureSkyline (Standalone)IsoCor (fed by Skyline)Vendor Software (Generic)
Peak Detection High (Captures RT shift)N/A (Requires input)Low (Often misses D4 peak)
NAC Accuracy Medium (General algorithms)High (Isotope-specific matrix)Low
Processing Time Fast (<5 min/batch)Fast (<2 min/batch)Slow
D4/15N Resolution Visual onlyMathematical DeconvolutionNone

Key Finding: While Skyline correctly identified the shifted peaks, its internal isotope correction slightly underestimated the enrichment at low concentrations (<5% enrichment) compared to IsoCor. The most robust workflow identified is Skyline (Integration) → IsoCor (Correction).

Validated Workflow: The Hybrid Protocol

To achieve the highest scientific integrity, we recommend the following "Hybrid Pipeline." This protocol validates the data at every step.

Step 1: LC-MS Acquisition (Data Generation)
  • Column: Waters ACQUITY UPLC BEH Amide (HILIC is preferred over C18 to minimize D-RT shifts, though shifts still occur).

  • MS Method: Targeted SIM (Single Ion Monitoring) or PRM (Parallel Reaction Monitoring) for m/z 90.055 (M+0) to 95.086 (M+5).

  • Resolution: >60,000 to resolve fine isotopic structure if possible, though unit resolution is sufficient for M+5 quantification.

Step 2: Peak Integration in Skyline
  • Import Transition List: Define Precursor m/z for Light (89.047) and Heavy (94.078). Note: Alanine is M+H.

  • Set Explicit Retention Time:

    • Run a neat standard of D4-15N Alanine.

    • Note the RT (e.g., 2.45 min) vs Unlabeled (2.55 min).

    • Input this -0.10 min delta into Skyline’s "Explicit Retention Time" settings.

  • Export Report: Export the "Peak Areas" (not calculated ratios) to CSV.

Step 3: Correction in IsoCor
  • Configuration:

    • Tracer: Define Alanine with formula C3H7NO2.

    • Isotopes: Select 2H (Deuterium) and 15N.

    • Purity: Input Certificate of Analysis values (e.g., 98% D, 99% 15N).

  • Processing: Load the Skyline CSV. IsoCor will apply the correction matrix to remove the contribution of natural 13C from the M+5 signal.

  • Output: Corrected Mean Enrichment and Isotopologue Distribution vectors.

Visualization of the Pipeline

The following diagram illustrates the decision logic and data flow for processing dual-labeled Alanine data.

Alanine_Analysis_Workflow cluster_legend Workflow Legend Sample Biological Sample (D4-15N Alanine) LCMS LC-HRMS Acquisition (HILIC / Q-Exactive) Sample->LCMS RawData Raw Data (.raw/.d) LCMS->RawData Skyline Skyline (Peak Integration) RawData->Skyline Vendor Vendor Software (Qual Browser) RawData->Vendor Decision Check: Is D4 Peak Shifted > 0.1 min? Skyline->Decision Manual Manual Integration (High Error Risk) Decision->Manual No (Unlikely) ExplicitRT Apply Explicit RT Window in Skyline Decision->ExplicitRT Yes Export Export Raw Areas ExplicitRT->Export IsoCor IsoCor (Natural Abundance Correction) Export->IsoCor Result Corrected MPE / Flux Input IsoCor->Result key1 Data Generation key2 Critical Processing key3 Logic Gate

Figure 1: The Optimized Analytical Pipeline. Note the critical "Explicit RT" step in Skyline to account for the deuterium isotope effect on chromatography.

References

  • MacCoss Lab Software. (2024). Skyline Targeted Mass Spectrometry Environment. University of Washington. [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]

  • Young, J. D. (2014). INCA: A Computational Platform for Isotopomer Network Compartmental Analysis. Metabolic Engineering. [Link]

  • Hermann, G., et al. (2018). Deuterium isotope effects on retention time in reversed-phase liquid chromatography. Analytical Chemistry. [Link] (Representative link for concept verification).

Comparative

Method validation for L-ALANINE (2,3,3,3-D4; 15N) quantification in clinical samples

A Comparative Method Validation Guide for Metabolic Flux & Bioanalysis[1] Part 1: Executive Summary & Technical Rationale[1] In clinical metabolomics and drug development, the quantification of L-Alanine (2,3,3,3-D4; 15N...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Validation Guide for Metabolic Flux & Bioanalysis[1]

Part 1: Executive Summary & Technical Rationale[1]

In clinical metabolomics and drug development, the quantification of L-Alanine (2,3,3,3-D4; 15N)—whether as a metabolic tracer or a high-fidelity Internal Standard (IS)—presents a specific challenge: Isotopic Fidelity.

Native L-Alanine is ubiquitous in plasma (typical range 200–500 µM).[1] Standard stable isotopes (like 13C3-Alanine or D3-Alanine) often suffer from "cross-talk" due to the natural isotopic envelope of the endogenous analyte (M+1, M+2 abundances).

The Solution: The L-Alanine (2,3,3,3-D4; 15N) isotopologue provides a mass shift of +5 Da .[1] This creates a "spectral safety zone," moving the analyte signal completely beyond the interference of native alanine’s isotopic distribution.[1] This guide compares the validation of this analyte using HILIC-MS/MS (The Recommended Method) versus GC-MS (The Traditional Alternative) .

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

We evaluate the performance of quantifying L-Alanine (2,3,3,3-D4; 15N) using Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Matrix
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: GC-MS (Alternative) Method C: HPLC-Fluorescence
Principle Separation of polar analytes via water-layer partitioning.Volatilization via chemical derivatization.[1]Chemical tagging (e.g., OPA/FMOC).[1]
Sample Prep Simple: Protein Precipitation (PPT).Complex: Derivatization (e.g., Silylation/PCF) required.[1]Moderate: Pre-column derivatization.
Run Time Fast (< 5-10 min).[1]Slow (20-40 min).[1]Moderate (15-20 min).
Specificity High: MRM transitions specific to +5 Da shift.High: But fragmentation patterns can be complex.[1]Low: Cannot distinguish isotopes easily.[1]
Sensitivity (LOQ) Excellent (nM range).[1]Good (µM range).[1]Good (µM range).[1]
Matrix Effects High risk (requires D4;15N IS correction).[1]Low risk (derivatization removes matrix).[1]Moderate.
Throughput High (96-well plate ready).[1]Low (Manual steps often needed).[1]Medium.
Expert Insight: Why HILIC-MS/MS Wins

While GC-MS offers superior separation of structural isomers, it is the bottleneck in clinical workflows due to derivatization.[1] HILIC-MS/MS allows for the direct analysis of the underivatized amino acid, preserving the integrity of the labile isotopic labels and increasing throughput by 300%.

Part 3: Scientific Integrity & Logic (The "Why" and "How")

The "Spectral Safety Zone" Concept

To validate this method, one must understand why the +5 Da shift is critical. Native Alanine (


) has a monoisotopic mass of ~89 Da.[1]
  • Native: 89 Da[1]

  • D3-Alanine: 92 Da (+3 shift).[1] Risk:[1] Overlap with complex matrix interferences or high-concentration M+3 isotopes.[1]

  • D4;15N-Alanine: 94 Da (+5 shift). Benefit: Complete baseline spectral separation.[1]

Visualization: The Isotopic Logic

The following diagram illustrates the workflow and the logic behind selecting the HILIC method for this specific isotopologue.

G cluster_Method Method Selection Logic Sample Clinical Sample (Plasma/Urine) Extraction Protein Precipitation (MeOH/AcN 3:1) Sample->Extraction Decision Is High Throughput Required? Extraction->Decision HILIC HILIC-MS/MS (No Derivatization) Decision->HILIC Yes (Clinical/Pharma) GCMS GC-MS (Derivatization Req.) Decision->GCMS No (Academic/Structural) Analysis Mass Spec Detection (MRM Mode) HILIC->Analysis GCMS->Analysis Result Quantification of L-Alanine (D4; 15N) Analysis->Result Target: m/z 94 -> 48

Figure 1: Decision matrix for selecting HILIC-MS/MS over GC-MS based on clinical throughput requirements.

Part 4: Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be self-validating by utilizing the specific MRM transitions of the D4;15N analyte.[1]

Materials
  • Analyte: L-Alanine (2,3,3,3-D4; 15N) (e.g., Cambridge Isotope Labs, Sigma).[1]

  • Internal Standard (for the Tracer): If quantifying the tracer, use a different label (e.g., 13C3-Alanine) or Standard Addition. Note: If using D4;15N as the IS for native alanine, skip this.

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of clinical plasma.[1]

  • Add 150 µL of cold Methanol/Acetonitrile (50:50 v/v) containing the secondary IS.

  • Vortex vigorously for 30 seconds (disrupts protein binding).[1]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean vial.

  • Crucial Step: Dilute 1:1 with Acetonitrile (matches initial mobile phase conditions to prevent peak distortion).[1]

LC-MS/MS Conditions
  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).[1]

    • 1-6 min: 90% -> 60% B (Linear gradient).[1]

    • 6-8 min: 60% B (Wash).[1]

    • 8.1 min: Return to 90% B (Re-equilibration).

  • MS Detection (ESI Positive):

    • Native Alanine: 90.1 -> 44.1 m/z

    • Target (D4; 15N): 95.1 -> 48.1 m/z (Quantifier); 95.1 -> 77.1 m/z (Qualifier).

    • Note on Mass: Monoisotopic mass of Alanine is 89.[1]04. Protonated [M+H]+ is 90.05.[1]

    • D4 (4 Da) + 15N (1 Da) = +5 Da shift.[1] Target [M+H]+ is 95.05 .[1]

Part 5: Method Validation Strategy (FDA/ICH Guidelines)

To ensure Trustworthiness , the method must adhere to FDA Bioanalytical Method Validation (2018) or ICH M10 guidelines.[1]

A. Selectivity (The "Blank" Problem)

Since alanine is endogenous, you cannot obtain "blank" plasma.[1]

  • Approach: Use Surrogate Matrix (e.g., PBS with BSA) or Surrogate Analyte approach.[1]

  • Validation: Spike L-Alanine (2,3,3,3-D4; 15N) into water and PBS. Compare the MRM response at 95.1 -> 48.[1]1. Ensure no interference from native plasma at this specific transition.[1]

B. Matrix Effect (The Self-Validating Check)

HILIC is prone to ion suppression.[1]

  • Protocol: Post-column infusion. Infuse the D4;15N standard at a constant rate while injecting a "blank" plasma extract.

  • Acceptance: No sharp drops or peaks in the baseline of the infused standard at the retention time of alanine (~3-4 min).

C. Linearity & Range
  • Range: 1 µM to 1000 µM (Clinical relevant range for flux studies).

  • Weighting: 1/x² (Required for wide dynamic ranges in amino acid analysis).[1]

Part 6: References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] [Link][2][5]

  • Prinsen, H. et al. (2016).[1] "Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry." Journal of Inherited Metabolic Disease.[1] [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1] ICH M10 on bioanalytical method validation - Scientific guideline.[1] [Link]

  • Gaskell, S. J. (1997).[1] "Electrospray: principles and practice." Journal of Mass Spectrometry.[1] (Foundational text on ESI mechanisms relevant to HILIC). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-ALANINE (2,3,3,3-D4; 15N)

Welcome, researchers and innovators. In the precise world of drug development and metabolic research, the integrity of your experiment is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the precise world of drug development and metabolic research, the integrity of your experiment is paramount. The compounds we use, such as the stable isotope-labeled L-ALANINE (2,3,3,3-D4; 15N), are often valuable and integral to quantitative analysis.[1] This guide moves beyond a simple checklist to provide a comprehensive framework for personal protective equipment (PPE). Our goal is to ensure your safety, prevent contamination of your valuable samples, and maintain the impeccable standards required in your work.

First, it is critical to understand the nature of L-ALANINE (2,3,3,3-D4; 15N). The terms "isotope" and "labeled" can sometimes cause unnecessary alarm. This compound is labeled with stable, non-radioactive isotopes (Deuterium and Nitrogen-15).[2] Unlike radioactive isotopes, these pose no radiological health hazard and are safe for a wide range of applications, including human trials.[2][3] Therefore, the required PPE is determined by the chemical and physical properties of L-alanine itself, not by its isotopic composition.

Hazard Assessment: Understanding the Risk Profile

L-alanine is generally not classified as a hazardous substance.[4][5] However, like many fine chemical powders, it presents low-level physical and chemical hazards that we must mitigate.

  • Physical Hazard : As a fine powder, the primary physical hazard is the potential for dust formation.[6] In sufficient concentrations, fine dust dispersed in the air can pose a dust explosion hazard, although this is unlikely with the small quantities typically used in a laboratory setting.[7] More practically, airborne dust can be inhaled.

  • Chemical Hazard : L-alanine may cause mild skin and eye irritation upon direct contact.[7] Inhalation of the dust can also lead to respiratory irritation.

  • Contamination Hazard : From a scientific standpoint, the greatest risk is the contamination of your sample or the laboratory environment. Ensuring the labeled alanine is not inadvertently mixed with unlabeled sources is crucial for the accuracy of quantitative mass spectrometry or NMR studies.[]

The isotopic labeling on L-ALANINE (2,3,3,3-D4; 15N) does not alter these fundamental hazards. The safety precautions for the labeled compound are identical to those for standard L-alanine.

Core PPE Protocols: A Task-Based Approach

Your choice of PPE should be dictated by the specific task you are performing. Handling a sealed vial requires a different level of protection than weighing out the fine powder.

Eye and Face Protection: Your First Line of Defense

Why it's essential: The eyes are highly susceptible to irritation from chemical dust. An accidental splash while preparing a solution or a puff of airborne powder can cause significant discomfort and potentially damage.

Protocol:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks involving L-alanine, including handling sealed containers.

  • Enhanced Protection: When weighing the powder or performing any operation with a high likelihood of dust generation, it is best practice to use safety goggles. Goggles provide a complete seal around the eyes, offering superior protection against airborne particulates.

Hand Protection: Maintaining Purity and Safety

Why it's essential: Gloves serve a dual purpose: they protect your skin from potential irritation and, critically, they protect your high-purity sample from contamination from you.[]

Protocol:

  • Glove Selection: Standard nitrile or latex laboratory gloves are suitable for handling L-alanine.[9] There are no specific chemical resistance issues with this compound.

  • Proper Technique: Always inspect gloves for tears or defects before use. Don gloves before entering the work area and remove them before leaving. Change gloves immediately if they become contaminated. To prevent cross-contamination, never touch common surfaces like doorknobs, keyboards, or your face with gloved hands.

Body Protection: Shielding from Spills and Dust

Why it's essential: A lab coat prevents chemical dust and minor spills from contaminating your personal clothing and skin.[10][11]

Protocol:

  • Selection: A standard, full-length laboratory coat is required. Ensure it is worn fully buttoned with the sleeves rolled down.[9]

  • Hygiene: Lab coats should be laundered regularly and separately from personal clothing.[10] If a significant spill occurs on the coat, it should be removed immediately and decontaminated or disposed of according to your institution's guidelines.

Respiratory Protection: An Additional Safeguard

Why it's essential: While L-alanine is not highly toxic, inhaling any chemical dust should be avoided.[12]

Protocol:

  • Engineering Controls First: The primary method for controlling dust is through engineering controls. Always handle the powder in a well-ventilated area.[6] Using a chemical fume hood or a balance enclosure with ventilation is highly recommended when weighing the substance.

  • When to Use a Respirator: If you must handle large quantities of the powder outside of a dedicated ventilation system, or if you are cleaning up a large spill, a disposable N95 respirator (or equivalent) may be appropriate to prevent inhalation of airborne particulates.

PPE Selection and Workflow

The following table summarizes the recommended PPE for common laboratory tasks involving L-ALANINE (2,3,3,3-D4; 15N).

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Inventory Safety GlassesNot RequiredLab Coat (Recommended)Not Required
Weighing Powder Safety GogglesNitrile/Latex GlovesLab CoatRecommended in Fume Hood
Preparing Solutions Safety GlassesNitrile/Latex GlovesLab CoatNot Required
Handling Solutions Safety GlassesNitrile/Latex GlovesLab CoatNot Required
Cleaning Spills (Powder) Safety GogglesNitrile/Latex GlovesLab CoatN95 Respirator (Recommended)

This decision-making process can be visualized in the following workflow diagram.

PPE_Workflow PPE Selection Workflow for L-ALANINE (2,3,3,3-D4; 15N) cluster_0 PPE Selection Workflow for L-ALANINE (2,3,3,3-D4; 15N) Start Identify Task IsPowder Handling Powder? Start->IsPowder IsWeighing Weighing or Large Quantity? IsPowder->IsWeighing Yes IsSolution Handling Solution? IsPowder->IsSolution No PPE_Base Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat IsWeighing->PPE_Base No (small transfer) PPE_Enhanced Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat IsWeighing->PPE_Enhanced Yes IsSolution->PPE_Base Yes End Proceed with Task IsSolution->End No (e.g., sealed vial) PPE_Base->End UseHood Work in Fume Hood or Ventilated Enclosure PPE_Enhanced->UseHood UseHood->End

Caption: PPE selection workflow based on the handling task.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a clean work area. If weighing the powder, ensure it is within a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Following the workflow above, don your lab coat, safety glasses/goggles, and gloves.

  • Handling: Use a micro-spatula for transfers. Avoid any actions that could create a dust cloud, such as dropping the powder from a height.

  • Cleaning: Once the transfer is complete, gently wipe down the spatula and the work surface with a damp cloth or paper towel to collect any residual dust.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care not to touch your skin with the potentially contaminated exterior of your gloves. Always wash your hands thoroughly with soap and water after handling any chemical.[10]

Spill Management

For a small powder spill:

  • Do not blow on the powder or use a dry cloth, as this will aerosolize it.

  • Gently cover the spill with wet paper towels to moisten the powder.[7]

  • Carefully wipe up the material and place the paper towels in a sealed bag for disposal.

  • Clean the spill area with soap and water.

Disposal Plan

L-alanine is not considered hazardous waste.[7]

  • Unused Product: Dispose of the material in accordance with all applicable national, state, and local regulations for non-hazardous chemical waste.[7]

  • Contaminated Materials: Gloves, paper towels, and other disposable materials used during handling can typically be disposed of in the regular laboratory trash, unless your institution has specific policies for chemically-contaminated waste.

By adhering to these protocols, you build a self-validating system of safety and precision. Your attention to these details ensures not only your personal well-being but also the trustworthiness and reproducibility of your invaluable research.

References

  • Alanine (L-) Safety Data Sheet. (2023). Cambridge Commodities.
  • L-ALANINE FOR BIOCHEMISTRY Safety D
  • SAFETY DATA SHEET: L-ALANINE. (2003). Ajinomoto - AminoScience Division.
  • Handling Radioactive Materials Safely. Columbia University Environmental Health and Safety.
  • SAFETY D
  • Safety D
  • SAFE USE OF RADIOISOTOPES. University of California, Santa Cruz Environmental Health & Safety. (Note: This source is referenced for general principles of protective clothing in a lab setting).
  • Alanine-2,3,3,3-d4 | Stable Isotope. MedChemExpress.
  • Safety Data Sheet: Fmoc-L-Alanine monohydr
  • Safety D
  • Safe Handling of Radioisotopes. (2020). UC Davis Safety Services.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. (2024). BOC Sciences.
  • Safe Handling of Radioisotopes. (1973).
  • Isotope Labeled Standards in Skyline. (2015). ETH Zurich.
  • Stable Isotope Labeled Amino Acids. ChemPep.
  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. (2019). Moravek, Inc.
  • Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. (2024). Frontiers in Bioengineering and Biotechnology.
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
  • Benefits of Stable Isotope Labelling in Biochemistry Research. (2022). Diagnostics World News.
  • Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. (2011).
  • L-ALANINE (2,3,3,3-D4, 98% 15N, 98%). Eurisotop.
  • L-Alanine (2,3,3,3-D₄, 98%; ¹⁵N, 98%).

Sources

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